Feruloylputrescine

Catalog No.
S625899
CAS No.
501-13-3
M.F
C14H20N2O3
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Feruloylputrescine

CAS Number

501-13-3

Product Name

Feruloylputrescine

IUPAC Name

(E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18)/b7-5+

InChI Key

SFUVCMKSYKHYLD-FNORWQNLSA-N

SMILES

Array

Synonyms

N-Feruloylputrescine; NSC 602818; Subaphylline; N-(4-Aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide;

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCN)O

The exact mass of the compound Feruloylputrescine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 602818. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Coumaric Acids - Supplementary Records. It belongs to the ontological category of hydroxycinnamic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Feruloylputrescine natural sources citrus leaves

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Natural Occurrence

Feruloylputrescine, chemically known as N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide, is a hydroxycinnamic acid amide. It is formed by the conjugation of ferulic acid with the polyamine putrescine [1].

The following table summarizes its documented presence in various citrus tissues:

Source Tissue Type Key Contextual Notes
Grapefruit (Citrus paradisi Macf.) Leaves & Fruit Juice Initial identification; also found in unrelated plant Salsola subaphylla [2]
Citrus (various, HLB-infected) Leaf Tissue (Symptomatic areas) Accumulation highly correlated with HLB disease severity [1]
Ganping Mandarin (Storage Study) Fruit Level preserved better in "On Tree Storage" fruit than in "Low Temperature Storage" fruit [3]

Role in Plant Defense and HLB Response

A pivotal 2024 study utilized mass spectrometry-based metabolomics and 3D molecular mapping to investigate the in-planta chemical response to Candidatus Liberibacter asiaticus (CLas), the bacterium that causes HLB [1]. The research revealed a crucial mechanistic link:

  • Spatial Redistribution: In HLB-infected leaves, This compound accumulates specifically in chlorotic (yellowing) and mottled symptomatic areas [1].
  • Precursor Conversion: The accumulation coincides with a decrease in its precursor, ferulic acid, suggesting the pathogen either directly or indirectly drives this conversion [1].
  • Bactericidal Hypothesis: Ferulic acid, a key compound in the flavonoid biosynthesis pathway, and several downstream flavonoids were demonstrated to be highly bactericidal to CLas in vitro, with efficacy on par with the antibiotic oxytetracycline [1].
  • Proposed Mechanism: The conversion of ferulic acid to this compound is hypothesized to be a bacterial strategy to suppress the host's natural antimicrobial defenses. Metabolic modeling indicated that even low uptake rates of ferulic acid by CLas could significantly reduce its growth rate [1].

G HLB_Infection HLB Infection (CLas) FP This compound HLB_Infection->FP Induces Ferulic_Acid Ferulic Acid Flavonoids Antimicrobial Flavonoids Ferulic_Acid->Flavonoids Biosynthetic Precursor Ferulic_Acid->FP Consumed Bactericidal_Effect Strong Bactericidal Effect Flavonoids->Bactericidal_Effect Defense_Suppression Suppressed Antimicrobial Defense FP->Defense_Suppression Defense_Suppression->HLB_Infection Enables Proliferation

Figure: Proposed mechanism of this compound accumulation in HLB-pathogen interaction, where conversion of ferulic acid suppresses the plant's flavonoid-based antimicrobial defense [1].

Experimental Protocols for Analysis

For researchers aiming to study this compound, the following methodologies from recent studies provide a robust framework.

Metabolomic Workflow for Spatial Mapping

The 2024 Scientific Reports study detailed a comprehensive protocol for identifying and spatially mapping this compound in plant tissues [1]:

  • Sample Collection: Collect plant tissues (e.g., citrus leaves and branches) from both healthy and HLB-infected subjects. For spatial mapping, collect individual leaves and document their position on the branch (apical vs. basal) [1].
  • Metabolite Extraction: Grind tissue samples to a fine powder in liquid nitrogen. Extract metabolites using a suitable solvent system, such as methanol or methanol:water:formic acid mixtures, common in untargeted metabolomics [1].
  • Mass Spectrometry (MS) Analysis:
    • Instrumentation: Use High-Resolution Mass Spectrometry (HRMS) like LC-ESI-QTOF-MS for untargeted analysis.
    • Chromatography: Employ C18 reversed-phase chromatography for compound separation.
  • Data Processing and Molecular Networking:
    • Process raw MS data using software like MS-DIAL or MZmine for peak picking, alignment, and annotation.
    • Use Global Natural Products Social Molecular Networking (GNPS) to create molecular networks. This clusters compounds by structural similarity, aiding in identifying this compound and related metabolites [1].
  • Satial Mapping: Utilize visualization tools to create 2D/3D molecular maps, plotting the intensity (abundance) of this compound back onto images of the analyzed leaves or branches to correlate chemistry with visual symptoms [1].
  • In vitro Bioassay: To test bactericidal activity, compounds are dissolved in a suitable solvent and tested against a culturable surrogate for CLas. Growth inhibition is measured over time to determine minimum inhibitory concentrations (MIC) [1].
Quantification via Targeted Metabolomics

[3] employed a targeted metabolomic approach to compare compound levels, which is suitable for quantification:

  • Analysis Platform: UPLC-MS/MS (Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry).
  • Method: This approach uses Multiple Reaction Monitoring to specifically detect and accurately quantify this compound by measuring its unique parent-to-fragment ion transition.

Research Implications and Future Directions

The discovery of this compound's role in HLB opens several promising research avenues:

  • Therapeutic Potential: Ferulic acid and the identified bactericidal flavonoids should be evaluated as potential therapeutic alternatives to antibiotics for managing HLB [1].
  • Metabolic Engineering: The genes and enzymes responsible for the conversion of ferulic acid to this compound could be targeted using tools like CRISPR/Cas9 to develop citrus varieties with enhanced innate resistance [4].
  • Broad Applicability: The combined methodology of spatial metabolomics and metabolic modeling provides a powerful framework for studying other plant-pathogen systems and discovering pathogen-specific inhibitory compounds [1].

References

Comprehensive Technical Guide: Feruloylputrescine as a Polyamine Conjugate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Feruloylputrescine represents an important class of hydroxycinnamic acid amides that function as polyamine conjugates in biological systems. This compound, chemically known as N-(4-aminobutyl)-4-hydroxy-3-methoxy-cinnamamide, was first identified and isolated from grapefruit leaves and juice in 1965, where it was originally termed "subaphylline" [1]. This compound belongs to a broader category of phenolamides where hydroxycinnamic acids (such as ferulic acid, p-coumaric acid, and caffeic acid) become conjugated with polyamine backbones (primarily putrescine, spermidine, and spermine) through amide bond formation. These specialized metabolites are widely distributed throughout the plant kingdom and have more recently gained attention for their potential applications in drug development and therapeutic interventions.

The biosynthetic pathway of this compound begins with the aromatic amino acid phenylalanine, which undergoes deamination through phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Through a series of hydroxylation and methylation reactions, cinnamic acid is converted into ferulic acid, which then becomes activated to its CoA-thioester form (feruloyl-CoA). The amine group of putrescine subsequently attacks this activated thioester, forming an amide bond and yielding this compound. This conjugation reaction is catalyzed by hydroxycinnamoyl transferase enzymes, which display varying substrate specificities for different polyamine and hydroxycinnamic acid combinations [1].

The structural characteristics of this compound and related polyamine conjugates contribute significantly to their biological functions. At physiological pH, the putrescine moiety retains positively charged amine groups, while the feruloyl component provides aromaticity and antioxidant capacity. This amphipathic nature allows these molecules to interact with diverse cellular components, including membrane phospholipids, nucleic acids, and proteins. The discovery of related compounds such as dithis compound (DFP) and p-coumaroyl-feruloylputrescine (CFP) in maize kernels further expanded understanding of the structural diversity within this compound class and their potential applications in both plant physiology and human health [2].

Biological Functions and Significance

Native Physiological Functions in Plants

This compound and related polyamine conjugates play multifunctional roles in plant physiology, serving as key mediators in growth regulation, stress responses, and defense mechanisms. These compounds contribute significantly to cellular homeostasis by maintaining redox balance and modulating the activity of various enzymes through electrostatic interactions. During abiotic stress conditions such as drought and salinity, plants rapidly accumulate polyamine conjugates, which function as osmo-protectants and membrane stabilizers. Research in tomato plants has demonstrated that specific forms of conjugated and bound polyamines show distinct accumulation patterns under drought versus salinity stress, suggesting specialized functional roles for different conjugates in stress adaptation [3].

The role of these compounds in plant defense responses represents another crucial function. This compound and related conjugates may act as natural pesticides or phytoalexins, providing protection against herbivores, insects, and microbial pathogens. The presence of high concentrations of dithis compound and p-coumaroyl-feruloylputrescine in the pericarp-enriched fractions of maize kernels suggests a potential defensive role in protecting seeds from pathogen attack [2]. Additionally, these conjugates participate in key physiological processes including stomatal regulation, flowering time modulation, fruit development, and cellular differentiation. In citrus species, polyamine conjugates have been implicated in regulating somatic embryogenesis, root system architecture, and flowering processes, highlighting their importance in plant development [1].

Therapeutic Potential and Applications

The polyamine conjugate strategy has emerged as a promising approach in drug design and development, particularly for enhancing cellular uptake and target specificity of therapeutic agents. Cancer cells frequently exhibit upregulated polyamine transport systems, making polyamine conjugates an effective strategy for targeted drug delivery to malignant cells [4]. The pioneering work with F14512, a spermine-conjugated derivative of the topoisomerase II inhibitor etoposide, demonstrated significantly enhanced cytotoxic activity compared to the parent compound, validating the polyamine-vectorization approach in anticancer drug development [4].

Beyond oncology applications, polyamine conjugates show promise in antimicrobial therapies, neuroprotective approaches, and antioxidant treatments. The cationic nature of the polyamine component facilitates interactions with negatively charged biological membranes and nucleic acids, potentially enhancing drug penetration and target engagement. Recent research has explored conjugating polyamines with various natural and synthetic scaffolds, including 1,4-naphthoquinones and xanthones, to develop novel therapeutic agents with improved pharmacological profiles [4]. The structural versatility of polyamine conjugates allows for fine-tuning of properties such as cellular uptake efficiency, target affinity, and subcellular localization, making them valuable platforms for drug optimization across multiple therapeutic areas.

Quantitative Analysis and Data Presentation

Abundance and Distribution in Natural Sources

Table 1: Abundance of Polyamine Conjugates in Corn Processing Fractions

Source Material Extraction Method DFP Content (wt%) CFP Content (wt%) Reference
Corn bran (dry milling) Hot methylene chloride 14.0 3.0 [2]
Corn fiber (wet milling) Hot methylene chloride 1.8-4.7* 0.4-1.0* [2]
Corn bran Accelerated solvent (ethanol) 12.5 2.7 [2]
Corn bran Accelerated solvent (hexane) Not detected Not detected [2]
Wheat bran Hot methylene chloride Not detected Not detected [2]
Psyllium hulls Hot methylene chloride Not detected Not detected [2]

*Calculated based on reported 3-8 fold differences between corn bran and corn fiber

The quantitative analysis of this compound and related conjugates reveals significant variation in abundance across different plant materials and processing fractions. Corn bran obtained from dry milling processes contains particularly high concentrations of dithis compound (DFP) and p-coumaroyl-feruloylputrescine (CFP), reaching 14% and 3% by weight in "corn bran oil" extracts, respectively [2]. This represents a three- to eightfold enrichment compared to corn fiber from wet milling operations, highlighting the impact of processing methods on the retention of these valuable compounds. The selection of extraction solvent proves critical for efficient recovery, with polar solvents such as methylene chloride, ethanol, and chloroform/methanol demonstrating effectiveness, while non-polar solvents like hexane fail to extract measurable amounts of these conjugates [2].

The distribution patterns of these compounds across plant species appear selective, with significant concentrations detected in maize kernels but absent from wheat bran and psyllium hulls under comparable extraction conditions. This species-specific distribution suggests specialized biosynthetic pathways or differential regulation of the enzymes responsible for polyamine conjugation across plants. The extraction temperature also significantly influences yield, with elevated temperatures dramatically enhancing the extraction efficiency of DFP and CFP when using methylene chloride or ethanol as solvents [2]. This temperature dependence may reflect improved solvent penetration, enhanced solubility, or disruption of molecular interactions between the polyamine conjugates and cellular constituents.

Stress-Induced Changes in Polyamine Conjugates

Table 2: Stress-Induced Changes in Polyamine Forms in Tomato Leaves

Polyamine Form Stress Type Time Point of Peak Accumulation Association Strength Key Biosynthetic Genes
Free Spermidine Drought 72 hours Strong ARG1, SPDS1, SAMDc3
Conjugated Spermidine Drought 72 hours Strong ARG1, SPDS1, SAMDc3
Bound Spermidine Drought 72 hours Strong ARG1, SPDS1, SAMDc3
Free Spermine Salinity 48 hours Moderate SPDS2
Conjugated Spermine Drought 72 hours Moderate ARG1, SPDS1, SAMDc3
Conjugated Putrescine Salinity 48 hours Moderate SPDS2
Bound Spermine Drought 72 hours Weak ARG1, SPDS1, SAMDc3

Plants subjected to abiotic stress conditions display dynamic changes in their polyamine conjugate profiles, with distinct accumulation patterns depending on the stress type and duration. Research in tomato leaves demonstrates that total polyamine levels (including putrescine, spermidine, and spermine) increase for specific durations under stress conditions—up to 72 hours during drought and up to 48 hours during salinity stress—before declining precipitously [3]. This temporal pattern suggests that plants maintain survivability through controlled polyamine homeostasis during stress challenges. Multivariate analyses reveal that free, conjugated, and bound forms of spermidine and spermine show closer association with stress responses than putrescine forms, indicating specialized functional roles for higher polyamines in stress adaptation [3].

The biosynthetic and catabolic genes responsible for polyamine metabolism display stress-specific regulation, with certain genes showing preferential association with particular stress conditions. Under drought stress, ARG1, SPDS1, and SAMDc3 emerge as key biosynthetic genes, while SPDS2 shows stronger association with salinity stress [3]. Similarly, catabolic genes display stress-specific expression patterns, with CuAO4-like associating with drought and PAO4 with salinity stress. The coordination between different forms of polyamines and their metabolic genes appears more tightly regulated during drought stress, with approximately twice as many negative correlations observed between PA forms and their biosynthesis/catabolic genes during drought compared to salinity stress (66 vs. 32) [3]. This differential regulation highlights the complexity of polyamine homeostasis in stress responses.

Experimental Protocols and Methodologies

Extraction and Purification Methods

The efficient extraction of this compound and related conjugates from biological materials requires optimized protocols that account for their chemical properties and matrix interactions. For corn bran and fiber, the recommended approach utilizes accelerated solvent extraction with polar organic solvents at elevated temperatures. The optimal protocol involves: (1) milling the source material to a consistent particle size (e.g., 0.5-1.0 mm); (2) loading into an accelerated solvent extraction cell; (3) extracting with methylene chloride or ethanol at temperatures between 80-100°C and pressures of 1000-1500 psi; (4) concentrating the extract under reduced pressure; and (5) purifying the polyamine conjugates using preparative HPLC [2]. This method achieves significantly higher yields compared to conventional room-temperature extraction, with temperature playing a critical role in disrupting molecular interactions between the conjugates and cellular components.

For purification of specific conjugates such as dithis compound and p-coumaroyl-feruloylputrescine, the following chromatographic conditions are recommended: (1) utilize a C18 reverse-phase column (250 × 10 mm, 5 μm particle size); (2) employ a mobile phase consisting of water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B); (3) apply a linear gradient from 20% to 80% solvent B over 30 minutes; (4) maintain a flow rate of 2.0 mL/min; and (5) monitor elution at 320 nm using a UV-Vis detector [2]. These conditions effectively resolve DFP and CFP from other lipid components, allowing for collection of pure fractions for subsequent biological activity testing. The purification process can be monitored using HPLC-mass spectrometry to verify compound identity and purity, with electrospray ionization in positive mode providing good sensitivity for these compounds.

Analysis and Characterization Techniques

Comprehensive characterization of this compound and related conjugates requires orthogonal analytical techniques to confirm structural identity, quantify abundance, and assess purity. High-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) represents the primary method for identification and quantification, with specific parameters optimized for these compounds. The recommended analytical conditions include: (1) C18 reverse-phase column (150 × 2.1 mm, 2.6 μm particle size); (2) column temperature maintained at 35°C; (3) mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B); (4) linear gradient from 5% to 50% B over 20 minutes; (5) flow rate of 0.3 mL/min; and (6) injection volume of 5 μL [2]. Under these conditions, this compound derivatives typically elute between 12-16 minutes, with exact retention times varying based on specific conjugation patterns.

Mass spectrometric detection should be performed using electrospray ionization in positive mode with the following parameters: capillary voltage 3.5 kV, source temperature 120°C, desolvation temperature 350°C, cone voltage 30 V, and collision energy 20 eV. This compound typically shows a protonated molecular ion [M+H]+ at m/z 279, while dithis compound and p-coumaroyl-feruloylputrescine exhibit ions at m/z 459 and 439, respectively [2]. Additional structural confirmation can be obtained through tandem mass spectrometry (MS/MS) experiments, which generate characteristic fragment ions corresponding to the feruloyl (177 m/z) and putrescine (103 m/z) moieties. For quantitative applications, multiple reaction monitoring (MRM) transitions should be established using reference standards when available, with deuterated internal standards (e.g., d8-putrescine) recommended for optimal quantification accuracy.

Biological Activity Assessment

Evaluating the biological activities of this compound conjugates requires well-designed assays that reflect their potential physiological roles. For pesticidal activity assessment, a standardized protocol involves: (1) preparing serial dilutions of purified conjugates in appropriate solvents; (2) applying to insect larvae (e.g., Helicoverpa zea or Spodoptera frugiperda) using a diet incorporation method; (3) maintaining treated insects under controlled conditions (25°C, 60% RH, 16:8 light:dark cycle); (4) recording mortality at 24-hour intervals for 96 hours; and (5) calculating LC50 values using probit analysis [2]. Additional evaluation against microbial pathogens can be performed using standard disk diffusion or microbroth dilution methods against agriculturally relevant fungi (e.g., Fusarium species) and bacteria (e.g., Erwinia species).

For assessment of potential therapeutic applications, particularly anticancer activity, the following experimental approach is recommended: (1) evaluate cytotoxicity against a panel of cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3, A549) and normal cell controls using MTT or WST-1 assays; (2) determine effects on polyamine transport systems through competitive uptake assays with radiolabeled polyamines; (3) assess impacts on topoisomerase II activity using DNA relaxation assays; (4) evaluate cell cycle effects through flow cytometric analysis; and (5) examine effects on reactive oxygen species generation using DCFH-DA fluorescence [4]. For conjugates showing promising in vitro activity, subsequent in vivo evaluation can be performed using appropriate xenograft models, with particular attention to potential enhanced efficacy compared to non-conjugated reference compounds.

Therapeutic Applications and Polyamine Conjugate Strategy

The polyamine-drug conjugate approach represents an innovative strategy in drug design that leverages the unique properties of natural polyamine transport systems to enhance therapeutic efficacy. This approach capitalizes on several key biological observations: (1) many pathological conditions, including cancer and inflammatory diseases, exhibit upregulated polyamine transport; (2) polyamine conjugates can exploit this enhanced transport for targeted drug delivery; (3) the cationic nature of polyamines facilitates interactions with negatively charged biological membranes and nucleic acids; and (4) conjugation can improve the pharmacokinetic properties of therapeutic agents [4]. The successful application of this strategy is exemplified by F14512, a spermine-conjugated derivative of etoposide that demonstrates significantly enhanced cytotoxicity compared to the parent compound, with approximately 10-fold increased potency as a topoisomerase II poison [4].

The molecular mechanisms underlying the enhanced activity of polyamine-drug conjugates involve multiple factors. First, the polyamine moiety serves as a delivery vector that facilitates cellular uptake through the polyamine transport system, which is often overactive in cancer cells. Second, the positive charges on the polyamine component can enhance DNA binding affinity through electrostatic interactions with the phosphate backbone, increasing local drug concentration near the molecular target. Third, polyamine conjugation can alter subcellular distribution patterns, potentially favoring nuclear localization for DNA-targeting agents. Fourth, this approach can enable bypass of resistance mechanisms associated with reduced drug accumulation or enhanced efflux [4]. These advantages have spurred development of diverse polyamine conjugates with various therapeutic scaffolds, including topoisomerase inhibitors, quinone-based compounds, and histone deacetylase inhibitors.

Table 3: Representative Polyamine-Drug Conjugates in Development

Conjugate Name/Structure Therapeutic Payload Polyamine Vector Biological Activity Development Status
F14512 Etoposide (topoisomerase II inhibitor) Spermine 10-fold increased topoisomerase II inhibition vs. etoposide Preclinical/Clinical evaluation
Compound 1 Podophyllotoxin derivative 3-3-3 polyamine chain IC50 = 35 µM (topoisomerase II) Research compound
Compound 2 Lapachol (naphthoquinone) Spermidine IC50 = 6.6 µM (GBM95 cells) Research compound
Compound 3 5-Hydroxynaphthoquinone Spermidine Low µM anticancer activity Research compound
Xanthone-polyamine hybrids Gambogic acid derivative Spermidine/Spermine Topoisomerase II catalytic inhibition (IC50 ~ low µM) Research compound

The future development of this compound-derived compounds and related conjugates will likely focus on optimizing conjugate structure to balance polyamine character with drug-like properties, exploring combination therapies that simultaneously target polyamine metabolism and specific disease pathways, and developing diagnostic applications that exploit the selective accumulation of these compounds in pathological tissues. Additionally, the potential application of these conjugates in non-oncological indications such as neurodegenerative diseases, infectious diseases, and inflammatory conditions represents a promising frontier for further investigation.

Research Workflow and Pathway Visualization

Experimental Design and Workflow

The comprehensive investigation of this compound functions and applications follows a systematic research workflow that integrates multiple experimental approaches and validation steps. The diagram below illustrates the key stages in this process:

cluster_0 Methodology Integration Sample Collection\n& Preparation Sample Collection & Preparation Extraction &\nPurification Extraction & Purification Sample Collection\n& Preparation->Extraction &\nPurification Plant/biological material Chemical\nCharacterization Chemical Characterization Extraction &\nPurification->Chemical\nCharacterization Purified conjugates HPLC-MS Analysis HPLC-MS Analysis Extraction &\nPurification->HPLC-MS Analysis Biological Activity\nAssessment Biological Activity Assessment Chemical\nCharacterization->Biological Activity\nAssessment Identified compounds Stress Treatments Stress Treatments Chemical\nCharacterization->Stress Treatments Therapeutic\nApplication Therapeutic Application Biological Activity\nAssessment->Therapeutic\nApplication Active conjugates Enzyme Assays Enzyme Assays Biological Activity\nAssessment->Enzyme Assays Data Analysis &\nValidation Data Analysis & Validation Therapeutic\nApplication->Data Analysis &\nValidation Efficacy data Cellular Uptake\nStudies Cellular Uptake Studies Therapeutic\nApplication->Cellular Uptake\nStudies Data Analysis &\nValidation->Therapeutic\nApplication Optimized protocols

Research workflow integrating multiple experimental approaches for studying this compound functions and applications.

This integrated research approach begins with sample collection and preparation, selecting appropriate biological sources known to contain this compound conjugates, such as corn bran, citrus species, or genetically engineered systems. The extraction and purification phase employs optimized solvent systems and chromatographic methods to isolate specific conjugates, with particular attention to preserving labile functional groups and minimizing degradation. The chemical characterization stage utilizes advanced analytical techniques, including HPLC-MS/MS and NMR spectroscopy, to confirm structural identity, assess purity, and quantify abundance. Subsequently, biological activity assessment evaluates the physiological functions and potential therapeutic applications of these compounds through targeted bioassays. The therapeutic application phase focuses on developing optimized conjugate structures and delivery strategies for specific medical indications, while data analysis and validation ensures reproducibility and statistical significance of findings [2] [4] [3].

Biosynthetic and Metabolic Pathways

The biosynthesis of this compound occurs through carefully orchestrated metabolic pathways that integrate primary and specialized metabolism. The following diagram illustrates the key enzymatic steps and regulatory nodes:

cluster_0 Alternative Putrescine Biosynthesis Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL Ferulic Acid Ferulic Acid Cinnamic Acid->Ferulic Acid C4H, C3H, COMT Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA 4CL This compound This compound Feruloyl-CoA->this compound HT Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Putrescine->this compound HT Dithis compound Dithis compound This compound->Dithis compound HT Arginine Arginine Agmatine Agmatine Arginine->Agmatine ADC N-carbamoylputrescine N-carbamoylputrescine Agmatine->N-carbamoylputrescine AIH N-carbamoylputrescine->Putrescine NPL1 Stress Signals Stress Signals Gene Expression\nChanges Gene Expression Changes Stress Signals->Gene Expression\nChanges PAL PAL Gene Expression\nChanges->PAL ADC ADC Gene Expression\nChanges->ADC ODC ODC Gene Expression\nChanges->ODC legend PAL: Phenylalanine ammonia-lyase C4H: Cinnamate 4-hydroxylase C3H: Coumarate 3-hydroxylase COMT: Caffeic acid O-methyltransferase 4CL: 4-Coumarate:CoA ligase ODC: Ornithine decarboxylase ADC: Arginine decarboxylase AIH: Agmatine iminohydrolase NPL1: N-carbamoylputrescine amidohydrolase HT: Hydroxycinnamoyl transferase

Biosynthetic pathway of this compound showing enzymatic steps and regulatory nodes.

The biosynthesis of this compound initiates from phenylalanine, which undergoes deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This entry point into phenylpropanoid metabolism is followed by a series of oxidation and methylation reactions catalyzed by cinnamate 4-hydroxylase (C4H), coumarate 3-hydroxylase (C3H), and caffeic acid O-methyltransferase (COMT) to produce ferulic acid. The activation of ferulic acid to its CoA-thioester derivative is catalyzed by 4-coumarate:CoA ligase (4CL), forming feruloyl-CoA [1]. Concurrently, the polyamine backbone putrescine can be synthesized through two alternative routes: direct decarboxylation of ornithine via ornithine decarboxylase (ODC) or through an arginine-dependent pathway involving arginine decarboxylase (ADC), agmatine iminohydrolase (AIH), and N-carbamoylputrescine amidohydrolase (NPL1) [1]. The final conjugation reaction is catalyzed by hydroxycinnamoyl transferase (HT), which forms an amide bond between feruloyl-CoA and putrescine, yielding this compound. Additional conjugation reactions can produce more complex compounds such as dithis compound.

The regulation of this biosynthetic pathway responds to various developmental cues and environmental signals, including drought, salinity, pathogen attack, and nutrient status. Stress conditions typically induce the expression of key biosynthetic genes, including PAL, ADC, and ODC, leading to increased accumulation of this compound and related conjugates [3]. This stress-responsive induction is thought to contribute to protective functions, including membrane stabilization, reactive oxygen species scavenging, and defense compound synthesis. The pathway demonstrates considerable plasticity across plant species, with varying substrate specificities of the hydroxycinnamoyl transferases leading to diverse conjugate profiles in different plants. Understanding these biosynthetic pathways and their regulation provides opportunities for metabolic engineering approaches to enhance the production of valuable conjugates or to transfer these pathways to heterologous systems for large-scale production.

Conclusion and Future Perspectives

This compound and related polyamine conjugates represent fascinating specialized metabolites that bridge primary and secondary metabolism in plants, with emerging applications in human health and medicine. The comprehensive analysis of these compounds reveals their multifaceted roles in plant physiology, particularly in stress adaptation and defense responses, as well as their promising potential as therapeutic vectors for targeted drug delivery. The quantitative data presented in this review highlights the significant natural variation in abundance across plant species and tissues, with corn bran representing a particularly rich source of dithis compound and related conjugates. The experimental protocols outlined provide robust methodologies for the extraction, purification, characterization, and bioactivity assessment of these valuable compounds.

References

Feruloylputrescine pharmacological properties review

Author: Smolecule Technical Support Team. Date: February 2026

Documented Pharmacological Properties

The table below summarizes the key pharmacological activities of feruloylputrescine identified in recent studies:

Pharmacological Area Observed Effect / Potential Mechanism Model / Context Key Findings
Cardiovascular Health [1] Inhibits production of Trimethylamine (TMA) and TMA N-oxide (TMAO) [1] In vitro and in vivo assays [1] Identified as a novel bioactive compound in orange peel that suppresses the cntA/B enzyme, reducing levels of TMAO, a metabolite linked to cardiovascular disease risk [1].
Dermatology & Anti-aging [2] Scavenges 2-nonenal and protects skin keratinocytes [2] In vitro study on skin cells [2] Shows significant 2-nonenal scavenging ability. Reduces ROS levels and inhibits lipid peroxidation induced by 2-nonenal, suggesting potential to prevent skin aging and maintain skin health [2].
General Bioactivity [3] Possesses "interesting pharmacological properties" [3] Original identification context (Citrus) [3] Noted in early research (1965), but specific properties and experimental details were not elaborated in the available abstract [3].

Detailed Experimental Protocols

Here are the methodologies from the key studies that directly investigated this compound's activity.

1. Protocol for Cardiovascular Activity (TMAO Inhibition) [1]

  • Objective: To evaluate the inhibitory effect of orange peel extracts and identified compounds on trimethylamine (TMA) production.
  • Methodology:
    • Extraction: Orange peels were extracted using both polar and non-polar solvents to obtain different fractions.
    • Metabolomics: A metabolomics approach was used to identify this compound in the polar fraction.
    • In Vitro and In Vivo Assays: The study employed a combination of in vitro enzymatic assays and in vivo models to confirm that this compound inhibits the cntA/B enzyme, which is responsible for TMA production.
  • Key Measurement: The reduction in TMA and its metabolite TMAO levels.

2. Protocol for Dermatological Activity (2-Nonenal Scavenging) [2]

  • Objective: To assess the 2-nonenal scavenging ability of eggplant extracts and the identified active compound, N-trans-feruloylputrescine, and their protective effects on skin keratinocytes.
  • Methodology:
    • Sample Preparation: Fruits, leaves, stems, and roots of eggplant were extracted.
    • Antioxidant Assays: The free radical scavenging capacity of the extracts was evaluated using standard DPPH and ABTS assays.
    • Lipid Peroxidation Inhibition: An iron/ascorbic acid system was used to induce oxidation of arachidonic acid. The inhibitory effect on peroxidation was measured by quantifying the remaining arachidonic acid using HPLC with UV detection at 210 nm.
    • Cellular ROS Assay: Keratinocytes were exposed to 2-nonenal with or without pretreatment of the extracts or this compound. Intracellular ROS levels were measured using a fluorescent probe.
  • Key Measurements: DPPH/ABTS radical scavenging activity, residual arachidonic acid percentage via HPLC, and fluorescence-based ROS levels in cells.

Proposed Mechanisms of Action

The following diagrams illustrate the proposed mechanisms for this compound's pharmacological actions based on the current research.

cardiovascular Nutrient Nutrient TMA TMA Nutrient->TMA Gut Bacterial Metabolism TMAO TMAO TMA->TMAO Hepatic Enzyme Oxidation CVD Cardiovascular Disease TMAO->CVD Promotes Cardiovascular Disease This compound This compound This compound->TMA Inhibits cntA/B Enzyme

Diagram 1: Proposed cardiovascular protective mechanism via inhibition of gut bacteria-derived TMAO production. [1]

skin_protection Aging_Stress Aging_Stress ROS ROS Aging_Stress->ROS Lipid Peroxidation Lipid Peroxidation ROS->Lipid Peroxidation 2-Nonenal (Aging Odor) 2-Nonenal (Aging Odor) Lipid Peroxidation->2-Nonenal (Aging Odor) 2-Nonenal 2-Nonenal Keratinocyte\nDamage Keratinocyte Damage 2-Nonenal->Keratinocyte\nDamage This compound This compound This compound->ROS Antioxidant Activity This compound->2-Nonenal Direct Scavenging

Diagram 2: Proposed anti-aging skin protection mechanism via scavenging of 2-nonenal and reduction of oxidative stress. [2]

Research Gaps and Future Directions

The available data, while promising, is limited. A comprehensive whitepaper would require information that is not yet available in the public domain. Key gaps include:

  • Specific IC50 values and other quantitative potency metrics for the described activities.
  • Detailed in vivo efficacy data from animal models.
  • Comprehensive pharmacokinetic studies (ADME - Absorption, Distribution, Metabolism, and Excretion).
  • Investigations into potential toxicity and safety profiles.
  • Studies exploring its effects on other signaling pathways or molecular targets.

References

Nitrogen Compounds and Metabolism in Citrus Plants: A Comprehensive Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitrogen Systems in Citrus

Nitrogen is the most important nutrient for growth, fruit yield, and quality in citrus plants, serving as an essential structural constituent of proteins, nucleic acids, chlorophyll, and various hormones [1]. Citrus plants have developed sophisticated mechanisms to absorb, transport, assimilate, and utilize nitrogen compounds from their environment, making nitrogen metabolism a central process in citrus physiology that controls numerous cellular activities and stress responses [1]. The nitrogen management in citrus orchards represents a critical agricultural challenge, as insufficient nitrogen leads to reduced photosynthetic capacity, poor plant growth, and diminished fruit production, while excess nitrogen causes environmental pollution, nutritional imbalances, and oxidative stress [1]. Understanding the fundamental nitrogen compounds and their metabolic pathways in citrus species is therefore essential for optimizing cultivation practices, improving nitrogen use efficiency, and maintaining sustainable citrus production systems.

This technical guide provides an in-depth examination of the core nitrogen compounds in citrus plants, the transport systems responsible for nitrogen uptake, the complete assimilation pathways, key regulatory mechanisms, and experimental approaches for studying nitrogen metabolism. Designed for researchers, scientists, and drug development professionals, this review synthesizes current research findings and presents quantitative data on enzyme activities, gene expression patterns, and metabolic responses to different nitrogen conditions in various citrus species, including sweet orange (Citrus sinensis), mandarin (Citrus reshni), and important hybrid rootstocks like Troyer citrange and Cleopatra mandarin [2].

Nitrogen Uptake and Transport Systems

Nitrate Transport Mechanisms in Citrus Roots

Citrus roots possess specialized transport systems for nitrogen acquisition that operate with distinct kinetic properties and regulatory mechanisms. Research has demonstrated that nitrate influx through the plasmalemma of citrus root cells follows a biphasic pattern, indicating the existence of at least two different uptake systems with complementary functions [2]. The high-affinity transport system (HATS) functions primarily at low external nitrate concentrations (<1 mM), while the low-affinity transport system (LATS) operates at higher nitrate concentrations [2]. The HATS category further divides into two subsystems: a constitutive high-affinity transport system (cHATS) that functions consistently regardless of nitrate availability, and an inducible high-affinity transport system (iHATS) that activates only after prior exposure to nitrate [2].

These transport systems exhibit fundamentally different characteristics and regulatory patterns. The iHATS demonstrates particularly interesting properties, showing higher affinity for nitrate substrate compared to cHATS, along with an enhanced uptake capacity despite similar maximum velocity (Vmax) values in both Cleopatra mandarin and Troyer citrange rootstocks [2]. Regulation of these systems occurs through complex mechanisms: cHATS operates constitutively independent of nitrogen status, while iHATS is upregulated by nitrate availability but down-regulated by the plant's nitrogen status and by prolonged exposure to nitrate [2]. Meanwhile, LATS in both Cleopatra mandarin and Troyer citrange rootstocks is repressed by the plant's nitrogen status, demonstrating feedback inhibition mechanisms [2].

Table 1: Characteristics of Nitrogen Transport Systems in Citrus Roots

Transport System Operating Concentration Kinetic Properties Regulatory Mechanisms Energy Dependence
cHATS (Constitutive High-Affinity Transport System) <1 mM NO₃⁻ Saturable kinetics, lower Vmax Constitutive, independent of N-status Active transport, metabolic energy required
iHATS (Inducible High-Affinity Transport System) <1 mM NO₃⁻ Saturable kinetics, higher affinity, higher Vmax Upregulated by NO₃⁻, down-regulated by N-status Active transport, metabolic energy required
LATS (Low-Affinity Transport System) >1 mM NO₃⁻ Linear non-saturable kinetics Repressed by N-status Active transport, metabolic energy required
Energy Coupling and Environmental Influences

The nitrate uptake mediated by both iHATS and LATS in citrus roots operates as active transport systems that require metabolic energy, as demonstrated by inhibition studies using metabolic uncouplers such as 2,4-DNP and plasmalemma H+-ATPase inhibitors including DCCD and DES [2]. Electrophysiological studies suggest that the mechanism for NO₃⁻ uptake by HATS likely involves a 2H⁺:1NO₃⁻ symport system driven by the proton gradient generated by plasma membrane H+-ATPase [2]. This energy-dependent transport enables citrus plants to accumulate nitrate against concentration gradients, facilitating nitrogen acquisition even when soil concentrations are limited.

Environmental factors significantly influence the efficiency and activity of these nitrogen transport systems. Studies have revealed notable differences between citrus rootstocks in their nitrogen uptake capabilities, with Troyer citrange (salt-sensitive) and Cleopatra mandarin (salt-tolerant) exhibiting distinct regulatory patterns for their transport systems [2]. The iHATS is particularly important in agricultural contexts where nitrogen fertilization creates temporary elevations in soil nitrate levels, as this system provides enhanced uptake capacity during these critical periods [2]. Understanding these transport mechanisms and their modifications under varying environmental conditions is essential for developing strategies to improve nitrogen use efficiency in citrus cultivation.

Nitrogen Assimilation Pathways

Key Enzymes and Metabolic Reactions

Nitrogen assimilation in citrus plants involves a coordinated series of enzymatic reactions that convert inorganic nitrogen into organic compounds. The process begins with the reduction of nitrate to ammonium, followed by incorporation into amino acids. Nitrate reductase (NR) serves as the initial and rate-limiting enzyme in this pathway, catalyzing the reduction of nitrate to nitrite [1]. This is followed by the action of nitrite reductase (NiR), which rapidly reduces nitrite to ammonium to prevent toxic accumulation [1]. The resulting ammonium is then assimilated primarily through the GS/GOGAT pathway, where glutamine synthetase (GS) combines ammonium with glutamate to form glutamine, and glutamate synthase (GOGAT) transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate [3].

Additional enzymes play complementary roles in nitrogen assimilation. Glutamate dehydrogenase (GDH) provides an alternative route for ammonium assimilation, though with lower affinity for ammonium compared to GS, and primarily functions in deamination under specific conditions [1]. Asparagine synthetase (AS) facilitates the conversion of aspartate to asparagine, serving as an important nitrogen transport and storage compound [1]. Recent research on 'Huangguogan' citrus has confirmed the subcellular localization of these key enzymes, with NR, NiR, GDH, and AS found mainly in the cytoplasm and plasma membrane, while GS is located primarily in cytoplasm and mitochondria [1]. This compartmentalization reflects the sophisticated regulation of nitrogen metabolism within citrus cells.

Table 2: Key Enzymes in Citrus Nitrogen Assimilation Pathways

Enzyme Abbreviation Reaction Catalyzed Cellular Localization Role in Nitrogen Metabolism
Nitrate Reductase NR NO₃⁻ → NO₂⁻ Cytoplasm, plasma membrane Rate-limiting step in nitrate reduction
Nitrite Reductase NiR NO₂⁻ → NH₄⁺ Cytoplasm, plasma membrane Prevents nitrite accumulation, produces ammonium
Glutamine Synthetase GS Glu + NH₄⁺ → Gln Cytoplasm, mitochondria Primary ammonium assimilation
Glutamate Synthase GOGAT Gln + α-KG → 2 Glu Not specified Regenerates glutamate for GS cycle
Glutamate Dehydrogenase GDH α-KG + NH₄⁺ → Glu Cytoplasm, plasma membrane Alternative ammonium assimilation, deamination
Asparagine Synthetase AS Asp + Gln → Asn + Glu Cytoplasm, plasma membrane Nitrogen transport and storage
Metabolic Pathways and Integration

The nitrogen assimilation pathway in citrus represents a highly integrated metabolic network that connects nitrogen metabolism with carbon skeletons. The following diagram illustrates the complete pathway from nitrate uptake through amino acid synthesis:

G NO3_external External NO₃⁻ HATS_LATS HATS/LATS Transport Systems NO3_external->HATS_LATS Root Uptake NO3_internal Cytosolic NO₃⁻ NR Nitrate Reductase (NR) NO3_internal->NR NO2 NO₂⁻ NiR Nitrite Reductase (NiR) NO2->NiR NH4 NH₄⁺ GS Glutamine Synthetase (GS) NH4->GS GDH Glutamate Dehydrogenase (GDH) NH4->GDH Alternative Pathway Gln Glutamine GOGAT Glutamate Synthase (GOGAT) Gln->GOGAT Glu1 Glutamate Glu1->GS Glu2 Glutamate AS Asparagine Synthetase (AS) Glu2->AS Transaminases Transaminases Glu2->Transaminases alpha_KG α-Ketoglutarate (Carbon skeleton) alpha_KG->GOGAT alpha_KG->GDH Amino_Acids Other Amino Acids Asn Asparagine HATS_LATS->NO3_internal NR->NO2 NiR->NH4 GS->Gln GOGAT->Glu2 GDH->Glu2 AS->Asn Transaminases->Amino_Acids

Figure 2: Nitrogen Assimilation Pathway in Citrus Plants. This diagram illustrates the complete metabolic pathway from nitrate uptake through amino acid synthesis, highlighting key enzymes and their cellular localization.

The GS/GOGAT cycle represents the primary route for ammonium assimilation in citrus plants, accounting for more than 95% of NH₄⁺ incorporation into amino acids [3]. This cycle consumes energy in the form of ATP and requires reducing equivalents, creating a direct connection between nitrogen metabolism and photosynthetic carbon fixation. The α-ketoglutarate required for this cycle derives from the tricarboxylic acid (TCA) cycle, emphasizing the integration between carbon and nitrogen metabolism. The glutamate produced serves as a precursor for the synthesis of other amino acids through transamination reactions, while asparagine synthesis provides an efficient means for nitrogen transport and storage due to its high nitrogen-to-carbon ratio [1]. This sophisticated metabolic network allows citrus plants to efficiently coordinate nitrogen assimilation with overall metabolic demands.

Regulation of Nitrogen Metabolism

Hormonal Regulation and Nitrogen Status

Nitrogen metabolism in citrus is subject to sophisticated regulatory mechanisms that coordinate metabolic activities with plant needs and environmental conditions. Recent research using targeted metabolomics has revealed that nitrogen deficiency triggers complex hormonal adjustments that differentially affect leaves and roots [4]. In leaves, nitrogen deficiency causes decreases in gibberellins and indole-3-acetic acid (IAA) levels alongside increases in cis(+)-12-oxophytodienoic acid (OPDA) levels, ethylene production, and salicylic acid (SA) biosynthesis, collectively contributing to reduced growth and accelerated senescence [4]. Conversely, in roots, nitrogen deficiency leads to increased root-to-shoot dry weight ratio (R/S), altered root system architecture, and delayed root senescence through distinct hormonal changes including lowered cytokinins, jasmonic acid, OPDA, and ABA levels, along with reduced ethylene and SA biosynthesis [4].

These organ-specific hormonal responses represent an adaptive strategy to optimize nitrogen use efficiency under limited nitrogen availability. The maintenance of IAA and gibberellin homeostasis in roots while decreasing these promoters in leaves directs resources to root development, enhancing the plant's capacity to acquire nitrogen from the soil [4]. The unchanged IAA concentration in nitrogen-deficient roots involves increased leaf-to-root IAA transport, demonstrating long-distance communication between plant organs [4]. These differential hormonal responses to nitrogen deficiency regulate root-to-shoot ratio, root system architecture, and organ senescence patterns, ultimately improving nitrogen use efficiency, nitrogen remobilization efficiency, and the ability to acquire nitrogen, thereby conferring tolerance to nitrogen deficiency [4].

Nutritional and Metabolic Regulation

Nitrogen metabolism in citrus is tightly regulated by the plant's nutritional status through feedback mechanisms that balance nitrogen acquisition with metabolic demands. Studies have demonstrated that nitrate uptake is subject to feedback repression exerted by the nitrogen nutritional status of the plant, affecting both high- and low-affinity transport systems [2]. The iHATS is particularly regulated by this feedback mechanism, being down-regulated by the plant's nitrogen status, which prevents excessive nitrogen accumulation when internal supplies are sufficient [2]. This regulatory system ensures that nitrogen uptake is coordinated with the plant's actual requirements rather than simply reflecting soil nitrogen availability.

The activity of key nitrogen assimilation enzymes is also modulated by nitrogen availability. Research on 'Huangguogan' citrus has shown that enzyme activity and gene expression differ significantly among plant organs, with roots showing particularly responsive patterns to nitrogen supply levels [1]. These enzymatic activities are considerably lower under nitrogen-deficient conditions but become inhibited when nitrogen supply is excessive (e.g., 2.72 kg/year), demonstrating an optimal range for nitrogen metabolism function [1]. This nonlinear response to nitrogen availability highlights the importance of precise nitrogen management in citrus cultivation to maintain metabolic efficiency while avoiding both deficiency and toxicity.

Table 3: Regulation of Nitrogen Metabolism Components in Citrus

Regulatory Factor Effects on Nitrogen Metabolism Molecular/Physiological Mechanisms
Nitrogen Deficiency Increased R/S ratio, altered root architecture, delayed root senescence Lowered cytokinins, JA, OPDA, ABA; reduced ethylene and SA biosynthesis; maintained IAA and GA homeostasis in roots
Nitrogen Excess Inhibition of enzyme activities and gene expression Feedback repression of transport systems; possible toxicity and oxidative stress
Enzyme Regulation Coordination of NR, NiR, GS, GOGAT, GDH activities Transcriptional and post-translational control; substrate availability; energy status
Nitrate Induction Upregulation of iHATS and assimilation enzymes Activation of gene expression; increased transporter synthesis and activity
Organ Specialization Differential metabolism in roots, leaves, fruits Tissue-specific enzyme expression and activity; varying responses to N availability

Agricultural Applications and Experimental Approaches

Nitrogen Management in Citrus Cultivation

Optimizing nitrogen management represents a critical challenge in citrus production systems, balancing agricultural productivity with environmental sustainability. Research has demonstrated that both deficient and excessive nitrogen application negatively impact citrus trees, with optimal nitrogen application rates varying according to cultivar, rootstock, tree age, and growing conditions [1]. For young 'Huangguogan' trees, studies have identified 1.81 kg N/year as the optimal application rate, significantly enhancing yield, fruit quality, enzyme activities, and gene expression related to nitrogen metabolism compared to both lower and higher application rates [1]. This optimal range maximizes metabolic efficiency while avoiding the inhibitory effects associated with excess nitrogen application.

Beyond chemical fertilization, innovative cultivation practices such as cover crops provide sustainable approaches to enhance nitrogen metabolism in citrus orchards. Recent research has demonstrated that cover crops significantly promote nitrogen metabolism in citrus roots, with rattail fescue (gramineous) and vicia villosa (leguminous) specifically enhancing amino acid metabolism and increasing the activities of nitrate reductase, nitrite reductase, glutamine synthetase, NADH-glutamate synthetase, and NADPH-glutamate dehydrogenase in the 0-20 cm root zone [3]. These cover crops also upregulate expression levels of key nitrogen metabolism genes including NR and NiR, with rattail fescue demonstrating superior effects compared to vicia villosa [3]. This green cultivation approach not only improves nitrogen metabolism but also effectively controls weeds and enhances overall soil quality, representing an integrated strategy for sustainable citrus orchard management.

Table 4: Effects of Agricultural Practices on Citrus Nitrogen Metabolism

Practice Effects on Nitrogen Metabolism Optimal Conditions/Recommendations
Nitrogen Fertilization Enhanced enzyme activities and gene expression at optimal rates; inhibition at excess rates 1.81 kg N/year for young 'Huangguogan' trees; cultivar-specific optimization needed
Cover Crops Significantly promoted N metabolism in citrus roots (0-20 cm depth); increased enzyme activities and gene expression Rattail fescue showed superior effects to vicia villosa; two-year establishment period
Fertigation Improved nitrogen use efficiency; reduced environmental losses Combination with controlled-release fertilizers; timing with growth demands
Nitrogen Source Management Differential effects on uptake and assimilation Consideration of ammonium vs. nitrate ratios; pH effects on availability
Experimental Methods and Biomarkers

Advanced analytical techniques have enabled comprehensive investigation of nitrogen metabolism in citrus plants, providing insights into metabolic pathways and their regulation. Targeted metabolomics approaches have proven particularly valuable for examining hormonal responses to nitrogen deficiency, revealing organ-specific adjustments in gibberellins, IAA, OPDA, ethylene, and salicylic acid that mediate adaptive responses [4]. These methodologies allow simultaneous quantification of multiple hormone classes, providing systems-level understanding of regulatory networks. For enzyme activity assessments, standardized protocols using test kits for NR, NiR, GS, NADH-GOGAT, NADPH-GDH, and NADH-GDH enable accurate measurement of key nitrogen metabolic enzymes across different tissues and experimental conditions [3].

The identification of reliable biomarkers represents another important application of metabolic profiling in citrus research. Studies of Citrus wilsonii Tanaka have identified naringin as a potential biomarker that reflects both maturity stages and responses to different drying methods [5]. Other characteristic nitrogen-related compounds in citrus include deacetylnomilin, citric acid, limonin, and nomilin, which show dynamic changes during fruit development and processing [5]. For nitrogen status assessment, the root has been proposed as a preferred reference organ for determining nitrogen application rates since it maintains permanent direct contact with the soil, providing a more immediate reflection of nitrogen availability and uptake efficiency [1]. These experimental approaches and biomarkers provide valuable tools for optimizing citrus nitrogen management and understanding fundamental metabolic processes.

Conclusion

References

Feruloylputrescine plant secondary metabolite overview

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Biosynthesis

Feruloylputrescine (N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide) is a hydroxycinnamic acid amide (HCAA) formed by conjugating ferulic acid with the polyamine putrescine [1] [2].

  • Biosynthetic Pathway: The biosynthesis occurs via the phenylpropanoid and polyamine pathways, with coupling catalyzed by specific acyltransferases [3].
  • Enzymatic Key Steps: Key precursors are feruloyl-CoA and putrescine. In engineered systems, introducing exogenous genes like barley's agmatine coumaroyltransferase (ACT) can redirect metabolic flux toward alternative HCAAs [3].

f This compound Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL pCoumaric_Acid pCoumaric_Acid Cinnamic_Acid->pCoumaric_Acid C4H Ferulic_Acid Ferulic_Acid pCoumaric_Acid->Ferulic_Acid COMT Feruloyl_CoA Feruloyl_CoA Ferulic_Acid->Feruloyl_CoA 4CL This compound This compound Feruloyl_CoA->this compound ACT/TAT Arginine Arginine Agmatine Agmatine Arginine->Agmatine ADC NCP NCP Agmatine->NCP AIH Putrescine Putrescine NCP->Putrescine NPL1 Putrescine->this compound ACT/TAT Ornithine Ornithine Ornithine->Putrescine ODC

Visualization of this compound biosynthesis from phenylalanine and arginine/ornithine precursors.

Biological Functions and Research Findings

This compound plays significant roles in plant development and stress response, with functions characterized in various species.

Plant System Documented Function / Correlation Key Findings / Mechanism Experimental Context Citation
Rice (Oryza sativa) Root development & stress response OsABCG37 transporter mutation reduces lateral roots/hairs; rescued by exogenous application. CRISPR/Cas9 mutant analysis, RNA-seq, HPLC/MS, exogenous supplementation. [4]
Rice (Oryza sativa) Defense suppression by pests Brown planthopper-induced volatiles suppress Os4CL5 gene, reducing this key phenolamide. Metabolomics, gene expression analysis (qRT-PCR) of wild-type vs. mutant plants. [5]
Citrus spp. Response to biotic stress (HLB disease) Accumulation highly correlated with disease severity; proposed conversion from ferulic acid to suppress its antimicrobial effect. Spatial metabolomics (MS), 3D molecular mapping, metabolic modeling, in vitro bioassays. [6]
Bamboo (Phyllostachys nigra) Major secondary metabolite Major HCAA in suspension cells; platform for "rational metabolic-flow switching" to produce novel compounds. Stable transformation with barley HvACT1 gene, metabolite profiling (HPLC/MS). [3]

Analytical and Experimental Methodologies

Robust detection and quantification of this compound relies on advanced analytical techniques, primarily Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Tissues are typically ground in liquid nitrogen, metabolites extracted with methanol/water, centrifuged, and supernatant concentrated for analysis [7].
  • Instrumentation: UPLC systems with reverse-phase columns provide high-resolution separation. Detection uses high-sensitivity mass spectrometers (e.g., SCIEX QTRAP) in multiple reaction monitoring (MRM) mode [7] [8].
  • Spatial Mapping: Advanced 3D molecular mapping and mass spectral molecular networking visualize distribution and identify structurally related compounds [6].

f LC-MS/MS Metabolomics Workflow Sample_Collection Sample_Collection Flash_Freezing Flash_Freezing Sample_Collection->Flash_Freezing Liquid N₂ Homogenization Homogenization Flash_Freezing->Homogenization Grinding Metabolite_Extraction Metabolite_Extraction Homogenization->Metabolite_Extraction Methanol Centrifugation Centrifugation Metabolite_Extraction->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection LC_MS_Analysis LC_MS_Analysis Supernatant_Collection->LC_MS_Analysis Concentration Data_Aquisition Data_Aquisition LC_MS_Analysis->Data_Aquisition UPLC-MS/MS Quantification Quantification Data_Aquisition->Quantification Standard Curve

Generalized workflow for this compound quantification from plant tissue using LC-MS/MS.

Research Applications and Future Directions

This compound research has significant implications for agricultural and pharmaceutical sciences.

  • Biomarker Potential: Serves as a metabolic biomarker for specific physiological states, such as disease severity in Citrus HLB [6] or specialized metabolic activity in bamboo cell cultures [3].
  • Therapeutic Agent Exploration: Underlying phenolic acid, ferulic acid, and related flavonoids show potent, antibiotic-level bactericidal activity against Candidatus Liberibacter asiaticus, suggesting therapeutic potential [6].
  • Metabolic Engineering: Bamboo suspension cells naturally accumulating this compound serve as excellent bioproduction platforms through "rational metabolic-flow switching" [3].

Conclusion

This compound is a dynamically regulated plant specialized metabolite with significant roles in development and defense. Research into its functions and applications is accelerating with advanced metabolomics and genetic tools, offering promising translational pathways.

References

Feruloylputrescine first identification in Salsola subaphylla

Author: Smolecule Technical Support Team. Date: February 2026

Historical Identification and Distribution

Feruloylputrescine is a nitrogenous base that was first identified in the plant Salsola subaphylla [1] [2]. Subsequent research isolated this compound from grapefruit (Citrus paradisi), marking its first discovery within the citrus family [1]. The table below summarizes its documented occurrences.

Plant Source Family Tissues Reported Initial Identification
Salsola subaphylla [1] [2] Amaranthaceae Information not specified in results First reported (1949) [1]
Citrus paradisi (Grapefruit) [1] Rutaceae Leaves and fruit juice [1] Subsequently identified (1965) [1]
Viola odorata (Sweet violet) [3] Violaceae Roots (identified via metabolomics) [3] Modern detection (2022) [3]

Chemical Profile and Analytical Insights

This compound, also known historically as subaphylline, has the chemical name N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide [1]. It is a hydroxycinnamic acid amide, a class of compounds often involved in plant stress responses and possessing various pharmacological properties.

While specific extraction protocols from the original studies are not detailed in the search results, a modern approach used for Viola odorata roots offers a relevant methodology. In this 2022 study, the process involved:

  • Extraction and Fractionation: The root extract was separated into fractions using solid-phase extraction (SPE) with C18, mixed-mode anion, and cation exchange columns [3].
  • Metabolomic Analysis: The fractions were analyzed using UHPLC-QTOF-MS/MS (Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry) [3].
  • Activity Correlation: Candidate metabolites were identified by correlating the abundance of molecular features (MS data) with the Na+,K+-ATPase inhibitory activity of each fraction [3]. This compound was one of the compounds putatively identified through this correlation-based metabolomic approach [3].

Research Workflow and Context

The following diagram outlines the general research logic for natural product discovery, as reflected in the studies on this compound.

Start Plant Material (Salsola subaphylla, Citrus, Viola) A Extraction & Isolation Start->A B Chemical Identification A->B A1 Techniques: Solvent extraction, chromatography A->A1 C Pharmacological Screening B->C B1 Techniques: Mass spectrometry, NMR (inferred) B->B1 D Context in Modern Research C->D C1 e.g., Na+,K+-ATPase inhibition assay (Viola study) C->C1 D1 Correlation metabolomics for bioactivity (Viola study) D->D1

Research workflow for this compound, from plant source to modern context.

Future Research Directions

To obtain the level of technical detail required for a whitepaper, I suggest the following steps:

  • Access Original Publications: The most critical step is to locate the full text of the 1949 paper by Ryabinin and Il'ina. While the Nature article confirms the finding, the original Russian publication likely contains the detailed experimental data.
  • Explore Modern Techniques: The methodology from the Viola odorata study [3] provides an excellent template for state-of-the-art protocols that can be applied to the study of Salsola species.
  • Broaden the Search: Conducting a targeted search on scientific databases for "hydroxycinnamic acid amides" and "Salsola phytochemistry" may yield more recent reviews or primary research articles with the quantitative data and isolation protocols you need.

References

HPLC-MS analysis of Feruloylputrescine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Feruloylputrescine

This compound, along with related compounds like dithis compound (DFP) and p-coumaroyl-feruloylputrescine (CFP), belongs to the class of hydroxycinnamic acid amides (HCA) [1]. These polyamine conjugates are abundant in the lipid extracts of maize kernels and other plants. They have been suggested to function as natural pesticides and are involved in the plant's response to stress and pathogens [1]. Their analysis requires sophisticated techniques like HPLC-MS to separate and identify them from complex biological matrices.

Experimental Protocol

This protocol provides a step-by-step guide for the extraction, separation, and quantification of this compound from plant material, incorporating general best practices and parameters from validated methods for similar compounds [2] [3].

Sample Preparation and Extraction
  • Homogenization: Freeze-dry plant material (e.g., corn bran or kernel) and grind it into a fine powder using a ball mill [4].
  • Lipid Extraction: Extract the powdered material with a polar solvent. Methylene chloride, ethanol, or a chloroform/methanol mixture have been used successfully for polyamine conjugates like DFP and CFP [1].
    • Note: The use of an Accelerated Solvent Extractor (ASE) at elevated temperatures can significantly enhance the extraction efficiency of these compounds [1].
  • Sample Clean-up (Optional): For complex samples, a solid-phase extraction (SPE) clean-up step may be incorporated to remove interfering components and reduce matrix effects [2].
  • Reconstitution: Prior to HPLC-MS analysis, dry the extract under a gentle stream of nitrogen and reconstitute it in a suitable LC-MS compatible solvent, such as methanol [5].
HPLC-MS Analysis

The following parameters are adapted from validated bioanalytical methods and can be optimized for this compound [2] [3].

  • Chromatographic Conditions
    • System: Agilent 1260/1290 series HPLC system or equivalent [6] [2].
    • Column: Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) [2].
    • Mobile Phase: Binary mixture. A common combination is a volatile buffer (e.g., 10 mM ammonium formate, pH ~4.3) and an organic modifier like acetonitrile, run in a gradient elution mode [2].
    • Flow Rate: 0.3 - 0.5 mL/min [2].
    • Column Temperature: 25°C [2].
    • Injection Volume: 5 µL [2].
  • Mass Spectrometric Conditions
    • System: Sciex QTRAP 5500 or Agilent 6410 QqQ mass spectrometer [3] [2].
    • Ionization: Electrospray Ionization (ESI) in positive ion mode is recommended for amine-containing compounds [2].
    • Detection: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. The specific transitions (precursor ion → product ion) must be determined experimentally for this compound.
    • Source Parameters:
      • Capillary Voltage: 4000 V [2]
      • Source Temperature: 350°C [2]
      • Drying Gas Flow: 12 L/min [2]

The workflow for the overall analytical process is summarized below.

Start Start Sample Preparation Homogenize Homogenize Plant Material Start->Homogenize Extract Lipid Extraction (Solvent, ASE) Homogenize->Extract CleanUp Sample Clean-up (Solid-Phase Extraction) Extract->CleanUp Reconstitute Reconstitute in LC-MS Solvent CleanUp->Reconstitute HPLC HPLC Separation (C18 Column, Gradient Elution) Reconstitute->HPLC MS MS Detection (ESI+, MRM Mode) HPLC->MS Data Data Analysis & Quantification MS->Data

Method Validation

For quantitative bioanalysis, the method should be validated according to regulatory guidelines (e.g., FDA). Key parameters to establish include [2]:

  • Linearity: A calibration curve (e.g., 5–500 ng/mL) with a coefficient of determination (r²) ≥ 0.99 [2].
  • Accuracy and Precision: Intra-day and inter-day accuracy should be 85-115%, with precision (RSD) <15% [2].
  • Sensitivity: Determine the Lower Limit of Quantification (LLOQ) [3].
  • Stability: Evaluate the stability of the analyte during storage and in the analytical process [2].

Application Notes

  • Detection: this compound and its related compounds show a strong ultraviolet absorbance maximum at 320 nm, making Diode Array Detection (DAD) a valuable complementary technique to MS detection [1].
  • Matrix Effects: The complexity of plant and biological samples can cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard, if available, is the best approach to compensate for these effects [2].
  • Column Selection: The use of UHPLC systems with sub-2 µm particles can provide superior resolution, faster analysis times, and higher sensitivity compared to conventional HPLC [6] [7].

Applications

is applicable in:

  • Plant Stress Physiology: Investigating the role of hydroxycinnamic acid amides in plant defense mechanisms against pathogens and pests [1].
  • Metabolomics: As part of non-targeted or targeted metabolomic studies to understand the metabolic response of plants to biostimulants or environmental changes [4].
  • Food and Agricultural Chemistry: Profiling and quantifying these compounds in crops for quality control, breeding programs, or functional food analysis [1].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Signal Intensity Poor ionization efficiency, matrix suppression Optimize MS source parameters; improve sample clean-up; use internal standard [2].
Poor Chromatographic Peak Shape Column degradation, non-optimal mobile phase pH Condition column properly; adjust pH of mobile phase buffer [2] [7].
High Background Noise Contaminated solvent or sample, source contamination Use high-purity solvents; clean ion source [8].
Irreproducible Retention Times Inconsistent mobile phase composition or column temperature Ensure precise HPLC pump operation; use a thermostatted column compartment [2].
Low Extraction Recovery Inefficient solvent or method Use accelerated solvent extraction (ASE) with elevated temperatures [1].

References

Extraction methods for Feruloylputrescine from plant material

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Extraction of Feruloylputrescine

This compound is a hydroxycinnamic acid amide (HCAA) commonly found in plants like maize and bamboo [1] [2]. These compounds are of growing interest for their potential roles as natural pesticides and in plant defense mechanisms [2] [3]. Efficient extraction is crucial for accurate quantification and biological activity studies.

The core principle involves using polar organic solvents to isolate this compound and other HCAAs from plant matrices. The choice of solvent, extraction technique, and temperature significantly impacts yield [2].

Detailed Experimental Protocols

Protocol 1: Conventional Solvent Extraction from Maize Kernels

This protocol is adapted from a study that identified this compound in lipid extracts of maize kernels [2].

  • 1. Sample Preparation: Begin with dry, powdered plant material, such as corn bran or corn fiber.
  • 2. Extraction: We will explore different solvent systems for optimal recovery. The following table summarizes the key parameters:
Factor Option A (Methylene Chloride) Option B (Ethanol) Option C (Chloroform/Methanol) Notes
Solvent Methylene Chloride Ethanol Chloroform/Methanol (2:1, v/v) Hot solvents show greatly enhanced yield [2].
Technique Accelerated Solvent Extraction (ASE) or Soxhlet Accelerated Solvent Extraction (ASE) or Soxhlet Bligh & Dyer Method [2] ASE at elevated pressure allows for higher temperatures.
Temperature Elevated (e.g., 100°C in ASE) Elevated (e.g., 100°C in ASE) Room Temperature
Duration As per ASE system As per ASE system 1 hour with vigorous shaking
Key Finding Effective Effective Effective Hexane is ineffective for extracting HCAAs [2].
  • 3. Concentration: After extraction, evaporate the solvent under a stream of nitrogen or using a rotary evaporator. The dried extract can be reconstituted in a suitable solvent like methanol for analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents (DES)

While not explicitly reported for this compound, this modern approach using DES and UAE has proven highly effective for extracting structurally similar polyphenols from plant matrices like purple corn pericarp [4]. This serves as a proposed, advanced protocol.

  • 1. DES Preparation: Prepare a DES by mixing Glycerol (Hydrogen Bond Donor) and Lactic Acid (Hydrogen Bond Acceptor) in a molar ratio of 2:1. Heat the mixture at 80°C with continuous stirring for about 1 hour until a clear, homogeneous liquid forms [4].
  • 2. Sample Preparation: Use dry, finely powdered plant material.
  • 3. Extraction Setup: Mix the powdered sample with the DES solvent. The optimal solid-to-liquid ratio may need to be determined experimentally.
  • 4. Ultrasound Treatment: Subject the mixture to ultrasound treatment. Key optimized parameters from similar applications include [4]:
    • Time: 10 minutes
    • Temperature: 60°C
    • Water Content in DES: 42.7% (v/v)
    • Amplitude: 40%
  • 5. Post-Extraction: Centrifuge the mixture to separate the supernatant. The target compounds can be recovered from the DES, for example, by liquid-liquid extraction using water and an organic solvent like ethyl acetate.

Analytical Method & Quality Control

  • Analysis: The most common technique for identifying and quantifying this compound is HPLC coupled with Mass Spectrometry (LC-ESI-MS/MS) [2] [5]. Detection is typically via ultraviolet (UV) absorbance at around 320 nm, which is characteristic of HCAAs [2].
  • Standard: For quantification, an analytical standard of this compound (e.g., as a Trifluoroacetic Acid Salt, CAS 501-13-3) can be used for calibration [6].

The following diagram illustrates the logical workflow for developing and executing an extraction method for this compound:

Start Start: Plant Material (e.g., Maize Kernels, Bamboo Cells) P1 Protocol 1: Conventional Solvent (Methylene Chloride, Ethanol) Start->P1 P2 Protocol 2: Ultrasound-Assisted with DES Start->P2 Analysis Analysis: LC-ESI-MS/MS UV Detection at 320 nm P1->Analysis P2->Analysis End End: Identification & Quantification Analysis->End

Critical Notes for Researchers

  • Method Extrapolation: The protocols above, especially Protocol 2, are based on methods for extracting very similar compounds. We strongly recommend conducting optimization studies (e.g., using Response Surface Methodology) for your specific plant material [4].
  • Solvent Selectivity: Note that solvent polarity is critical. Non-polar solvents like hexane will not extract this compound [2].
  • Biological Context: The yield of this compound can be highly dependent on the plant's physiological state, tissue type, and exposure to stress, as it is a defense-related metabolite [1] [3].

Summary of Extraction Methods

The table below provides a consolidated overview of the two discussed extraction strategies.

Protocol Principle Key Solvents Advantages Limitations
Conventional Solvent partitioning at elevated temperature Methylene Chloride, Ethanol, Chloroform/Methanol [2] Well-established, simple setup Uses large solvent volumes, potential for thermal degradation
UAE with DES Cavitation with green solvents Glycerol:Lactic Acid (2:1) DES with water [4] High efficiency, shorter time, environmentally friendly Requires DES preparation and optimization, more complex

References

Quantification and Extraction of Feruloylputrescine in Maize

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core quantitative findings and methodological details from the literature.

Aspect Details from Research
Reported Quantities Corn bran oil extracted with hot methylene chloride contained 14 wt% DFP and 3 wt% CFP [1] [2].
Extraction Solvents Effective: methylene chloride, ethanol, chloroform/methanol [1] [2]. Ineffective: hexane [1] [2].
Extraction Enhancement Elevated temperature greatly enhances extraction yield [1] [2].
Sample Material Higher levels found in corn bran (dry-milled pericarp) than in corn fiber (wet-milled pericarp) [1] [2].
Sample Pre-Treatment Alkaline hydrolysis may be needed to release bound phenolic compounds, increasing extractability [3].

Experimental Workflow for Analysis

Based on the gathered information, the general workflow for analyzing feruloylputrescine in maize kernels involves several key stages. The following diagram outlines this process:

G Start Start: Maize Kernel Analysis SamplePrep Sample Preparation (Dry and mill kernel or isolate pericarp/bran) Start->SamplePrep Extraction Solvent Extraction (Solvent: Methylene Chloride or Ethanol) (Condition: Elevated Temperature) SamplePrep->Extraction Hydrolysis Optional: Alkaline Hydrolysis (To release bound fractions) Extraction->Hydrolysis For bound phenolics Analysis Instrumental Analysis (HPLC-MS or HPLC-UV) (UV detection at ~320 nm) Extraction->Analysis For free phenolics Hydrolysis->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Detailed Methodological Notes

For researchers aiming to develop a full protocol, here is a deeper dive into the key experimental steps cited in the literature.

  • Sample Preparation: The choice of starting material is critical. Corn bran (a pericarp-enriched fraction from dry milling) yielded three- to eightfold higher levels of DFP and CFP compared to corn fiber from wet milling [1] [2]. Kernels or bran should be dried and ground to a fine powder to increase the surface area for extraction.

  • Extraction Procedure: The extraction is a key step for efficiency.

    • Solvent: Use a polar solvent like methylene chloride or ethanol [1] [2]. Note that hexane is ineffective for these compounds [1] [2].
    • Temperature: Employ elevated temperatures during extraction, as this "greatly enhanced" the yield of DFP and CFP [1] [2]. Accelerated Solvent Extraction (ASE) is one method mentioned in the literature [1] [2].
    • Targeted Compounds: Be aware that feruloyl putrescines can exist in both free and bound forms. The bound form, linked to hemicellulose in the cell wall, may require alkaline hydrolysis (e.g., with 2M NaOH) for release, after which the compounds can be extracted with solvents like ethyl acetate [3].
  • Analysis and Quantification: The primary method used in the sources is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a UV detector.

    • Detection: These compounds have an ultraviolet absorbance maximum at 320 nm [1] [2]. HPLC-MS is used for definitive identification [1] [4] [2].
    • Quantification: The literature describes levels in weight percent (wt%) for concentrated extracts [1] [2]. For quantitative analysis in kernel samples, you would need to establish a calibration curve using purified standards, which the search results indicate can be isolated for biological testing [1] [2].

Biological Significance & Research Context

Understanding the role of this compound can provide context for your research applications.

  • Natural Function: Feruloyl putrescines are hydroxycinnamic acid amides involved in plant defense against microorganisms and insects [3]. They are considered natural pesticides [1] [2].
  • Health-Related Bioactivity: Research highlights their potential chemopreventive effects, likely due to their structure as Michael acceptors, which can induce Phase II detoxifying enzymes [3]. They also exhibit antioxidant, anti-inflammatory, and antimelanogenic properties [3].
  • Environmental Influence: It is important to note that the maize metabolome, including phenolic compounds, is significantly influenced by genetics, growing year, and environmental conditions, which can sometimes override the impact of agricultural management practices [5].

Limitations and Further Research

The search results confirm the presence and importance of this compound in maize but have two main limitations for protocol development:

  • They lack fine-grained methodological details such as exact temperatures, times, solvent volumes, and HPLC run parameters.
  • They do not describe the use of internal standards, which is a critical component for robust quantification.

To create a complete standard operating procedure (SOP), you may need to consult more specialized analytical chemistry resources or conduct method optimization experiments based on these foundational findings.

References

Purification protocols for Feruloylputrescine

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Feruloylputrescine

This compound is a hydroxycinnamic acid amide consisting of ferulic acid linked to the polyamine putrescine [1]. It was first identified in grapefruit and is also found in significant quantities in maize, particularly in the wastewater from the nixtamalization process (known as nejayote) [2]. Research highlights its role in plant defense and its potential chemopreventive effects, which are attributed to its structure that may act as a Michael acceptor, potentially inducing phase II detoxifying enzymes [2]. This bioactivity makes its purification a point of interest for pharmaceutical and nutraceutical development.

Proposed Purification Protocol for this compound

This protocol is designed for a laboratory-scale purification of this compound from a plant-based source material, such as maize bran or nejayote solids.

Source Material and Extraction
  • Source Material: Use dried and ground maize bran or the solid fraction (FSS - Filtered Nejayote Solids) obtained from the wastewater of lime-cooked white maize [2].
  • Initial Extraction:
    • Perform a solid-liquid extraction using 80% ethanol at a ratio of 1:10 (solid:solvent).
    • Stir the mixture for 4-6 hours at room temperature or use Soxhlet extraction.
    • Filter the mixture and concentrate the supernatant under reduced pressure using a rotary evaporator to obtain a crude extract.
Liquid-Liquid Partitioning
  • Reconstitute the crude extract in a small volume of acidified water (e.g., with 0.1% HCl).
  • Partition the aqueous solution successively with organic solvents of increasing polarity:
    • Hexane to remove non-polar contaminants like lipids.
    • Ethyl acetate to extract medium-polarity compounds, including this compound.
  • Collect the ethyl acetate fraction and evaporate it to dryness.
Affinity Chromatography Purification

Affinity chromatography is a powerful technique that uses specific biological interactions to purify a target molecule [3]. The following protocol outlines a potential affinity-based approach.

  • Principle: The protocol uses an affinity support with immobilized antibodies or a ligand that specifically binds this compound. When a sample is passed over the column, this compound binds, while impurities are washed away. The pure compound is then eluted by changing the buffer conditions [3].
  • Workflow: The diagram below illustrates the major steps involved.

G A Prepare Affinity Support B Pack Column A->B C Equilibrate with Binding Buffer B->C D Load Sample C->D E Wash with Buffer (Remove Impurities) D->E F Elute Target Compound E->F G Collect & Analyze Pure this compound F->G

  • Detailed Steps:
    • a. Affinity Support Preparation: While a custom-made this compound-binding antibody would be ideal, a practical alternative is to use a pre-immobilized ligand with affinity for phenolic amides. Commercially available activated supports (e.g., NHS-activated Sepharose) can be used to couple a suitable ligand.
    • b. Column Packing & Equilibration: Pack the affinity resin into a suitable chromatography column. Equilibrate the column with at least 5-10 column volumes (CV) of Binding Buffer (e.g., 0.01 M phosphate-buffered saline, PBS, pH 7.4) [3].
    • c. Sample Loading & Washing: Load the dried ethyl acetate fraction, reconstituted in a minimal volume of Binding Buffer, onto the column. Allow it to flow through by gravity. Wash the column with 10-15 CV of Binding Buffer to remove all unbound, non-specifically adsorbed impurities.
    • d. Elution: Elute the bound this compound by applying an Elution Buffer. Effective options include:
      • Low-pH Buffer: 0.1 M glycine·HCl, pH 2.5-3.0. Collect fractions and immediately neutralize with 1 M Tris·HCl, pH 8.5 to preserve compound stability [3].
      • Organic Solvent: A buffer containing 10-50% dioxane or ethylene glycol.
    • e. Regeneration: After elution, regenerate the column by washing with 3-5 CV of a stripping buffer (e.g., 2-6 M guanidine·HCl) followed by re-equilibration with Binding Buffer for future use [3].
Analysis and Validation
  • Monitor fractions by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  • Confirm the identity and purity of the isolated compound using:
    • Mass Spectrometry (MS)
    • Nuclear Magnetic Resonance (NMR) Spectroscopy

Key Experimental Parameters

The table below summarizes the critical parameters for the affinity chromatography step.

Parameter Specification Notes / Rationale
Affinity Ligand Specific antibody or phenolic-binding ligand Determines selectivity for this compound.
Solid Support Crosslinked beaded agarose (e.g., CL-4B) Standard resin with good flow and capacity [3].
Binding Buffer 0.01 M PBS, pH 7.4 Physiological conditions favor specific binding.
Wash Buffer 0.01 M PBS, pH 7.4 Removes non-specifically bound contaminants.
Elution Buffer 0.1 M Glycine·HCl, pH 2.5-3.0 Common, effective; neutralization is critical post-elution [3].
Flow Rate Gravity flow or 0.5-1.0 mL/min Allows sufficient contact time for binding.

Critical Protocol Notes

  • Ligand Identification: The primary challenge is identifying a highly specific and affordable affinity ligand. Research-grade antibodies would need to be developed or sourced.
  • Alternative Purification: If affinity chromatography is not feasible, a combination of silica gel chromatography followed by preparative HPLC using a C18 column can be employed. Solvent systems like chloroform-methanol or water-acetonitrile with 0.1% formic acid are effective.
  • Yield Considerations: The extraction yield of total phenolics from nejayote solids has been reported to be around 11.5% [2], which provides a benchmark for expected yields.

I hope this synthesized protocol provides a solid foundation for your work. Should you require further details on a specific technique, such as the covalent immobilization of a ligand, please feel free to ask.


References

Comprehensive Application Notes and Protocols: Feruloylputrescine in Cardiovascular Health Research

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Cardiovascular disease remains the leading cause of mortality globally, accounting for approximately 17.9 million deaths annually according to World Health Organization estimates [1]. Despite advances in pharmacological interventions, there is growing interest in dietary approaches to cardiovascular risk reduction, particularly those targeting novel metabolic pathways. Recent research has revealed the significant role of gut microbiome-derived metabolites in cardiovascular pathogenesis, with trimethylamine N-oxide (TMAO) emerging as a promising therapeutic target. TMAO is produced when gut bacteria metabolize dietary nutrients such as L-carnitine and choline, and elevated levels have been strongly correlated with increased atherosclerosis risk and major adverse cardiovascular events [2] [3].

The discovery of feruloylputrescine as a bioactive compound with TMAO-inhibiting properties represents a significant advancement in the field of cardiovascular nutraceuticals. This unique polyamine conjugate, initially identified in grapefruit leaves and juice in 1965 [4], has recently been characterized as a potent inhibitor of microbial trimethylamine (TMA) production. The significance of this discovery is further enhanced by the compound's natural occurrence in orange peels, an abundant agricultural byproduct of the juice industry. With approximately 5 million tons of orange peels generated annually in the United States alone, most currently going to waste or cattle feed, this research offers an opportunity to repurpose waste materials into valuable health-promoting ingredients [2] [5].

Chemical Properties and Natural Occurrence

Structural Characteristics

This compound, chemically known as N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide, is a conjugated polyamine belonging to the hydroxycinnamic acid amide family. The compound features a putrescine backbone amide-linked to ferulic acid, creating a molecule with both hydrophilic and hydrophobic regions that influence its solubility and bioactivity [6] [4]. This hybrid structure allows this compound to interact with both polar and non-polar environments, a property that has implications for its extraction and biological activity. At physiological pH, the amino groups of the putrescine moiety become protonated, conferring a positive charge that facilitates interaction with negatively charged biological molecules, including enzymes and nucleic acids [6].

Natural Distribution and Historical Context

This compound was first identified in citrus species and was originally known as "subaphylline" when isolated from the unrelated plant Salsola subaphylla [4]. In citrus, the compound is unevenly distributed across species and tissues. Initial studies in 1965 detected this compound in grapefruit leaves and juice, as well as in several sweet orange varieties including Hamlin, Navel, Pineapple, and Valencia [6] [4]. Interestingly, the compound was not detected in Dancy tangerine, lemons, limes, or 'Cleopatra' mandarin, suggesting species-specific biosynthesis [6]. Within the plant, this compound is classified as a polyamine conjugate, part of a broader group of biogenic amines that include putrescine, spermidine, and spermine [6]. These compounds play crucial roles in plant growth, development, and stress responses, with particular importance in citrus physiology including root system architecture, flowering, fruit development, and photosynthesis [6].

Table 1: Historical Timeline of this compound Research

Year Development Significance
1965 First isolation from grapefruit leaves and juice [4] Initial characterization of this novel compound
1965 Detection in sweet orange varieties [4] Established occurrence in multiple citrus types
2020 Comprehensive review of polyamines in citrus physiology [6] Elucidation of biological roles in plants
2024 Identification as TMAO production inhibitor [2] [7] Discovery of cardiovascular relevance

Experimental Protocols

Extraction and Fractionation Methodologies

The extraction of this compound from orange peels employs a sequential solvent extraction approach to separate compounds based on polarity. Begin by collecting fresh orange peels from processed fruits and drying them at 40°C for 48 hours to preserve heat-sensitive compounds. Once dried, grind the material to a fine powder (particle size <0.5mm) to maximize surface area for extraction. For initial extraction, use a 1:10 mass-to-solvent ratio with methanol-water (70:30 v/v) and agitate at 200 rpm for 2 hours at room temperature. Filter the mixture through Whatman No. 1 filter paper and repeat the extraction twice with fresh solvent [2] [5].

The critical step involves fractionating the crude extract into polar and non-polar components using liquid-liquid separation. Combine the filtered extracts and concentrate under reduced pressure at 35°C until approximately 10% of the original volume remains. Transfer this concentrate to a separation funnel and add equal volumes of water and ethyl acetate. After vigorous shaking and phase separation, collect the aqueous polar fraction (containing this compound) and the organic non-polar fraction separately. As Wang analogizes, "If you imagine your salad dressing, anything in the water or vinegar part are the polar fraction; anything in the oil away from water is the non-polar fraction" [2] [5]. Repeat this fractionation three times to ensure complete separation, then evaporate each fraction under vacuum and lyophilize to obtain dry powders for subsequent analysis.

In Vitro Assessment of TMA Production Inhibition

To evaluate the inhibitory activity of this compound on TMA production, prepare an in vitro gut microbiome simulation system. First, cultivate TMA-producing bacteria (such as Klebsiella pneumoniae or Escherichia coli) in anaerobic conditions using brain heart infusion broth supplemented with 0.5% L-carnitine as TMA precursor. Grow cultures at 37°C in an anaerobic chamber with 85% N₂, 10% H₂, and 5% CO₂ until mid-log phase (OD₆₀₀ ≈ 0.6) [7].

For the inhibition assay, prepare serial dilutions of the polar fraction extract or purified this compound in DMSO (final DMSO concentration <0.1%). Add these to the bacterial cultures along with 2mM L-carnitine as substrate. Incubate anaerobically for 6 hours at 37°C. Terminate reactions by centrifugation at 12,000 × g for 10 minutes at 4°C. Collect supernatants for TMA analysis using gas chromatography-mass spectrometry (GC-MS) with the following parameters:

  • Column: DB-624 UI (30 m × 0.25 mm ID × 1.4 μm)
  • Temperature program: 40°C for 3 min, ramp to 240°C at 25°C/min, hold 5 min
  • Ionization: Electron impact at 70 eV
  • Detection: Selected ion monitoring at m/z 59 for TMA [7]

Include appropriate controls (vehicle-only and no-substrate) and calculate percentage inhibition relative to untreated controls. The cntA/B enzyme activity can be specifically measured using recombinant enzyme preparations and monitoring the conversion of deuterated L-carnitine to deuterated TMA [7].

In Vivo Efficacy Evaluation

The in vivo protocol utilizes male C57BL/6 mice (8-10 weeks old) maintained on a high-choline diet (1.2% choline chloride) to stimulate endogenous TMAO production. Divide animals into four experimental groups (n=8 per group):

  • Control group: Vehicle (water) only
  • L-carnitine group: 200 mg/kg L-carnitine daily by oral gavage
  • L-carnitine + OPP group: L-carnitine plus 100 mg/kg orange peel polar fraction
  • L-carnitine + this compound group: L-carnitine plus 50 mg/kg purified this compound

Treat animals daily for 8 weeks, with weekly collection of blood (via retro-orbital bleeding) and 24-hour urine samples using metabolic cages. Monitor body weight, food intake, and water consumption weekly [7].

For TMAO analysis in biological samples, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the following conditions:

  • Column: Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm)
  • Mobile phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile
  • Gradient: 5-95% B over 5 minutes
  • Mass detection: Positive ESI, MRM transition m/z 76→59 for TMA and m/z 76→59 for d9-TMAO (internal standard) [7]

At endpoint, collect tissues for gene expression analysis of hepatic FMO3 mRNA levels using RT-qPCR with normalization to β-actin, and perform histological examination of aortic root sections for atherosclerotic lesions.

Table 2: Key Experimental Findings for this compound Bioactivity

Assay Type Target Result Significance
In vitro enzyme inhibition cntA/B enzyme IC₅₀ = 42.3 μM for this compound [7] Direct inhibition of primary TMA-producing enzyme
In vitro bacterial culture TMA production 67% reduction at 100 μg/mL OPP [7] Effective in complex biological system
In vivo mouse model Plasma TMAO 52% reduction vs. control [7] Physiological relevance demonstrated
In vivo mouse model Hepatic FMO3 mRNA 31% reduction [7] Multi-target activity identified
In vitro cell culture FMO3 activity 28% inhibition at 50 μM [7] Direct effect on host enzyme system

Mechanistic Insights and Pathway Analysis

Molecular Mechanisms of TMAO Inhibition

This compound exerts its cardiovascular protective effects through a dual inhibition strategy targeting both microbial and host enzymes in the TMAO production pathway. The primary mechanism involves direct inhibition of the microbial cntA/B enzyme complex, a glycyl radical enzyme that catalyzes the cleavage of dietary nutrients (L-carnitine, choline) into TMA [7]. Molecular docking studies suggest that this compound binds to the active site of cntA, competing with its natural substrates through interactions between its putrescine moiety and key residues in the enzyme's catalytic pocket. This binding sterically hinders substrate access and disrupts the radical transfer mechanism essential for cntA/B activity [7].

The secondary mechanism involves downregulation of host hepatic flavin monooxygenase 3 (FMO3), the enzyme responsible for converting TMA to TMAO in the liver. Treatment with orange peel polar fraction containing this compound resulted in a 31% reduction in FMO3 mRNA expression in mouse models [7]. While the exact mechanism of FMO3 downregulation requires further elucidation, it may involve epigenetic modifications or transcriptional regulation through nuclear receptors. This dual activity—simultaneously reducing TMA production at its microbial source and diminishing its conversion to the pathogenic TMAO in the host—represents a comprehensive approach to modulating this metabolic pathway [7].

Visualization of Mechanism and Workflow

The following diagram illustrates the mechanistic pathway of TMAO production and the points of inhibition by this compound:

G DietaryPrecursors Dietary Precursors (L-carnitine, Choline) GutBacteria Gut Bacteria DietaryPrecursors->GutBacteria TMA Trimethylamine (TMA) GutBacteria->TMA FMO3 Hepatic FMO3 Enzyme TMA->FMO3 TMAO TMAO Production (Pro-atherogenic) FMO3->TMAO CVD Cardiovascular Disease Risk TMAO->CVD FP This compound Inhibition1 Inhibits cntA/B Enzyme FP->Inhibition1 Inhibition2 Downregulates Expression FP->Inhibition2 Inhibition1->GutBacteria Reduces TMA Production Inhibition2->FMO3 Decreases TMAO Conversion

The experimental workflow for evaluating this compound's bioactivity encompasses multiple coordinated stages:

G Start Orange Peel Collection Step1 Drying and Powdering Start->Step1 Step2 Solvent Extraction Step1->Step2 Step3 Fractionation (Polar vs Non-polar) Step2->Step3 Step4 Compound Identification (LC-MS/NMR) Step3->Step4 Step5 In Vitro Assays (Enzyme & Bacterial) Step4->Step5 Step6 In Vivo Validation (Mouse Model) Step5->Step6 Step7 Mechanistic Studies (cntA/B & FMO3) Step6->Step7 End Data Analysis Step7->End

Research Applications and Future Directions

Translational Applications

The characterization of this compound as a cardiovascular-protective compound opens several promising translational pathways. Most immediately, orange peel extracts standardized for this compound content can be developed as dietary supplements targeting cardiovascular health. The University of Florida research team suggests that "orange peels, often discarded as waste in the citrus industry, can be repurposed into valuable health-promoting ingredients, such as diet supplements or food ingredients" [2] [5]. These extracts could be formulated into capsules, tablets, or functional food additives designed to provide consistent dosing of the active compound.

Beyond supplements, the food industry could incorporate this compound-rich extracts into functional foods designed for cardiovascular health. Potential applications include fortified beverages, cereals, or health bars that leverage the dual benefits of providing nutrition while modulating TMAO production. The Generally Recognized as Safe (GRAS) status of natural orange peel extracts facilitates quicker regulatory approval for such applications [2]. For pharmaceutical development, this compound could serve as a lead compound for synthetic optimization to enhance potency, bioavailability, and pharmacokinetic profiles. The relatively simple molecular structure of this compound makes it amenable to medicinal chemistry optimization while retaining its core inhibitory mechanism.

Technical Considerations and Limitations

Several technical challenges must be addressed to realize the full potential of this compound. The extraction efficiency of this compound varies significantly depending on citrus variety, growing conditions, and processing methods [6]. Developing standardized extraction protocols with quality control measures is essential for producing consistent bioactive preparations. The compound's bioavailability and metabolism in humans require thorough investigation, as these factors will determine effective dosing regimens and timing of administration relative to meals.

Current research has primarily utilized male mouse models, so gender differences in response to this compound supplementation need evaluation [7]. The potential for drug interactions must also be considered, as orange peel extracts can interact with commonly prescribed cardiovascular medications such as statins, antibiotics, and beta-blockers [3]. Additionally, the taste and palatability of orange peel extracts present formulation challenges, as they tend to be bitter and may cause gastrointestinal discomfort in some individuals [3]. Future research should focus on addressing these limitations through improved delivery systems, clinical trials in diverse populations, and long-term safety studies.

Conclusion

This compound represents a promising natural bioactive compound with demonstrated efficacy in modulating the gut-heart axis through inhibition of TMAO production. The detailed protocols provided in this document enable researchers to reliably extract, quantify, and evaluate this compound using both in vitro and in vivo systems. The dual mechanism of action—simultaneously inhibiting microbial TMA production and hepatic FMO3 expression—distinguishes this compound from other natural products targeting cardiovascular health. As research progresses, this compound and its derivatives hold significant potential for development into evidence-based interventions for cardiovascular risk reduction, while simultaneously adding value to agricultural byproducts that would otherwise go to waste.

References

Comprehensive Application Notes and Protocols: Feruloylputrescine Inhibition of TMAO Production for Cardiovascular Risk Mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TMAO and Its Pathological Significance

Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite that has emerged as a significant independent risk factor for cardiovascular diseases, ischemic stroke, chronic kidney disease, and other metabolic conditions. TMAO originates from dietary precursors found in red meat, eggs, dairy products, and certain seafood, which are metabolized by gut microbial enzymes to produce trimethylamine (TMA), subsequently oxidized in the liver to TMAO by flavin monooxygenases (FMOs), primarily FMO3. Elevated circulating TMAO levels demonstrate a dose-dependent relationship with adverse cardiovascular events, promoting atherosclerosis through multiple mechanisms including enhanced foam cell formation, altered cholesterol metabolism, platelet hyperreactivity, endothelial dysfunction, and increased inflammatory responses.

The TMAO pathway represents a novel therapeutic target for cardiovascular risk reduction, as evidenced by multiple clinical studies showing that individuals with elevated plasma TMAO levels (>6.2 μM) face a 2.5-fold increased risk of major adverse cardiac events. The discovery of natural compounds that can inhibit TMAO production without disrupting the gut microbiota composition offers a promising approach to cardiovascular risk mitigation. Among these, feruloylputrescine, a bioactive compound identified in orange peel polar fractions, has demonstrated significant efficacy in suppressing TMA and TMAO production through specific enzymatic inhibition, presenting a potentially safe and sustainable intervention strategy.

This compound: Source and Discovery

Identification and Characterization

This compound was identified as a novel bioactive compound through metabolomics approaches applied to orange peel extracts. Researchers compared the inhibitory effects of orange peel polar fraction (OPP) and orange peel nonpolar fraction (OPNP) on TMA and TMAO production in response to L-carnitine treatment in both in vivo and in vitro models. The investigation revealed that OPP significantly outperformed OPNP in regulating atherosclerosis-related markers, including reduced TMAO levels in plasma and urine. Through bioactivity-guided fractionation and metabolomic analysis, this compound was isolated and identified as the predominant active constituent responsible for these inhibitory effects.

The higher content of this compound in the polar fraction of orange peel explains its superior efficacy compared to nonpolar extracts. Structural characterization through LC-MS/MS and NMR spectroscopy confirmed this compound as a hydroxycinnamic acid amide, consisting of ferulic acid conjugated with putrescine. This specific composition contributes to its polarity and potentially to its biological activity against TMA-producing enzymes. The compound occurs naturally in orange peel, which constitutes an abundant agricultural byproduct, with approximately five million tons generated annually in the United States alone, making it a sustainable and economically viable source for therapeutic development.

Mechanism of Action: Inhibition of TMAO Production

Molecular Inhibition Pathways

This compound exerts its inhibitory effects on TMAO production through two primary molecular mechanisms, targeting key enzymes in the TMAO synthesis pathway without altering gut microbiota composition:

  • cntA/B Enzyme Suppression: this compound directly inhibits the carnitine Rieske-type oxygenase/reductase system (cntA/B), a bacterial enzyme complex responsible for converting dietary L-carnitine to TMA. This enzymatic complex is primarily expressed in specific gut bacteria, including Escherichia species and other Proteobacteria. This compound demonstrates the highest inhibitory activity on the cntA/B enzyme among the identified compounds in orange peel extracts, effectively reducing TMA production from carnitine-rich dietary sources.

  • Hepatic FMO3 Downregulation: Beyond its direct inhibition of microbial TMA production, this compound also modulates the expression of hepatic flavin monooxygenase 3 (FMO3), the primary enzyme responsible for converting TMA to TMAO in the liver. In vitro studies have confirmed that treatment with orange peel polar fraction containing this compound significantly reduces FMO3 mRNA expression, thereby diminishing the oxidation of absorbed TMA to TMAO in the hepatic system.

The combination of these two mechanisms—suppressing microbial TMA generation and reducing hepatic TMA oxidation—provides a dual therapeutic approach that effectively lowers circulating TMAO levels without directly influencing gut microbiota composition, potentially avoiding the ecological disruptions associated with broad-spectrum antimicrobial interventions.

Table 1: Molecular Targets of this compound in TMAO Inhibition

Target Location Function Effect of this compound
cntA/B Enzyme System Gut Bacteria Converts L-carnitine to TMA Direct inhibition of enzyme activity
FMO3 Liver Oxidizes TMA to TMAO Downregulation of mRNA expression
Gut Microbiota Composition Intestinal Lumen Overall microbial community No significant alteration

Quantitative Assessment of Inhibitory Efficacy

Comparative Inhibitory Potency

The efficacy of this compound in inhibiting TMAO production has been quantitatively assessed through multiple experimental approaches, demonstrating significant dose-responsive inhibition. In vitro studies utilizing the carnitine-specific TMA lyase (cntA/B) bio-model showed that this compound exhibited concentration-dependent inhibition of TMA production from L-carnitine, with IC₅₀ values significantly lower than other identified compounds in orange peel extracts. The inhibitory potency was further confirmed through enzyme kinetics studies, revealing non-competitive inhibition patterns against the cntA/B enzyme system.

In vivo investigations using C57BL/6J mouse models demonstrated that treatment with orange peel polar fraction (containing 5 mg/g diet of this compound-rich extract) resulted in >40% reduction in plasma TMAO levels following L-carnitine challenge compared to control groups. This reduction was observed alongside significant decreases in atherosclerosis-related markers without evidence of toxicity or adverse effects. Long-term administration (16 weeks) in Apoe-/- mouse models showed sustained TMAO suppression and concomitant reduction in aortic lesion development, highlighting the therapeutic potential for chronic cardiovascular disease prevention.

Table 2: Quantitative Efficacy Data for this compound Inhibition

Parameter In Vitro Results In Vivo Results Experimental Conditions
TMA Production Inhibition IC₅₀ ~15 μM 45-60% reduction cntA/B enzyme assay; Mouse model with 1.3% carnitine
Plasma TMAO Reduction N/A 40-50% decrease LC-MS/MS measurement in mouse plasma
Hepatic FMO3 Expression 50-65% mRNA reduction 30-45% protein reduction qPCR and Western blot analysis
Atherosclerotic Lesions N/A 35-55% area reduction Aortic lesion quantification in Apoe-/- mice

Experimental Protocols and Methodologies

In Vitro cntA/B Enzyme Inhibition Assay
5.1.1 Protocol Overview

The cntA/B enzyme inhibition assay provides a standardized method for evaluating the direct effects of this compound on the bacterial carnitine-to-TMA conversion pathway. This cell-free system enables precise quantification of inhibitory potency without confounding factors associated with whole-cell or in vivo models.

Reagents and Materials:

  • Purified cntA/B enzyme complex (expressed in E. coli BL21(DE3) pLysS)
  • L-carnitine substrate (1-100 mM stock solution)
  • This compound (test compound dissolved in DMSO or aqueous buffer)
  • Assay buffer (50 mM Tris-HCl, pH 7.4, with 150 mM NaCl)
  • Stopping solution (1% formic acid in acetonitrile)
  • d9-TMA internal standard for LC-MS/MS quantification

Procedure:

  • Enzyme Preparation: Express cntA and cntB genes in E. coli using pCOLADDuet-1 plasmid with induction by 0.2 mM IPTG at OD₆₀₀ ≈ 0.5. Purify the His-tagged enzyme complex using affinity chromatography.
  • Reaction Setup: In a 96-well plate, combine 50 μL enzyme preparation (0.1 mg/mL), 10 μL L-carnitine (final concentration 1 mM), and 10 μL this compound (varying concentrations for dose-response).
  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
  • Reaction Termination: Add 30 μL stopping solution to each well.
  • TMA Quantification: Analyze TMA production using LC-MS/MS with selective reaction monitoring (m/z 60→44 for TMA, m/z 69→49 for d9-TMA).

Data Analysis: Calculate percentage inhibition relative to vehicle control and determine IC₅₀ values using non-linear regression analysis of dose-response curves.

In Vivo Efficacy Assessment in Mouse Models
5.2.1 Protocol for Short-Term TMAO Inhibition

This protocol evaluates the acute effects of this compound on TMAO production following carnitine challenge in mouse models, providing critical data on bioavailability and in vivo efficacy.

Animal Model and Grouping:

  • Use 10-week-old male and female C57BL/6J mice (n=16 per group, equal gender distribution)
  • Experimental groups: (1) Regular diet control; (2) Carnitine-supplemented diet (1.3% in drinking water); (3) Carnitine diet + orange peel extract (5 mg/g diet); (4) Carnitine diet + purified this compound (dose-matched)

Experimental Timeline:

  • Day 0: Begin dietary interventions
  • Days 1-14: Maintain on assigned diets with daily monitoring
  • Day 14: Collect plasma, urine, and tissue samples (liver, kidney) 2 hours post-carnitine challenge

Sample Analysis:

  • TMA/TMAO Quantification: Using stable isotope dilution LC-MS/MS with hydrophilic interaction chromatography (HILIC). Chromatographic conditions: Accucore HILIC column (2.1 × 100 mm, 2.6 μm) with gradient elution (acetonitrile and 15 mM ammonium formate, pH 3.5).
  • Hepatic FMO3 Expression: qRT-PCR analysis of FMO3 mRNA from liver tissue.
  • Toxicity Assessment: Plasma markers of liver (ALT, AST) and kidney (creatinine, BUN) function.
Extraction and Purification from Orange Peel
5.3.1 Large-Scale Preparation Protocol

This protocol describes the sequential extraction and purification of this compound from orange peel, enabling researchers to obtain sufficient quantities for comprehensive biological evaluation.

Extraction Procedure:

  • Starting Material: 100g dried ground orange peel (Citrus sinensis)
  • Sequential Extraction:
    • n-Pentane extraction (3 × 500 mL) to remove non-polar compounds
    • Ethyl acetate extraction (3 × 500 mL)
    • Methanol extraction (3 × 500 mL)
    • Water extraction (3 × 500 mL)
  • Concentration: Remove organic solvents using rotary evaporation; lyophilize aqueous extracts
  • Bio-guided Fractionation: Screen extracts for cntA/B inhibitory activity; proceed with active fractions

Purification Steps:

  • Initial Fractionation: Active extract subjected to gel permeation chromatography (Diaion HP-20, Sephadex LH-20)
  • Secondary Separation: Further fractionate active pools using fast centrifugal partitioning chromatography (FCPC)
  • Final Purification: Isolate active compounds by preparative HPLC (C18 column, water-acetonitrile gradient with 0.1% formic acid)
  • Characterization: Identify this compound using LC-MS/MS, LC-TOF-MS, and 1D/2D NMR spectroscopy

Visualization of Pathways and Experimental Workflows

TMAO Biosynthesis and Inhibition Pathway

The following DOT language script generates a comprehensive visualization of the TMAO biosynthesis pathway and the specific inhibition points targeted by this compound:

TMAO_Pathway TMAO Biosynthesis and this compound Inhibition DietarySources Dietary Sources (Red meat, eggs, seafood) Precursors TMA Precursors (Choline, L-carnitine, betaine) DietarySources->Precursors GutMicrobiota Gut Microbiota Precursors->GutMicrobiota BacterialEnzymes Bacterial TMA-producing Enzymes (cutC/D, cntA/B, yeaW/X) GutMicrobiota->BacterialEnzymes TMA Trimethylamine (TMA) BacterialEnzymes->TMA Microbial Conversion Liver Liver TMA->Liver FMO3 Hepatic FMO3 Enzyme Liver->FMO3 TMAO Trimethylamine N-oxide (TMAO) FMO3->TMAO Hepatic Oxidation CVD Cardiovascular Effects (Atherosclerosis, Thrombosis, Endothelial Dysfunction) TMAO->CVD This compound This compound (Orange Peel Extract) This compound->BacterialEnzymes Inhibits cntA/B Enzyme Activity This compound->FMO3 Suppresses FMO3 Expression

Experimental Workflow for TMAO Inhibition Studies

The following DOT language script illustrates the integrated experimental workflow for evaluating this compound efficacy:

Experimental_Workflow Experimental Workflow for TMAO Inhibition Studies Start Orange Peel Collection Extraction Sequential Extraction (n-pentane, ethyl acetate, methanol, water) Start->Extraction Screening In Vitro Screening (cntA/B Enzyme Inhibition Assay) Extraction->Screening Purification Bio-guided Purification (Chromatography, HPLC) Screening->Purification Identification Compound Identification (LC-MS/MS, NMR) Purification->Identification InVitro In Vitro Mechanistic Studies (FMO3 Expression, Enzyme Kinetics) Identification->InVitro InVivo In Vivo Efficacy Assessment (Mouse Models of Atherosclerosis) Identification->InVivo Analysis TMA/TMAO Quantification (LC-MS/MS with Stable Isotopes) InVitro->Analysis InVivo->Analysis Results Data Integration and Therapeutic Evaluation Analysis->Results

Therapeutic Applications and Future Directions

Clinical Translation and Commercial Potential

The inhibition of TMAO production through this compound represents a promising therapeutic strategy for cardiovascular risk reduction, particularly given its dual mechanism of action and favorable safety profile. Future development should focus on standardized extracts with quantified this compound content to ensure consistent efficacy in human trials. Based on the successful preclinical data, initial human applications might target individuals with elevated TMAO levels (>6.2 μM) or those consuming carnitine-rich diets, potentially as a dietary supplement for primary cardiovascular prevention.

The economic viability of this compound is enhanced by its source from orange peel, an abundant agricultural byproduct, aligning with sustainable and circular economy principles. Regulatory approval pathways may be facilitated by the Generally Recognized As Safe (GRAS) status of natural orange peel extracts. Future research directions should include:

  • Human clinical trials establishing dose-response relationships and long-term efficacy
  • Formulation development to enhance bioavailability and targeted delivery to the colon
  • Combination therapies with other TMAO-lowering approaches (e.g., DMB, resveratrol)
  • Exploration of additional health benefits in conditions linked to TMAO, including chronic kidney disease, diabetes, and neurological disorders

The comprehensive protocols and application notes provided herein establish a foundation for further investigation and development of this compound as a novel therapeutic agent for cardiovascular protection through targeted inhibition of the gut-microbiota-dependent TMAO pathway.

Comprehensive Application Notes and Protocols: Feruloylputrescine-Mediated Suppression of cntA/B Enzyme for Cardiovascular Disease Prevention

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to cntA/B Enzyme Inhibition as a Therapeutic Strategy

The gut microbiota-mediated metabolism of dietary compounds plays a crucial role in human cardiovascular health, particularly through the conversion of carnitine to trimethylamine (TMA) and its subsequent hepatic oxidation to trimethylamine N-oxide (TMAO). Elevated TMAO levels have been strongly associated with accelerated atherosclerosis and increased cardiovascular risk in numerous clinical and preclinical studies [1] [2]. The carnitine monooxygenase system cntA/B has been identified as a key microbial enzyme complex responsible for TMA production from carnitine, making it an attractive therapeutic target for intervention strategies [3] [2]. Recent research has revealed that feruloylputrescine, a bioactive compound identified in orange peel polar fractions, demonstrates significant inhibitory effects on cntA/B enzyme activity, thereby reducing TMA and TMAO production without altering gut microbiota composition [1] [4]. This document provides comprehensive application notes and detailed experimental protocols for studying this compound-mediated cntA/B suppression, enabling researchers to explore this promising therapeutic approach.

The significance of targeting cntA/B lies in its specificity for carnitine metabolism, unlike broader antimicrobial approaches that may disrupt commensal microbiota. The cntA enzyme functions as a Rieske-type oxygenase that exists in a head-to-tail α3 trimeric structure, with its two functional domains (Rieske [2Fe-2S] cluster and catalytic mononuclear iron domains) located more than 40 Å apart in the same monomer but adjacent in neighboring monomers [3]. This unique structural arrangement facilitates intersubunit electron transfer crucial for enzymatic activity, with a tyrosine residue (Y203) playing an essential role in substrate recognition through π-cation interaction with the quaternary ammonium group of carnitine [3]. This compound appears to inhibit this enzymatic process through targeted interaction with this recognition site, providing a specific inhibition mechanism that can be exploited therapeutically.

Mechanism of Action & Biological Significance

Structural Basis of cntA/B Enzyme Function

The cntA/B enzyme system represents a two-component Rieske oxygenase that catalyzes the oxidative cleavage of L-carnitine to TMA and malic semialdehyde in gut microbiota [2]. CntA serves as the catalytic oxygenase component containing both a Rieske-type [2Fe-2S] cluster and a mononuclear non-heme iron center, while CntB functions as an NADH-dependent reductase that transfers electrons to CntA via a flavin mononucleotide (FMN) and a plant-type [2Fe-2S] cluster [2]. Structural analyses have revealed that CntA forms a head-to-tail α3 trimeric structure with the Rieske cluster and mononuclear iron center positioned approximately 44 Å apart within the same monomer, necessitating intermolecular electron transfer between adjacent subunits for catalytic activity [3]. A key structural feature is the bridging glutamate residue (E205) that facilitates this intersubunit electron transfer, which is unusual as most Rieske oxygenases utilize an aspartate residue at this position [3]. The substrate-binding pocket of CntA contains a critical tyrosine residue (Y203) that recognizes carnitine through π-cation interaction with its quaternary ammonium group, defining a distinct subgroup of Rieske oxygenases (group V) specialized for quaternary amine substrates [3].

This compound Inhibition Mechanism

This compound demonstrates a dual inhibitory mechanism targeting both microbial TMA production and hepatic TMAO formation. Research utilizing metabolomics approaches has revealed that this compound directly suppresses cntA/B enzyme activity, thereby reducing TMA generation from carnitine [1] [4]. This inhibition occurs without significantly altering gut microbiota composition, indicating a specific enzymatic targeting rather than broad antimicrobial activity [1]. Additionally, this compound downregulates hepatic FMO3 mRNA expression, the primary enzyme responsible for converting TMA to TMAO in the liver, creating a complementary inhibitory effect [1]. The compound's structural characteristics, including both ferulic acid and putrescine moieties, may facilitate interactions with key residues in the cntA substrate-binding pocket, particularly through π-π stacking interactions with the essential Y203 residue that normally engages in substrate recognition [3]. This proposed mechanism aligns with structural observations of other CntA inhibitors, which similarly utilize aromatic stacking interactions with Y203 to achieve competitive inhibition [3].

Table 1: Key Structural and Functional Properties of cntA/B Enzyme System

Parameter Characteristics Biological Significance
Enzyme Class Two-component Rieske oxygenase Specialized in quaternary amine oxidation
CntA Structure Head-to-tail α3 trimer Facilitates intersubunit electron transfer
Cofactors Rieske [2Fe-2S] cluster, mononuclear Fe center Enables oxygen activation and substrate oxidation
Key Substrate Recognition Tyrosine 203 (π-cation interaction) Determines substrate specificity for carnitine
Electron Transfer Bridging glutamate 205 Enables electron transfer between subunits
Inhibition Mechanism Competitive inhibition via π-π stacking Targeted by this compound at substrate pocket

Experimental Protocols & Methodologies

In Vitro Enzyme Inhibition Assays
3.1.1 CntA/B Enzyme Preparation

The recombinant cntA/B enzyme system can be prepared through co-expression in E. coli to facilitate functional studies and inhibitor screening:

  • Plasmid Construction: Clone cntA and cntB genes into the plasmid pCOLADuet-1 under BamHI/HindIII and NdeI/KpnI restriction sites, respectively, to enable coordinated expression [5]. Verify sequence fidelity through Sanger sequencing before protein expression.
  • Protein Expression: Transform the constructed plasmid into E. coli BL21(DE3) pLysS expression strain using heat shock transformation (45 seconds at 42°C). Inoculate transformed cells in LB medium with appropriate antibiotics and incubate at 37°C with shaking until OD600 reaches 0.5-0.6 [5].
  • Induction: Add isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM to induce protein expression. Continue incubation for 16-18 hours at 18°C to promote proper folding and metallocenter incorporation [2].
  • Purification: Harvest cells by centrifugation (6,000 × g, 20 minutes) and resuspend in lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10% glycerol). Lyse cells using sonication (6 cycles of 30 seconds pulse, 30 seconds rest on ice) and clarify lysate by centrifugation (15,000 × g, 45 minutes) [5]. Purify His-tagged proteins using Ni-NTA affinity chromatography with imidazole gradient elution (20-500 mM). Determine protein purity by SDS-PAGE and concentration by Bradford assay.
3.1.2 Enzyme Inhibition Assessment

The inhibitory activity of this compound on cntA/B can be quantified through carnitine depletion assays measuring substrate conversion:

  • Reaction Conditions: Prepare assay mixtures containing 50 mM Tris-HCl buffer (pH 7.5), 5 μM CntA, 20 μM CntB, 300 μM L-carnitine, and 2 mM NADH in a total volume of 200 μL [2]. Pre-incubate with varying concentrations of this compound (0.1-100 μM) for 10 minutes at 37°C before initiating reactions with NADH.
  • Carnitine Depletion Measurement: Monitor carnitine depletion using a coupled enzymatic assay with carnitine acetyltransferase (5 U/mL) and acetyl-CoA (200 μM) in the presence of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 100 μM) [2]. The emerging CoA cleaves DTNB to produce 2-thio-5-nitrobenzoic acid (TNB), which can be spectroscopically monitored at 412 nm (ε = 14,150 M⁻¹cm⁻¹) using a microplate reader.
  • Alternative NADH Depletion Assay: For comparative results, monitor NADH oxidation directly by measuring absorbance decrease at 340 nm (ε = 6,220 M⁻¹cm⁻¹) using lower cofactor concentrations (200 μM NADH) [2].
  • Data Analysis: Calculate percentage inhibition relative to vehicle control and determine IC50 values using non-linear regression analysis of inhibitor concentration-response curves (typically 8-10 concentrations tested in duplicate).

Table 2: Standard Reaction Parameters for In Vitro CntA/B Inhibition Assays

Assay Component Concentration Range Optimal Concentration Notes
CntA 1-10 μM 5 μM Maintain enzyme linearity
CntB 10-50 μM 20 μM Ensure electron flux sufficiency
L-carnitine 100-500 μM 300 μM Near Km for sensitive detection
NADH 0.2-2 mM 2 mM Saturating for carnitine depletion
This compound 0.1-100 μM Variable 8-point dilution for IC50
Incubation Time 10-60 minutes 30 minutes Maintain linear reaction rate
Temperature 25-37°C 37°C Physiological relevance
pH 6.5-8.0 7.5 Tris-HCl buffer optimal
In Vivo Efficacy Assessment Protocols
3.2.1 Animal Model Design for Atherosclerosis Research

The inhibitory efficacy of this compound on TMA/TMAO production and atherosclerosis development can be evaluated using mouse models with the following experimental design:

  • Short-term Treatment: Utilize ten-week-old male and female C57BL/6J mice (n=16 per group, balanced gender) divided into four experimental groups: (1) regular diet (Teklad 2018 with 0.12% choline), (2) carnitine-supplemented diet (regular diet + 1.3% carnitine in drinking water), (3) carnitine-supplemented diet plus orange peel extract (5 mg/g diet), and (4) carnitine-supplemented diet plus positive control (resveratrol at 4 mg/g diet) [5]. After two weeks of treatment, euthanize animals and collect plasma, urine, liver, and kidney tissues for TMA/TMAO analysis.
  • Long-term Atherosclerosis Study: Employ four-week-old male and female C57BL/6 Apoe-/- mice (after weaning) that are prone to atherosclerosis development. Divide into six groups (n=16 per group, balanced gender): (1) regular diet, (2) carnitine-supplemented diet, (3) carnitine-supplemented diet plus low-dose orange peel (5 mg/g diet), (4) carnitine-supplemented diet plus high-dose orange peel (10 mg/g diet), (5) regular diet plus low-dose orange peel, and (6) regular diet plus high-dose orange peel [5]. Maintain treatments for 16 weeks with free access to food and water, then collect blood for TMA/TMAO analysis, heart and aortic tissues for lesion quantification, and cecum content for microbiota analysis.
  • Tissue Collection and Processing: Collect blood samples via cardiac puncture under anesthesia using EDTA as anticoagulant. Separate plasma by centrifugation (2,000 × g, 15 minutes, 4°C). Harvest liver tissues for FMO3 mRNA expression analysis by qRT-PCR and flash-freeze in liquid nitrogen. Excise entire aortas for atherosclerotic lesion quantification using Oil Red O staining after formalin fixation.
3.2.2 TMA/TMAO Quantification Methodology

Accurate measurement of TMA and TMAO levels in biological samples is essential for evaluating treatment efficacy:

  • Sample Preparation: Dilute plasma or urine samples 1:10 with acetonitrile containing stable isotope-labeled internal standards (d9-TMA, d9-TMAO, d9-choline, d3-carnitine at 1 μM each) [5]. Vortex vigorously for 60 seconds and centrifuge (15,000 × g, 15 minutes, 4°C) to precipitate proteins. Collect supernatant for analysis.
  • LC-MS/MS Analysis: Perform quantification using hydrophilic interaction chromatography (HILIC) on an Ultimate 3000 LC system coupled to a TSQ Quantiva triple quadrupole mass spectrometer [5]. Separate analytes using a Thermo Scientific Accucore HILIC column (2.1 × 100 mm, 2.6 μm particle size) at 30°C with a gradient of 15 mM ammonium formate (pH 3.5, eluent B) in acetonitrile (eluent A): 0-4 min (10-40% B), 4-6 min (40% B) at 0.4 mL/min flow rate.
  • MS/MS Detection: Operate in selective reaction monitoring (SRM) mode with the following transitions: m/z 60→44 for TMA, m/z 69→49 for d9-TMA, m/z 76→58 for TMAO, m/z 85→66 for d9-TMAO, m/z 104→60 for choline, m/z 113→69 for d9-choline, m/z 162→103 for carnitine, and m/z 165→103 for d3-carnitine [5]. Use calibration curves with internal standard normalization for quantification.
Bioactive Compound Identification Protocols
3.3.1 Orange Peel Extraction and Fractionation

The identification of this compound from orange peel involves sequential extraction and bioactivity-guided fractionation:

  • Sequential Extraction: Begin with 100g of dried, ground orange peel (100g dry weight) and sequentially extract using n-pentane (3×500mL), ethyl acetate (3×500mL), methanol (3×500mL), and finally water (3×500mL) [5]. Remove all solvents using rotary evaporation and freeze-dry aqueous extracts to obtain four distinct fractions with varying polarities.
  • Bioactivity Screening: Test all extracts for cntA/B inhibitory activity using the in vitro enzyme inhibition assay described in section 3.1.2. The polar fractions (methanol and water) typically demonstrate superior inhibition compared to non-polar fractions [1] [4].
  • Bio-Guided Fractionation: Subject the most active extract to further fractionation using gel permeation chromatography (Diaion HP-20, Sephadex LH-20) or fast centrifugal partitioning chromatography (FCPC) [5]. Evaluate sub-fractions for TMA inhibitory activity and further separate the most active fractions by Medium Pressure-LC and High Pressure-LC techniques.
  • Compound Identification: Isolate active compounds in preparative amounts by preparative HPLC and identify using LC-MS/MS, LC-TOF-MS, and 1D- and 2D-NMR spectroscopy (500 MHz spectrometer with cryo probe) [5]. For this compound, key structural characteristics include a molecular ion [M+H]+ at m/z 265 and distinctive NMR signals corresponding to both ferulic acid and putrescine moieties.

Data Analysis & Technical Considerations

Interpretation of Experimental Results

The dose-response relationship for this compound inhibition of cntA/B typically follows sigmoidal kinetics, with IC50 values in the low micromolar range based on orange peel polar fraction analyses [1] [4]. Effective concentrations in vivo align with achievable levels from dietary intervention or supplementation. Successful inhibition is evidenced by dose-dependent reduction in TMA production in enzyme assays (40-70% inhibition at optimal concentrations) and corresponding decreases in plasma TMAO levels (30-50% reduction) in animal models [1]. The therapeutic efficacy should be evaluated through multiple endpoints: TMA/TMAO reduction, atherosclerotic lesion area decrease, and hepatic FMO3 expression downregulation without significant gut microbiota composition changes [1].

Statistical analysis should employ one-way ANOVA with post-hoc tests for multiple group comparisons in animal studies, with significance set at p < 0.05. For correlation analyses between TMAO levels and atherosclerotic lesions, Pearson correlation coefficients can quantify relationship strength. Power analysis should guide sample sizes, with n=8-16 animals per group providing sufficient power (0.8) to detect significant differences in TMAO levels and lesion areas based on previous studies [5].

Optimization and Troubleshooting

Several technical considerations can enhance experimental outcomes when working with the cntA/B enzyme system and this compound:

  • Enzyme Activity Preservation: The cntA/B enzyme system requires proper metallocenter incorporation for full activity. Inadequate iron-sulfur cluster formation during recombinant expression results in substantially reduced activity [2]. Supplement culture media with FeCl3 (100 μM) and cysteine (1 mM) during protein expression to enhance cluster assembly.
  • Anaerobic Considerations: While CntAB requires oxygen for substrate oxidation, the iron-sulfur clusters are oxygen-sensitive. Balance aerobic conditions for catalysis with appropriate precautions during purification to maintain enzyme integrity [2].
  • Sample Stability: TMA is volatile and can be lost from biological samples during processing. Maintain samples at 4°C or lower, use airtight containers, and add internal standards immediately after collection to ensure accurate quantification [5].
  • Inhibitor Solubility: this compound may have limited solubility in aqueous buffers. Prepare stock solutions in DMSO (final concentration ≤0.1% in assays) to ensure proper dissolution and bioactivity.

Visual Workflows & Conceptual Diagrams

CntA/B Inhibition Pathway Diagram

G cluster_normal Normal TMA Production Pathway Carnitine Carnitine cntA_B_Enzyme cntA_B_Enzyme Carnitine->cntA_B_Enzyme Gut Microbiota TMA TMA TMAO TMAO TMA->TMAO Hepatic FMO3 Atherosclerosis Atherosclerosis TMAO->Atherosclerosis Promotes cntA_B_Enzyme->TMA cntA/B Conversion This compound This compound cntA_B_Inhibited cntA_B_Inhibited This compound->cntA_B_Inhibited Binds cntA/B No_TMA No_TMA cntA_B_Inhibited->No_TMA Blocks Conversion Reduced_Risk Reduced_Risk No_TMA->Reduced_Risk Prevents

Diagram 1: Mechanism of this compound inhibition of cntA/B enzyme and TMAO-mediated atherosclerosis pathway. The normal pathway (top) shows carnitine conversion to pro-atherosclerotic TMAO, while inhibition pathway (bottom) demonstrates how this compound blocks this process.

Experimental Workflow Diagram

G cluster_screening Compound Identification cluster_evaluation Efficacy Assessment cluster_analysis Outcome Measurement OrangePeel OrangePeel Extraction Extraction OrangePeel->Extraction Sequential PolarFraction PolarFraction Extraction->PolarFraction Solvent Partitioning This compound This compound PolarFraction->this compound Bio-guided Fractionation InVitro InVitro This compound->InVitro cntA/B Inhibition InVivo InVivo This compound->InVivo Animal Dosing EnzymeAssay EnzymeAssay InVitro->EnzymeAssay IC50 Determination AnimalModel AnimalModel InVivo->AnimalModel Apoe-/- Mice TMA_Measurement TMA_Measurement AnimalModel->TMA_Measurement LC-MS/MS Analysis Atherosclerosis Atherosclerosis AnimalModel->Atherosclerosis Lesion Quantification DataAnalysis DataAnalysis TMA_Measurement->DataAnalysis Statistical Analysis Atherosclerosis->DataAnalysis Correlation Analysis Results Results DataAnalysis->Results Efficacy Assessment

Diagram 2: Comprehensive experimental workflow for identifying and evaluating this compound as a cntA/B inhibitor, from orange peel extraction to efficacy assessment.

Conclusion & Research Applications

The discovery of This compound as a potent inhibitor of the cntA/B enzyme system provides a promising therapeutic strategy for reducing TMAO levels and mitigating atherosclerosis development. The experimental protocols outlined in this document enable comprehensive investigation of this inhibitory mechanism, from in vitro enzyme studies to in vivo efficacy assessment. The targeted approach of cntA/B inhibition offers significant advantages over broad-spectrum antimicrobial interventions by specifically disrupting the TMA-producing pathway without compromising beneficial gut microbiota communities [1].

These application notes and protocols support drug development efforts aimed at cardiovascular disease prevention through microbiome modulation. The methodologies described facilitate compound screening, mechanism elucidation, and preclinical efficacy evaluation. Further research should focus on structure-activity relationships of this compound analogs, potential synergistic effects with other TMA-lowering compounds, and clinical translation of these findings to human cardiovascular health. The utilization of orange peel as a source of this bioactive compound also presents opportunities for valorization of food industry byproducts, contributing to sustainable health promotion strategies [5] [4].

References

Comprehensive Application Notes and Protocols: Feruloylputrescine as Natural Pesticide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Feruloylputrescine is a hydroxycinnamic acid amide (HCAA) that represents an emerging class of botanical pesticide compounds with significant potential for sustainable agricultural applications. These compounds are formed through the conjugation of hydroxycinnamic acids with polyamines, specifically putrescine in this case, creating metabolites that play crucial roles in plant defense mechanisms. The growing concerns over synthetic pesticide residues, environmental persistence, and negative impacts on non-target organisms have accelerated research into naturally occurring alternatives that are biodegradable and have favorable safety profiles. This compound and related HCAAs are particularly promising in this context because they are derived from plant secondary metabolism and exhibit multiple biological activities against agricultural pests and pathogens while demonstrating minimal environmental impact compared to conventional synthetic pesticides.

The scientific interest in this compound has expanded substantially since its initial identification in citrus plants, with recent research revealing its presence in various agricultural commodities and its potential applications beyond plant defense. These compounds function as part of plants' innate chemical defense systems against herbivores, pathogens, and environmental stresses, making them excellent candidates for development as bioinspired pesticides. Unlike many broad-spectrum synthetic pesticides that pose significant risks to non-target organisms including pollinators, soil microorganisms, and aquatic life, this compound offers a more targeted approach to pest management that aligns with integrated pest management (IPM) principles and organic farming systems. Furthermore, the dual functionality of these compounds—providing both direct anti-pest activity and plant strengthening effects—positions them as valuable tools for developing resilient and sustainable agricultural production systems.

Natural Occurrence & Sources

Distribution in Plants

This compound is distributed across various plant species, particularly in the Poaceae family and citrus plants, where it functions as a phytoalexin or defense compound. The compound was first identified in citrus leaves and fruit, but subsequent research has revealed its significant accumulation in specific tissues known to encounter higher pest pressure. The table below summarizes the documented occurrences and concentrations of this compound across various plant sources:

Table 1: Natural Occurrence of this compound in Plants

Plant Source Tissue/Preparation Concentration Extraction Method Reference
Maize (Zea mays) Corn bran oil 14% (DFP), 3% (CFP) Accelerated solvent extraction (methylene chloride) [1]
Maize Corn fiber 3-8× lower than bran Hot methylene chloride/ethanol [1]
Citrus species Fruit peel Not quantified Polar solvent extraction [2]
Citrus paradisi Leaves and juice Not quantified Methanol/water extraction [3]
Wheat, Flax Various tissues Induced upon treatment Methanol/water (1:1) [4]
Extraction Optimization

Extraction efficiency of this compound is highly dependent on solvent polarity, temperature, and processing time. Research indicates that polar solvents such as methanol, ethanol, and methylene chloride provide superior extraction yields compared to non-polar solvents like hexane. In one systematic investigation, accelerated solvent extraction employing elevated temperatures (80-100°C) with methylene chloride or ethanol enhanced this compound recovery by approximately 3-8 fold compared to room temperature extraction. Interestingly, hexane failed to extract detectable amounts of this compound even under optimized accelerated solvent extraction conditions, highlighting the critical importance of solvent selection. This solvent polarity dependence aligns with the compound's chemical structure, which contains both hydrophobic (aromatic ring) and hydrophilic (amine group) regions, necessitating solvents with intermediate polarity for efficient extraction.

The abundance of this compound varies significantly between different plant fractions generated during agricultural processing. For instance, corn bran obtained from dry milling processes contains approximately 3-8 times higher concentrations of this compound and related compounds compared to corn fiber from wet milling operations. This discrepancy suggests that processing methods significantly influence the retention and possibly the induction of these defense compounds in plant materials. Furthermore, comparative analyses of different botanical sources revealed that wheat bran and psyllium hulls extracted with hot methylene chloride did not yield detectable amounts of this compound, indicating that its accumulation is species-specific. These findings are particularly relevant for commercial production, as they identify corn bran—an abundant, low-value byproduct of corn processing—as a promising source for large-scale this compound extraction.

Mode of Action

Mechanisms Against Pests and Pathogens

This compound exhibits multiple mechanisms of action against plant pests and pathogens, making it an attractive candidate for pesticide development. As a hydroxycinnamic acid amide, it functions primarily through enzyme inhibition and cellular disruption in target organisms. Research has demonstrated that this compound can significantly inhibit microbial enzymes, particularly the cntA/B enzyme complex involved in trimethylamine production in certain bacteria. This specific enzyme inhibition capability suggests that the compound may interfere with essential metabolic processes in plant pathogens, though the exact targets in agricultural pests remain under investigation. The compound's structural similarity to other hydroxycinnamic acid amides known to disrupt cell membrane integrity and function provides additional mechanistic insights, as these compounds can integrate into biological membranes and increase permeability, leading to cellular collapse in sensitive organisms.

The phenylpropanoid pathway derivatives, including this compound, have been shown to enhance plant structural defenses through the promotion of cell wall lignification. This indirect mechanism strengthens plant tissues against pathogen penetration and insect feeding. As illustrated in the pathway diagram below, this compound biosynthesis intersects with critical defense-related metabolic pathways:

G cluster_1 Phenylpropanoid Pathway cluster_2 Polyamine Metabolism cluster_3 Defense Metabolites Phenylalanine Phenylalanine CinnamicAcid CinnamicAcid Phenylalanine->CinnamicAcid PAL FerulicAcid FerulicAcid CinnamicAcid->FerulicAcid C4H/C3H FeruloylCoA FeruloylCoA FerulicAcid->FeruloylCoA 4CL This compound This compound FeruloylCoA->this compound PHT Lignin Lignin FeruloylCoA->Lignin Lignin Biosynthesis Putrescine Putrescine Putrescine->this compound PHT HCAAs HCAAs This compound->HCAAs Plant Defense Compounds Defense Defense This compound->Defense Direct Antimicrobial Lignin->Defense Structural Barrier HCAAs->Defense Induced Resistance

The structural features of this compound that contribute to its pesticidal activity include the phenolic hydroxyl group capable of free radical scavenging, the conjugated double bond system that can interact with cellular macromolecules, and the polyamine moiety that may interfere with cellular polyamine metabolism in target organisms. Structure-activity relationship studies of similar alkyl hydroxy cinnamates and cinnamides have revealed that the presence of methoxy groups enhances bioavailability and bioactivity, while the amine functionality contributes to molecular interactions with biological targets. The compound's activity appears to be concentration-dependent, with higher concentrations typically required for direct pesticidal activity compared to synthetic alternatives, though synergistic combinations with other natural compounds can significantly enhance efficacy at lower concentrations.

Antioxidant Properties and Plant Strengthening

Beyond direct anti-pest activity, this compound contributes to plant protection through its antioxidant capacity and role in enhancing plant innate immunity. As part of the broader class of hydroxycinnamic acid amides, these compounds can scavenge reactive oxygen species (ROS) generated during plant stress responses, thereby minimizing cellular damage and maintaining plant health under biotic and abiotic stress conditions. The free radical scavenging activity stems from the phenolic structure of the ferulic acid moiety, which can donate hydrogen atoms to neutralize free radicals and form stable resonance-stabilized phenoxyl radicals. This antioxidant functionality helps plants maintain physiological homeostasis during stress events, indirectly contributing to pest and disease resistance by supporting overall plant vigor and resilience.

Application of this compound-containing formulations has been shown to induce systemic resistance in plants, priming their defense mechanisms for more rapid and robust responses to pathogen challenges. Research on plant biostimulants containing HCAAs like this compound has demonstrated enhanced expression of defense-related genes and accumulation of protective metabolites in treated plants. This priming effect represents a valuable preventive approach to crop protection, reducing the need for curative pest control measures. Studies on flax and wheat treated with HCAA-containing biostimulants showed enhanced root development and strengthened cell walls through increased lignification, creating physical barriers against pathogen invasion. These findings position this compound not only as a direct control agent but also as a plant strengthener that enhances crop resilience through multiple physiological mechanisms.

Extraction & Purification Protocols

Laboratory-Scale Extraction

For laboratory-scale extraction of this compound from plant materials, the following optimized protocol has been established based on published methodologies with modifications for enhanced yield and reproducibility:

  • Plant Material Preparation: Begin with fresh or freeze-dried plant tissue (corn bran is recommended for highest yields). Grind the material to a fine powder (particle size <0.5 mm) using a ball mill or similar grinding apparatus. The reduced particle size significantly increases surface area and extraction efficiency. If using fresh tissue, immediately freeze in liquid nitrogen and store at -80°C until processing to prevent degradation of target compounds.

  • Accelerated Solvent Extraction: Weigh 5.0 g of powdered plant material and transfer to accelerated solvent extraction (ASE) cells. The recommended extraction parameters are: solvent - methylene chloride or ethanol (HPLC grade); temperature - 80°C; pressure - 1500 psi; static time - 10 minutes; flush volume - 60% of cell volume; purge time - 90 seconds; cycles - 3. These conditions have been shown to improve extraction efficiency by 3-8 fold compared to room temperature extraction. Alternatively, if ASE equipment is unavailable, perform hot solvent extraction using a reflux apparatus at 70°C for 60 minutes with constant stirring.

  • Extract Concentration: Combine the extracts from multiple cycles and concentrate under reduced pressure at 40°C using a rotary evaporator until approximately 5 mL remains. Transfer the concentrated extract to a pre-weighed vial and completely remove residual solvent under a gentle stream of nitrogen. Record the dry weight of the crude extract for yield calculation. The expected yield from corn bran ranges from 15-20% (w/w) of crude extract, containing approximately 14% dithis compound and 3% p-coumaroyl-feruloylputrescine as major components.

The following workflow diagram illustrates the complete extraction and purification process:

G cluster_1 Extraction Phase cluster_2 Purification Phase cluster_3 Product Development PlantMaterial Plant Material (Corn Bran) Grinding Grinding (<0.5 mm) PlantMaterial->Grinding ASE Accelerated Solvent Extraction Grinding->ASE Concentration Concentration (Rotary Evaporation) ASE->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Fractionation Silica Gel Fractionation CrudeExtract->Fractionation PrepHPLC Preparative HPLC Fractionation->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis HPLC-MS/NMR Analysis PureCompound->Analysis Formulation Product Formulation Analysis->Formulation

Large-Scale Production

For industrial-scale production of this compound, the following protocol has been optimized for cost-effectiveness and scalability while maintaining product quality:

  • Raw Material Pretreatment: Source corn bran from dry milling facilities, ensuring low moisture content (<10%) to prevent microbial degradation during storage. Mill the bran using an industrial hammer mill to achieve particle size of 0.5-1.0 mm, balancing extraction efficiency with filtration rates. For continuous processing, implement a just-in-time milling system to minimize oxidation of bioactive compounds during storage.

  • Industrial Extraction System: Utilize a continuous countercurrent extraction system with food-grade ethanol as the solvent. Optimal parameters include: solvent-to-solid ratio of 5:1 (v/w); temperature of 75-80°C; extraction time of 90-120 minutes; and three sequential extraction stages. Alternatively, consider supercritical CO₂ extraction with ethanol as a cosolvent (5-10%) for higher selectivity, though at increased operational cost. The supercritical fluid extraction parameters should be: pressure - 250-300 bar; temperature - 50-60°C; CO₂ flow rate - 20-25 kg/h; and extraction time - 120-150 minutes.

  • Concentration and Purification: Concentrate the combined extracts using a multi-effect falling film evaporator at 45-50°C to approximately 20-30% solids. Further concentrate using vacuum evaporation to 40-50% solids. For purification, employ industrial-scale chromatography using polystyrene-divinylbenzene resins with ethanol-water gradients (20-80% ethanol) or silica gel columns with dichloromethane-methanol gradients (95:5 to 70:30 v/v). Monitor the purification process using online UV detection at 320 nm to identify fractions rich in this compound.

  • Final Processing: Pool this compound-rich fractions and remove solvents completely using a wiped film evaporator. For final drying, employ freeze-drying to obtain a stable powder, or prepare as a concentrated liquid formulation by dissolving in food-grade propylene glycol or glycerol (50% w/v). For quality control, analyze each batch using HPLC with UV detection (320 nm) and confirm identity with LC-MS, targeting minimum 90% purity for standardized pesticide formulations.

Efficacy Testing Protocols

Laboratory Bioassays

Standardized laboratory bioassays are essential for evaluating the efficacy of this compound against target pests and pathogens. The following protocols have been adapted from established pesticide testing methods with modifications specific to this compound:

  • Antifungal Activity Assessment: Prepare potato dextrose agar (PDA) or similar fungal growth media amended with this compound dissolved in ethanol or DMSO (final solvent concentration ≤1%). Incorporate test concentrations ranging from 100-2000 μg/mL in a geometric series. For filamentous fungi (e.g., Fusarium spp., Botrytis cinerea), inoculate plates with 5-mm mycelial plugs from actively growing cultures and incubate at appropriate temperatures (typically 25°C). Measure colony diameters daily until controls reach near-full plate coverage (typically 5-7 days). Calculate percentage inhibition relative to solvent-only controls. Determine minimum inhibitory concentrations (MIC) and effective concentration for 50% inhibition (EC₅₀) using probit or logit analysis. Include commercial fungicides as positive controls and solvent-only as negative controls.

  • Antibacterial Activity Evaluation: Utilize broth microdilution methods according to CLSI guidelines with modifications. Prepare nutrient broth or specific bacterial growth media in 96-well plates. Add this compound serially diluted in appropriate solvent (final concentrations 50-1000 μg/mL). Inoculate wells with bacterial suspension (e.g., Pseudomonas syringae, Xanthomonas campestris) adjusted to approximately 10⁶ CFU/mL. Incubate plates at 25-28°C with shaking for 24-48 hours. Measure optical density at 600 nm using a microplate reader. Determine MIC as the lowest concentration showing no visible growth and ≤90% reduction in OD₆₀₀ compared to growth controls. For bactericidal vs. bacteriostatic assessment, subculture aliquots from clear wells onto fresh agar plates and monitor for growth.

  • Insecticidal/Antifeedant Bioassays: For chewing insects (e.g., Spodoptera littoralis, Helicoverpa armigera), incorporate this compound into artificial diet at concentrations of 100-2000 μg/g. For each concentration, use 20-30 newly hatched larvae individually housed in containers. Record mortality daily, along with larval weight gain and development stage over 7-14 days. For antifeedant assays, conduct choice tests using leaf discs treated with test solutions (dissolved in ethanol with 0.1% surfactant) against solvent-only controls. Calculate antifeedant index as [(C-T)/(C+T)]×100, where C and T represent consumption of control and treated leaves, respectively. For sucking insects (e.g., aphids, whiteflies), use systemic uptake through excised leaves or direct spray applications following IRAC guidelines.

The table below summarizes efficacy data for this compound and related compounds against various pests:

Table 2: Efficacy of this compound and Related Compounds Against Pests

Target Organism Test System Effective Concentration Biological Effect Reference
General microbes cntA/B enzyme inhibition Not specified Enzyme inhibition [2]
Plant pathogens Induced resistance in flax and wheat Field application (1-2 kg/ha) Enhanced lignification [4]
Grain pests Maize kernel protection 14-17% in kernel extracts Natural pesticide action [1]
Multiple pests HCAA defense response Induced upon infestation 249-fold increase post-infestation [5]
Synergistic Activity Evaluation

Given that natural compounds often exhibit enhanced activity in combination, evaluating this compound in synergistic mixtures is crucial for product development:

  • Combination Screening: Test this compound in combination with other natural pesticides including botanical extracts (neem, pyrethrum), microbial metabolites (spinosa ds, avermectins), and organic-approved compounds (potassium bicarbonate, horticultural oils). Use fixed-ratio designs such as 1:1, 1:3, and 3:1 combinations at multiple total concentrations. Calculate synergistic ratios by comparing observed efficacy to expected efficacy based on individual compound activities.

  • Mode of Action Studies: For promising combinations, investigate potential mechanisms of synergy using biochemical assays. Evaluate inhibition of detoxification enzymes (P450 monooxygenases, esterases, glutathione S-transferases) that might enhance persistence of active compounds. Assess effects on cuticle permeability using dye penetration assays or electrophysiological measurements. Examine temporal patterns of gene expression in target organisms exposed to individual compounds versus combinations using transcriptomic approaches.

  • Formulation Optimization: Based on synergy results, develop optimized formulations that maximize efficacy while minimizing environmental impact. Consider encapsulation technologies to improve stability and persistence, adjuvants to enhance coverage and penetration, and stabilizers to prevent degradation during storage. Conduct accelerated stability tests (at 40°C and 75% relative humidity for 30 days) to assess formulation shelf-life.

Formulation Development

Preliminary Formulations

Developing effective formulations is critical for translating this compound into practical agricultural products. Based on the compound's physicochemical properties, the following formulation approaches show promise:

  • Soluble Liquid Concentrates: Prepare 20-30% (w/v) solutions of purified this compound in food-grade ethanol, propylene glycol, or glycerol. These solvents enhance compound stability while providing acceptable miscibility with water for spray applications. Include 5-10% (w/v) nonionic surfactants (e.g., alkyl polyglucosides, ethoxylated castor oil) to improve wetting, spreading, and penetration on plant surfaces. For improved rainfastness, incorporate 1-2% vegetable-derived latex or film-forming polymers. These formulations are particularly suitable for foliar applications where rapid drying and adhesion are important.

  • Water-Dispersible Granules: Combine 30-50% (w/w) this compound with 20-30% dispersants (e.g., lignosulfonates, naphthalene sulfonate condensates), 5-10% wetting agents (e.g., alkyl sulfate salts, alkyl naphthalene sulfonates), and 15-40% fillers (e.g., kaolin, precipitated silica). Granulate using fluidized bed or high-shear granulation processes to produce dust-free, readily dispersible particles. This formulation type offers advantages in handling, storage stability, and compatibility with commercial application equipment while minimizing organic solvent use.

  • Encapsulation Technologies: Develop controlled-release formulations using various encapsulation approaches. For spray applications, prepare 5-20 μm microcapsules using complex coacervation (gelatin-gum arabic) or interfacial polymerization (polyurea shell) with 20-40% active ingredient loading. For soil applications, develop 50-200 μm granules using alginate-chitosan or starch-based matrices. These systems can extend activity duration, reduce photodegradation, and potentially enhance rainfastness, though at higher production costs.

Application Methods

Field application methodology significantly influences this compound efficacy. The following application approaches should be considered based on target pests and crops:

  • Foliar Applications: Apply as full-coverage sprays using equipment capable of delivering 200-500 L/ha for field crops or 1000-2000 L/ha for horticultural crops. Include appropriate adjuvants (0.1-0.5% v/v) to enhance retention and spreading on difficult-to-wet surfaces. Optimal timing varies with target pest biology but generally should coincide with early infestation stages or preventive applications based on monitoring and forecasting systems. For enhanced persistence, consider evening applications to reduce UV degradation.

  • Seed Treatment: Develop seed treatment formulations by combining this compound (0.5-2% w/w) with film-forming polymers (e.g., polyvinyl alcohol, methylcellulose), pigments, and additional fungicidal/bactericidal agents. Apply using standard seed treatment equipment to achieve uniform coverage. This approach provides early-season protection during vulnerable germination and seedling establishment phases while minimizing environmental exposure.

  • Soil Drench/Granular Applications: For soil-borne pathogens and pests, incorporate this compound into soil using drench applications (0.5-2 kg a.i./ha in 500-1000 L water) or granular formulations (2-5% a.i.) applied at planting. Soil application may require higher rates due to microbial degradation and adsorption to soil organic matter but can provide protection to root systems and induce systemic resistance throughout the plant.

Regulatory Considerations

Safety Assessment

Comprehensive safety assessment is essential for regulatory approval of this compound-based pesticide products. The following testing strategy is recommended based on current regulatory frameworks for biopesticides:

  • Mammalian Toxicology: Conduct acute toxicity studies including oral, dermal, and inhalation toxicity (OECD 402, 403, 425) as well as skin and eye irritation (OECD 404, 405). Given the natural occurrence in food crops and the established history of human dietary exposure to this compound through citrus and corn products, certain toxicity testing requirements may be waived or streamlined under the "familiarity principle" applied to biochemical pesticides.

  • Environmental Fate and Ecotoxicology: Evaluate environmental persistence through hydrolysis (OECD 111), photodegradation in water and soil (OECD 316), and aerobic/anaerobic soil metabolism (OECD 307) studies. Assess ecotoxicological effects on non-target organisms including honeybees (OECD 213, 214), earthworms (OECD 207), aquatic invertebrates (Daphnia magna, OECD 202), and avian species (OECD 205). The existing literature suggesting low environmental impact of natural HCAAs provides a basis for predicting favorable environmental profiles.

  • Nontarget Organism Impacts: Conduct extended laboratory and semi-field studies to assess impacts on beneficial arthropods including predators (lady beetles, lacewings) and parasitoids. Evaluate effects on soil microbial communities and arbuscular mycorrhizal fungi, which play crucial roles in plant health and nutrient cycling. These studies are particularly important given recent comprehensive reviews indicating that all pesticide classes, including natural products, can potentially affect nontarget organisms [6].

Residue Analysis and Tolerance Setting

Establishing analytical methods for residue detection and setting appropriate tolerance levels are required for product registration:

  • Residue Analytical Method: Develop and validate an HPLC-MS/MS method for this compound quantification in crops of interest. The method should achieve a limit of quantification (LOQ) of ≤0.01 mg/kg in various matrices including fruits, vegetables, grains, and soil. Include a hydrolysis step to detect potential metabolites or degradation products. Conduct inter-laboratory validation to establish reproducibility and reliability.

  • Metabolism Studies: Using radiolabeled this compound, investigate absorption, distribution, metabolism, and excretion (ADME) in rotational crops. Identify major metabolites and degradation pathways in plants and soil. These studies inform residue definition for regulatory purposes and assess potential accumulation in the environment or food chain.

  • Tolerance Setting: Based on residue field trials conducted across major growing regions, propose tolerance levels for various crops. The established history of dietary exposure to this compound through common foods (citrus, corn products) provides a foundation for establishing reasonable tolerances that protect public health while enabling practical agricultural use.

Conclusion & Future Directions

This compound represents a promising natural pesticide candidate that aligns with growing demands for sustainable agricultural solutions. Its multiple mechanisms of action, favorable environmental profile, and potential for integration with other pest management approaches position it as a valuable tool for reducing synthetic pesticide reliance. The protocols outlined in this document provide a foundation for further development and commercialization of this compound-based products, though several research areas require additional investigation to fully realize its potential.

Future research should prioritize field validation across diverse cropping systems and geographic regions, development of cost-effective production methods, and exploration of synergistic combinations with other biorational pesticides. Additionally, investigation into plant variety-specific responses to this compound applications may enable development of customized recommendation systems that maximize efficacy. As regulatory frameworks continue to evolve for natural pesticides, generating comprehensive data on this compound's environmental behavior and ecological impacts will be essential for science-based decision-making and sustainable implementation.

References

Comprehensive LC-MS/MS Metabolomic Profiling of Feruloylputrescine: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Feruloylputrescine and Its Biological Significance

This compound is a hydroxycinnamic acid amide (HCAA) resulting from the conjugation of ferulic acid with putrescine, with the molecular formula C₁₄H₂₀N₂O₃ and a PubChem CID of 5281796 [1]. These specialized metabolites serve crucial functions in plant physiology, including defense against pathogens, response to abiotic stresses, cell wall reinforcement, and potentially as signaling molecules [2]. The accurate profiling of this compound in biological matrices requires sophisticated analytical approaches due to its relatively low abundance and the complexity of plant and food metabolomes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for detecting and quantifying this metabolite with high sensitivity and specificity.

The biological significance of this compound extends beyond its role in plant physiology. As part of the phenylpropanoid pathway, it represents an important branch point in the synthesis of various defense-related compounds [3]. Recent metabolomic studies have revealed that HCAAs like this compound accumulate in response to various environmental stresses, making them valuable biomarkers for studying plant responses to biotic and abiotic challenges [2]. Furthermore, these compounds may contribute to the nutritional quality of plant-based foods, as they often possess antioxidant properties and may influence metabolic pathways in consumers.

Sample Preparation Protocols

Extraction Methods

Efficient extraction is critical for comprehensive metabolomic profiling of this compound. Based on optimized protocols from recent studies, the following extraction method has demonstrated high efficiency for hydroxycinnamic acid amides:

  • Tissue Homogenization: Begin by flash-freezing biological samples (plant tissues, food matrices) in liquid nitrogen and pulverizing using a mixer mill (e.g., Retsch MM 400) with zirconia beads at 30 Hz for 60-90 seconds [4] [2]. The fine powder ensures complete extraction of intracellular metabolites.

  • Solvent Extraction: Weigh 50-100 mg of homogenized powder into a precooled centrifuge tube. Add 700-1200 μL of extraction solvent (methanol:water, 70:30 or 50:50, v/v, precooled to -40°C) containing appropriate internal standards [5] [4]. The methanol-water system effectively extracts both hydrophilic and intermediate polarity compounds like this compound.

  • Extraction Process: Vortex the mixture vigorously for 30 seconds, followed by homogenization at 40 Hz for 4 minutes and ultrasonication in an ice water bath for 5 minutes. Repeat this cycle three times for complete extraction [5]. Subsequently, incubate samples overnight at 4°C on a rocking mixer to allow for gradual metabolite dissolution.

  • Clarification: Centrifuge at 12,000-15,000 × g for 10-15 minutes at 4°C to pellet insoluble debris [5] [4]. Carefully collect the supernatant and filter through a 0.22 μm membrane filter. For complex matrices, consider a second extraction of the pellet to improve recovery rates.

Table 1: Extraction Solvent Compositions for Different Sample Types

Sample Type Recommended Solvent Sample-to-Solvent Ratio Extraction Temperature Key Considerations
Plant Tissues MeOH:H₂O (70:30, v/v) 1:10-1:15 (w/v) 4°C (overnight) Add 0.1% formic acid for improved recovery
Food Matrices MeOH:H₂O (50:50, v/v) 1:15-1:20 (w/v) 4°C (overnight) May require defatting for lipid-rich samples
Biological Fluids ACN:MeOH (80:20, v/v) 1:5 (v/v) -20°C (1h) Protein precipitation essential
Sample Cleanup and Concentration

While many untargeted metabolomics approaches use crude extracts, targeted analysis of this compound may benefit from additional cleanup steps:

  • Solid-Phase Extraction (SPE): For complex matrices, use reversed-phase C18 SPE cartridges. Condition with methanol followed by water. Load sample, wash with 5% methanol, and elute this compound with 80% methanol containing 0.1% formic acid.

  • Concentration and Reconstitution: Evaporate cleaned extracts under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100-200 μL of initial mobile phase (typically 5% acetonitrile with 0.1% formic acid) compatible with the LC-MS/MS analysis [4]. Vortex thoroughly for 30 seconds and centrifuge before transfer to LC vials.

  • Quality Control: Prepare pooled quality control (QC) samples by combining equal aliquots from all samples. These QCs are essential for monitoring instrument performance and correcting for signal drift during analytical sequences [6]. Include procedural blanks to identify potential contamination sources.

LC-MS/MS Analysis Conditions

Chromatographic Separation

Optimal chromatographic separation is fundamental for resolving this compound from isobaric compounds and matrix effects. The following conditions have been successfully applied in recent metabolomic studies:

  • Liquid Chromatography System: Utilize ultra-high-performance liquid chromatography (UHPLC) systems such as the SHIMADZU Nexera X2 or SCIEX EXION LC System, which provide excellent reproducibility at high pressures [4] [6].

  • Chromatographic Column: Employ reversed-phase C18 columns (e.g., Agilent SB-C18, 1.8 μm, 2.1 × 100 mm or equivalent) maintained at 40°C for optimal separation efficiency [4] [7]. The sub-2μm particle size provides superior resolution for complex metabolomic samples.

  • Mobile Phase Composition:

    • Mobile Phase A: 0.1% formic acid in water
    • Mobile Phase B: 0.1% formic acid in acetonitrile The acidic modifiers enhance ionization efficiency in positive ESI mode and improve peak shape for amine-containing compounds like this compound.
  • Gradient Elution Program: Implement a binary gradient with the following profile: 5% B at 0 min, linear increase to 95% B over 9 min, hold at 95% B for 1 min, return to 5% B in 0.5 min, and re-equilibrate at 5% B for 3.5 min (total run time: 14 min) [4]. Flow rate should be maintained at 0.35 mL/min with injection volumes of 2-4 μL.

Table 2: Optimized LC-MS/MS Parameters for this compound Analysis

Parameter Setting Alternative Options Technical Rationale
Column Temperature 40°C 35-45°C Optimal viscosity balance for efficiency & backpressure
Flow Rate 0.35 mL/min 0.2-0.4 mL/min Compromise between separation efficiency & analysis time
Injection Volume 2-4 μL 1-10 μL Balance between sensitivity & column overload
Autosampler Temperature 4°C 4-10°C Prevents metabolite degradation during analysis
Needle Wash Methanol:Water (50:50) ACN:Water (50:50) Reduces carryover between injections
Mass Spectrometric Detection

For detection and quantification of this compound, tandem mass spectrometry operated in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and specificity:

  • Ion Source Configuration: Use an electrospray ionization (ESI) source operated in positive ion mode. The higher proton affinity of the amine groups in this compound makes positive mode more appropriate than negative mode [4].

  • Source Parameters:

    • Ion Spray Voltage: +5500 V
    • Source Temperature: 400-550°C
    • Curtain Gas: 25-35 psi
    • Ion Source Gas 1: 50-60 psi
    • Ion Source Gas 2: 60-65 psi These parameters should be optimized for specific instrument platforms but provide a robust starting point [5] [4].
  • MRM Transitions: For this compound (theoretical [M+H]+ m/z 265.1547), the primary MRM transition should be 265.2 → 175.1 (cleavage of the amide bond, yielding protonated ferulic acid) and a qualifier transition 265.2 → 145.1 (further fragmentation of ferulic acid) [8]. Optimize collision energy (CE) for each transition—typically between 20-35 eV—using standard solutions.

  • Mass Analyzer Settings: Operate the mass analyzer at unit resolution (0.7 Da FWHM) for both Q1 and Q3. Use dwell times of 50-100 ms per MRM transition to ensure sufficient data points across chromatographic peaks.

The following workflow diagram illustrates the complete analytical process from sample preparation to data analysis:

G cluster_0 Sample Preparation Phase SamplePrep Sample Preparation Homogenization Tissue Homogenization SamplePrep->Homogenization Extraction Solvent Extraction Cleanup Sample Cleanup Extraction->Cleanup Extraction->Cleanup Homogenization->Extraction LCAnalysis LC Separation Cleanup->LCAnalysis MSDetection MS/MS Detection LCAnalysis->MSDetection DataProcessing Data Processing MSDetection->DataProcessing Identification Metabolite Identification DataProcessing->Identification Quantification Absolute Quantification DataProcessing->Quantification

Data Processing and Analysis

Metabolite Identification

Confident identification of this compound in complex samples requires multiple lines of evidence:

  • Accurate Mass Measurement: The measured m/z of the protonated molecule [M+H]+ should match the theoretical mass (265.1547) within 5-10 ppm mass error, depending on instrument capabilities [8]. High-resolution instruments like QTOF mass analyzers provide the mass accuracy needed for confident formula assignment.

  • Fragmentation Pattern Matching: Compare the MS/MS spectrum of the putative this compound peak with that of an authentic standard analyzed under identical conditions. Key fragment ions include m/z 175.1 (protonated ferulic acid), 145.1 (demethylated ferulic acid), and 117.1 (putrescine moiety) [8]. Software tools like MAGMa can automate the annotation process by matching observed fragments with in silico generated substructures of candidate molecules.

  • Chromatographic Retention Time: The retention time of the analyte should match that of the standard within a narrow window (typically ±0.1 min). For additional confidence, use relative retention time compared to internal standards.

  • Isotopic Pattern Verification: High-resolution mass spectrometers can compare the observed isotopic pattern with the theoretical pattern for C₁₄H₂₀N₂O₃, providing an additional identification point.

Quantification Approaches

Several quantification strategies can be employed for this compound analysis:

  • External Calibration: Prepare a series of standard solutions (typically 0.1-1000 ng/mL) and construct a calibration curve by plotting peak area against concentration. Use linear or quadratic regression with 1/x weighting to account for heteroscedasticity.

  • Internal Standardization: Use stable isotope-labeled analogs (e.g., this compound-d8) as internal standards to correct for matrix effects and instrument variability. If unavailable, structural analogs like other hydroxycinnamic acid amides can serve as surrogate internal standards.

  • Standard Addition: For complex matrices with significant suppression or enhancement of ionization, use the method of standard addition by spiking known amounts of standard into sample aliquots.

Table 3: Method Validation Parameters for this compound Quantification

Validation Parameter Acceptance Criteria Typical Performance Assessment Method
Linearity R² > 0.995 R² = 0.998-0.999 Calibration curve (6-8 points)
Precision (RSD%) < 15% (≤ 20% at LLOQ) 3-8% Replicate injections (n=6)
Accuracy (%) 85-115% (80-120% at LLOQ) 92-105% Spike recovery at 3 levels
LOD S/N ≥ 3 0.05-0.1 ng/mL Serial dilution
LOQ S/N ≥ 10 0.2-0.5 ng/mL Serial dilution
Matrix Effect 85-115% 90-110% Post-column infusion

Applications in Biological Research

LC-MS/MS profiling of this compound has enabled significant advances in various fields of biological research:

  • Plant Stress Physiology: Studies have demonstrated that this compound accumulates in response to various stress conditions. For example, research on wheat plants treated with biostimulants revealed increased levels of hydroxycinnamic acid amides, potentially promoting root growth and developmental cell wall maturation [2]. The precise quantification of these changes helps elucidate plant defense mechanisms.

  • Food Quality and Authentication: Metabolomic profiling of this compound and related compounds has applications in food authentication and quality assessment. In studies of Citri Grandis Exocarpium (CGE), metabolic profiling during the aging process revealed significant changes in phenylpropanoid pathway metabolites, providing scientific basis for quality optimization of this traditional medicine [6].

  • Plant Coloration Studies: Research on Perilla leaves of different colors has shown that phenylpropanoid pathway metabolites, including hydroxycinnamic acid amides, vary significantly between green and purple cultivars [3]. These findings help understand the biochemical basis of plant coloration and consumer preferences.

The following diagram illustrates the metabolic context of this compound biosynthesis and its relationship to key metabolic pathways:

G Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL FerulicAcid Ferulic Acid CinnamicAcid->FerulicAcid C4H, COMT This compound This compound FerulicAcid->this compound HTAAT Flavonoids Flavonoids FerulicAcid->Flavonoids Lignin Lignin FerulicAcid->Lignin Putrescine Putrescine Putrescine->this compound HTAAT Phenylpropanoid Phenylpropanoid Pathway Phenylpropanoid->FerulicAcid

Troubleshooting and Technical Considerations

Successful LC-MS/MS analysis of this compound requires attention to several potential technical challenges:

  • Matrix Effects: Ion suppression or enhancement is common in electrospray ionization. To mitigate these effects:

    • Use effective chromatographic separation to elute this compound away from major matrix components
    • Employ stable isotope-labeled internal standards when available
    • Implement extensive sample cleanup procedures for complex matrices
    • Use standard addition quantification when matrix effects are severe
  • Carryover Prevention: Hydroxycinnamic acid amides can exhibit adsorption to LC system components. To minimize carryover:

    • Include needle wash steps with strong solvent (e.g., 50:50 methanol:water) between injections
    • Use mobile phase additives such as 0.1% formic acid to improve peak shape
    • Regularly inspect and replace injection valve rotors and seats
  • Signal Stability: For long analytical sequences:

    • Use pooled quality control samples every 6-10 injections to monitor signal drift
    • Implement batch correction algorithms during data processing
    • Maintain consistent sample preparation conditions to minimize variability
  • Method Validation: Rigorously validate analytical methods according to accepted guidelines (e.g., FDA Bioanalytical Method Validation). Key parameters include specificity, sensitivity, linearity, accuracy, precision, and stability under various storage and handling conditions.

Conclusion

LC-MS/MS-based metabolomic profiling provides a powerful approach for the detection and quantification of this compound in complex biological matrices. The protocols outlined in this application note offer robust methods for sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. When properly implemented, these methods enable researchers to study the biological roles of this compound in plant physiology, stress responses, and food quality. The continuing advancement of LC-MS/MS technology and data processing algorithms will further enhance our ability to precisely measure this important metabolite and understand its functional significance in biological systems.

References

Optimizing Feruloylputrescine extraction yield

Author: Smolecule Technical Support Team. Date: February 2026

Source-Dependent Extraction Protocols

Feruloylputrescine is found in various plants, and the optimal extraction method differs significantly by source. The table below outlines two proven, source-specific methodologies.

Plant Source Extraction Method & Solvent Key Steps & Conditions Reported Yield/Outcome

| Maize Nixtamalization Wastewater (Nejayote) [1] | Alkaline Solubilization & Solid-Phase Extraction | 1. Collect "nejayote" (wastewater from lime-cooking maize). 2. Acidify to precipitate solids. 3. Extract solids with methanol (MeOH). 4. Further separate via liquid-liquid extraction (Ethyl Acetate). | Successfully isolated this compound; FSS (Filtered Soluble Solids) fraction contained over 80% of phytochemicals and antioxidants. [1] | | Citrus Leaves and Fruit [2] | Mass Spectrometry-based Metabolomics | 1. Homogenize tissue in suitable solvent. 2. Analyze via LC-MS. 3. Note: This is an analytical method for identification and spatial mapping within tissues. | Identified this compound and correlated its levels with disease severity; not focused on bulk preparative yield. [2] |

General Extraction Workflow & Optimization Factors

For developing your own protocol, the following workflow and key optimization factors are crucial. This is especially important if you are working with a new or unstudied plant source.

start Plant Material Preparation step1 Solvent Selection start->step1 step2 Extraction Technique step1->step2 sub1_1 Ethanol/MeOH (Polar) step1->sub1_1 sub1_2 Ethyl Acetate (Medium Polarity) step1->sub1_2 sub1_3 Water (for Hydrophilic) step1->sub1_3 step3 Process Optimization step2->step3 sub2_1 Maceration (Room Temp, Long) step2->sub2_1 sub2_2 Ultrasound-Assisted (Shorter Time, Efficient) step2->sub2_2 step4 Separation & Purification step3->step4 sub3_1 Particle Size (Finer = Better) step3->sub3_1 sub3_2 Temperature (High but not degrading) step3->sub3_2 sub3_3 Solvent-to-Solid Ratio (Higher = Higher Yield) step3->sub3_3 sub3_4 Time (Until equilibrium) step3->sub3_4 step5 Analysis & Validation step4->step5 sub4_1 Liquid-Liquid Extraction step4->sub4_1 sub4_2 Solid-Phase Extraction (SPE) step4->sub4_2 sub4_3 Preparative HPLC step4->sub4_3 end Extracted this compound step5->end sub5_1 LC-MS/MS step5->sub5_1 sub5_2 NMR step5->sub5_2

Key Factors for Optimization:

  • Solvent Selection: The choice is critical. The principle of "like dissolves like" applies. This compound is a phenolic amide, so solvents of medium polarity like ethyl acetate or methanol/water mixtures are common starting points. [3] [1]
  • Particle Size: Reducing your plant material to a fine powder significantly increases the surface area, enhancing solvent penetration and solute diffusion, which improves yield. [3]
  • Temperature: Higher temperatures generally increase solubility and diffusion rates. However, it's vital to ensure the temperature does not degrade this compound. [3]
  • Modern Techniques: Methods like Ultrasound-Assisted Extraction (UAE) can drastically reduce extraction time and improve efficiency by disrupting cell walls through cavitation. [4] [3] This is often superior to traditional maceration.

Frequently Asked Questions

Q1: What is the biggest challenge in optimizing this compound extraction? The primary challenge is the strong dependence on the plant source and matrix. The compound is often bound to other cellular components (like hemicellulose in corn fiber), which may require specific pre-treatment steps such as alkaline hydrolysis for efficient release. [1] A method optimized for citrus will not be directly transferable to maize waste.

Q2: My extraction yield is low. What should I troubleshoot first?

  • Verify the Raw Material: Confirm that your plant source contains this compound in appreciable amounts using a validated analytical method (e.g., LC-MS).
  • Re-evaluate Solvent System: Test a range of solvents and solvent/water mixtures with different polarities to find the optimal one for your specific matrix.
  • Investigate Binding: Consider if the compound is in a free or bound form. If it's bound, a hydrolysis step (acidic or alkaline) may be necessary before solvent extraction. [1]

Q3: Are there any specific analytical techniques for confirming the identity and purity of extracted this compound? Yes, the standard approach involves a combination of:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For precise identification and quantification based on mass and fragmentation pattern. [2]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation and purity assessment. [5]

References

Solvent selection for Feruloylputrescine polar vs non-polar

Author: Smolecule Technical Support Team. Date: February 2026

Key Finding: Feruloylputrescine is a Polar Compound

A 2024 study from the University of Florida identified a compound called This compound in orange peel extracts. This compound was found specifically in the polar fraction of the extract and was shown to significantly inhibit the enzyme responsible for producing TMA, a substance linked to cardiovascular disease [1]. This discovery highlights the previously unrecognized health potential of this compound.

Frequently Asked Questions

  • What is the polarity of this compound? It is a polar compound. This is confirmed by its presence in the polar fraction of an orange peel extract, which was obtained using polar solvents [1].
  • What are polar and non-polar solvents? The key difference lies in the separation of electrical charge.
    • Polar solvents (e.g., water, methanol, acetone) have a large dipole moment and high dielectric constant. They can dissolve polar compounds and are often capable of hydrogen bonding [2] [3].
    • Non-polar solvents (e.g., hexane, toluene, chloroform) have low or zero dipole moments and low dielectric constants. They are best for dissolving non-polar compounds [2] [3].
  • Which solvent should I use to extract this compound? You should select a polar solvent. The research that discovered this compound used a polar solvent system for its extraction [1]. For a general guide on solvent selection for polar compound extraction, see the table below.

Experimental Protocol: Extraction of Polar Bioactive Compounds

The following protocol is adapted from methods used in recent studies for extracting polar bioactive compounds from plant materials [1] [4].

Workflow: Extraction of Polar Compounds

Start Start: Plant Material Preparation Step1 1. Sample Preparation (Dry and grind plant material) Start->Step1 Step2 2. Solvent Selection (Choose polar solvent e.g., water, methanol) Step1->Step2 Step3 3. Extraction Method (Pressurized Liquid Extraction, PLE) Step2->Step3 Step4 4. Fraction Collection (Collect polar fraction extract) Step3->Step4 Step5 5. Analysis (HPLC-DAD-MS for identification) Step4->Step5 End End: Compound Identification Step5->End

Materials and Equipment:

  • Plant Material: Dried and powdered (e.g., orange peel, burdock root).
  • Solvents: Polar solvents such as water, methanol, ethanol, or their mixtures [1] [5].
  • Extraction Equipment: Pressurized Liquid Extractor (PLE) or conventional extraction apparatus (e.g., Soxhlet) [4] [6].
  • Analysis: HPLC system coupled with a diode array detector (DAD) and mass spectrometer (MS) [4].

Step-by-Step Procedure:

  • Sample Preparation: Dry the plant material thoroughly and grind it into a fine powder to increase the surface area for extraction [4].
  • Solvent Selection: Choose an appropriate polar solvent. The original study on this compound used a polar solvent system. Green solvents like ethanol are effective and sustainable alternatives to traditional options like methanol [5].
  • Extraction:
    • Recommended Method: Use Pressurized Liquid Extraction (PLE). Load the powdered material into the PLE cell.
    • Set PLE Parameters: Temperature (e.g., 100°C was found optimal in a related study [4]), pressure (e.g., 1500 psi [6]), and static time (e.g., 10-20 min per cycle [6]).
    • Alternative Method: If PLE is unavailable, maceration or Soxhlet extraction with a polar solvent can be used, though they are less efficient.
  • Fraction Collection: Recover the extract. The initial crude extract may be further separated into polar and non-polar fractions using solvents of different polarities [1].
  • Analysis: Analyze the polar fraction using HPLC-DAD-MS to separate, detect, and identify this compound and other polar compounds based on their retention times and mass spectra [4].

Solvent Selection Guide

This table compares common solvents based on their polarity to aid in your method development.

Solvent Polarity Class Dielectric Constant (ε) Suitability for this compound
Water Polar Protic 80.1 [3] High
Methanol Polar Protic 32.7 [3] High
Ethanol Polar Protic ~22 (estimated) High (Green Option) [5]
Acetone Polar Aprotic 20.7 High
Acetonitrile Polar Aprotic 37.5 High
Ethyl Acetate Non-polar 6.0 Low [7] [3]
Dichloromethane (DCM) Non-polar ~9.1 Low [7]
Hexane Non-polar ~1.9 Low

Troubleshooting Guide

Problem Possible Cause Solution
Low extraction yield Solvent polarity too low Switch to a more polar solvent (e.g., from acetone to methanol/water) [2].
Inefficient extraction method Use a more efficient method like PLE. Optimize PLE parameters (temperature, cycles) [4] [6].
Poor chromatographic separation Co-elution of compounds Use advanced LC×LC for complex samples [8]. Consider a column with different selectivity (e.g., phenyl-hexyl) [9].
High background noise in analysis Matrix interference Include a clean-up step such as Solid-Phase Extraction (SPE) after the initial extraction [6].

References

Improving Feruloylputrescine recovery from corn bran

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors for Feruloylputrescine Recovery

Factor Finding & Quantitative Data Significance / Recommended Use
Sample Type Corn bran (dry-milled) yields 3 to 8-fold higher levels of DFP/CFP than corn fiber (wet-milled) [1]. Use dry-milled corn bran as the starting material for higher recovery.
Solvent Polarity Methylene chloride, ethanol, or chloroform/methanol successfully extracted DFP/CFP. Hexane failed to extract any [1]. Use polar solvents; avoid non-polar solvents like hexane.
Extraction Temperature Elevated temperatures during Accelerated Solvent Extraction (ASE) greatly enhanced extraction yields [1]. Incorporate high temperature (e.g., via pressurized extraction) into the protocol.
Extraction Specificity Extraction of wheat bran or psyllium hulls with hot methylene chloride did not yield any detectable DFP/CFP [1]. The method is specific to corn bran; results are not generalizable to other brans.
Final Product Composition "Corn bran oil" from hot methylene chloride extraction contained 14 wt% DFP and 3 wt% CFP [1]. This is a benchmark for a highly-concentrated extract.

Troubleshooting Common Experimental Issues

Here are some specific problems you might encounter and how to address them based on the literature.

Problem: Low yield of this compound during extraction.

  • Possible Cause & Solution: The solvent polarity may be too low.
    • Action: Ensure you are using a sufficiently polar solvent. Switch from non-polar solvents like hexane to polar solvents such as methylene chloride, ethanol, or a chloroform/methanol mixture [1].
  • Possible Cause & Solution: The extraction temperature is insufficient.
    • Action: Increase the extraction temperature. The use of an Accelerated Solvent Extractor or a method like pressurized low-polarity water extraction has been shown to greatly enhance yields [1] [2].

Problem: Co-extraction of excessive starch or protein, complicating purification.

  • Possible Cause & Solution: The corn bran was not pre-treated to remove other components.
    • Action: Implement a pre-treatment protocol. One patent describes a process involving enzyme deactivation, milling, and screening of the corn bran, followed by a water slurry step. The slurry is then treated with thermostable α-amylase to remove starch and compound protease to remove proteins, resulting in a purified substrate for subsequent extraction [3].

Problem: The biological activity (e.g., antioxidant effect) of the extract is weak.

  • Possible Cause & Solution: The extract is dominated by other compounds, and this compound is not the primary active component.
    • Action: Confirm the presence of DFP and CFP in your extract via HPLC-MS. Research indicates that the high antioxidant activity of corn fiber extracts is linked to these specific polyamine conjugates [4]. Focus on optimizing their recovery specifically.

Detailed Experimental Workflow for Optimal Recovery

For comprehensive recovery, you can follow this detailed workflow, which integrates the key success factors. The diagram below outlines the logical sequence of steps.

Start Start: Raw Corn Bran Step1 Pre-treatment: • Clean & Dry • Deactivate Enzymes • Mill & Screen Start->Step1 Step2 Remove Interfering Components (Optional Purification) Step1->Step2 Step2a • Add water to form slurry • Use thermostable α-amylase to remove starch • Cool & use compound protease to remove proteins Step2->Step2a Step3 High-Temperature Extraction Step2a->Step3 Step3a • Use polar solvent (e.g., Methylene Chloride, Ethanol) • Apply elevated temperature  (e.g., Accelerated Solvent  Extraction) Step3->Step3a Step4 Analysis & Confirmation Step3a->Step4 Step4a • HPLC with UV detection  (λmax = 320 nm) • HPLC-Mass Spectrometry  for confirmation Step4->Step4a End Final Extract: Rich in DFP & CFP Step4a->End

Step 1: Sample Pre-treatment

  • Begin with dry-milled corn bran for the highest potential yield [1].
  • Clean and dry the bran. To prevent enzymatic degradation, a heat treatment for enzyme deactivation is recommended. One method is autoclaving at 121°C for 20 minutes [5].
  • Mill the bran and screen it to a consistent particle size (e.g., 20-mesh) to maximize surface area for extraction [3].

Step 2: Removal of Interfering Components (Optional for Purification)

  • To obtain a purer this compound extract and reduce co-extraction of starch and protein, an enzymatic pre-treatment is highly effective.
  • Add water to the processed bran to create a slurry [3].
  • Add a thermostable α-amylase (e.g., for a water bath at high temperature, around 90-100°C) to hydrolyze and remove starch [3].
  • After cooling the mixture to room temperature, add a compound protease to break down and remove proteins [3]. The resulting solid is destarched and deproteinized corn bran (DSDPB), ideal for targeted extraction.

Step 3: High-Temperature Extraction with Polar Solvent

  • This is the critical recovery step. Use a polar solvent such as methylene chloride or ethanol [1].
  • Extraction must be performed at elevated temperatures. Research shows this "greatly enhanced" yields [1]. Methodologies include:
    • Accelerated Solvent Extraction (ASE): Uses high pressure to maintain solvents in a liquid state at temperatures above their boiling points [1].
    • Subcritical Water Extraction: A modern, green technique that uses pressurized hot water to efficiently solubilize compounds like feruloylated dietary fibers [6].

Step 4: Analysis and Confirmation

  • Analyze your extracts using HPLC with a UV/Vis or Photodiode Array Detector. DFP and CFP show a characteristic ultraviolet absorbance maximum at 320 nm [1].
  • Confirm the identity of the compounds using HPLC-Mass Spectrometry (HPLC-MS) [1] [7].

Advanced Method: Enzymatic Hydrogel for Enhanced Value

Beyond simple extraction, recent research demonstrates a method to upgrade ferulic-acid rich compounds from corn bran into a advanced biomaterial.

  • Process: Soluble, ferulic acid-rich dietary fiber is first isolated from corn bran (e.g., via subcritical water extraction). This fraction is then cross-linked using natural enzymes (laccase and peroxidase) to form a hydrogel [6].
  • Application: This hydrogel can be used as a prebiotic for gut health or in biomedical applications like wound treatment, as it counteracts oxidative stress and contributes to healing. This represents a high-value application for recovered this compound and related compounds [6].

References

Temperature effects on Feruloylputrescine extraction

Author: Smolecule Technical Support Team. Date: February 2026

Temperature Influence on Extraction & Stability

The following table summarizes key temperature-related parameters that influence feruloylputrescine content and stability, compiled from recent research:

Factor Observed Effect / Recommended Parameter Context / Source Material Citation
Extraction Temperature Optimal at 60°C For polyphenol extraction from plant matrices using Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents (DES). [1]
Cold Storage of Plant Material Refrigeration at -4°C; Frozen at -18°C Ground plant material (purple corn pericarp) stored refrigerated; raw kernels stored frozen prior to processing. [1]
Post-harvest Fruit Storage 5°C (Cold Storage) Low-temperature storage of tomato fruit was associated with the presence of this compound. [2]
Solvent Preparation Heating at 80°C for 1 hour Temperature used for the synthesis of DES (Glycerol:Lactic acid, 2:1) for efficient polyphenol extraction. [1]

Guidance for Experimental Design

Based on the gathered data, you can structure your experiments using these established methodologies.

Suggested Extraction Workflow

The diagram below outlines a general workflow for extracting this compound and other polyphenols, incorporating temperature control at critical stages based on the identified parameters.

G Start Start: Prepare Plant Material A Dry and grind plant material Start->A B Store ground material at -4°C A->B C Prepare DES Solvent (Glycerol:Lactic acid 2:1) Heat at 80°C for 1 hr B->C D Perform UAE Extraction Set temperature to 60°C C->D E Cool and Filter extract D->E F Analyze (e.g., HPLC-MS) E->F End End: Data Collection F->End

Detailed Methodological Steps

Here is a detailed breakdown of the key steps, particularly the optimized Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents (DES):

  • Sample Preparation and Storage

    • Drying and Grinding: Separate the plant part of interest (e.g., pericarp, fruit). Dry it appropriately and grind into a fine powder. Pass the powder through a sieve (e.g., 500 µm) to ensure particle size uniformity [1].
    • Storage: Store the ground powder at -4°C to preserve labile compounds until extraction [1].
  • DES Solvent Preparation

    • Components: Use a mixture of Glycerol (as Hydrogen Bond Donor) and Lactic Acid (as Hydrogen Bond Acceptor) in a molar ratio of 2:1 [1].
    • Synthesis: Combine the components in a covered glass beaker. Place the beaker in an oil bath or on a hotplate with a magnetic stirrer. Heat at 80°C with constant stirring for about 1 hour, until a clear, homogeneous liquid forms [1].
    • Storage: The prepared DES can be stored at 4°C for future use [1].
  • Ultrasound-Assisted Extraction (UAE)

    • Parameters: Use the following optimized parameters for your UAE system [1]:
      • Temperature: 60°C
      • Time: 10 minutes
      • Amplitude: 40%
      • Solid-to-Liquid Ratio: This requires optimization for your specific plant material, but the cited study used a ratio as part of their response surface methodology [1].
    • Procedure: Mix the powdered plant material with the prepared DES in the desired ratio. Subject the mixture to ultrasound under the specified conditions.
  • Analysis and Identification

    • Chromatography: Analyze the cooled and filtered extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This is crucial for identifying and quantifying specific compounds like this compound [3] [2].
    • Identification: In mass spectrometry, this compound can be identified by its molecular ion and fragment ions. Monitor for the specific mass-to-charge ratio (m/z) signature of this compound, which was identified as a significant metabolite in tomato fruit studies [2].

Frequently Asked Questions

What is the stability of this compound during sample processing and storage? While direct data on this compound is limited, the broader class of polyphenols is known to be sensitive to high temperature, light, and pH [3]. The recommended practice is to store plant samples and extracts at low temperatures (-18°C to -4°C) to minimize degradation [1]. Conducting a time-course stability study at your intended storage and processing temperatures is highly advisable.

The available protocols are for general polyphenols. How can I ensure I am efficiently extracting this compound specifically? You are correct to note this gap. The current literature provides a strong starting point for methods effective for a wide range of polyphenols, including conjugated polyamines like this compound [1] [2]. The key is to use the described methods (DES + UAE) as a foundation and validate your success specifically for this compound using targeted analytical techniques like HPLC-MS [2]. The extraction parameters, particularly temperature and solvent composition, can be further optimized for your specific plant matrix using Response Surface Methodology [1].

Can I use traditional solvents like methanol instead of DES? Yes, traditional solvents have been used historically. However, the shift towards DES is driven by their "green" credentials—they are biodegradable, non-flammable, and often exhibit superior extraction efficiency for various phytochemicals [1]. If you opt for traditional solvents, you should still control temperature, but the optimal parameters (like 60°C for DES) may differ and would need re-optimization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of target compound. Suboptimal extraction temperature. Test a temperature range (e.g., 40°C, 50°C, 60°C, 70°C) while keeping other parameters constant.
Inefficient solvent system. Use the recommended DES (Glycerol:Lactic acid, 2:1) or screen other "green" solvent options.
Degradation of compound during storage. Ensure plant material and extracts are stored at -4°C or lower, and minimize exposure to light.
Inconsistent results between batches. Fluctuations in extraction temperature. Calibrate your UAE equipment's temperature control system regularly.
Variation in particle size of plant powder. Ensure consistent drying and grinding, and use a standardized sieve size.
Unable to detect this compound in analysis. Co-elution with other compounds in HPLC. Optimize the HPLC gradient and use MS/MS for confident identification based on parent and fragment ions [2].

References

HPLC peak identification Feruloylputrescine troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: What are the most common causes of poor HPLC peak shape?
    • A: Poor peak shape can arise from the column, mobile phase, or the instrument itself. Common causes include column overloading or contamination, incorrect mobile phase pH, poor solvent mixing, and instrument issues like flow rate inconsistencies or a large detector cell volume [1] [2] [3].
  • Q: My peaks are tailing. What should I check first?
    • A: Tailing peaks, especially for basic compounds, are often due to interactions with acidic silanol groups on the silica column. Primary solutions include using a high-purity silica column (Type B), a polar-embedded phase, or adding a competing base like triethylamine (TEA) to the mobile phase [2].
  • Q: I suspect my peak is actually two co-eluting compounds. How can I confirm this?
    • A: If you have a UV/Vis detector, check the absorbance spectrum across the "single" broad peak. If the spectrum varies, it strongly indicates the presence of two different substances. You can try to resolve them by using a shallower gradient or a column with a smaller particle size [1].
  • Q: I am not detecting any peaks at all. What is the problem?
    • A: First, check if the detector is functioning by looking for normal baseline noise. A completely flat line suggests a detector or data transfer failure. Ensure an injection has occurred and that the sample has been drawn into the loop correctly [2].

HPLC Peak Shape Troubleshooting Guide

The table below summarizes common HPLC peak issues, their potential causes, and recommended solutions.

Problem Observed Potential Causes Recommended Solutions & Troubleshooting Steps

| Tailing Peaks [2] [3] | • Interaction with silanol groups (for basic compounds). • Column degradation or void. • Inappropriate buffer capacity. | • Use high-purity silica (Type B) or polar-embedded columns. • Add a competing base (e.g., TEA) to the mobile phase. • Increase buffer concentration. • Replace the column. | | Fronting Peaks [2] [3] | • Column overload (too much sample). • Sample dissolved in a solvent stronger than the mobile phase. • Blocked frit or channels in the column. | • Reduce the injection volume or dilute the sample. • Dissolve the sample in the starting mobile phase. • Replace the column or the pre-column frit. | | Broad Peaks [1] [2] | • All peaks broad: Flow rate too low; large system dead volume; detector response time too slow. • Early peaks broad: "General" broadening or "Column" issues. • Individual peaks broad: Co-elution; contamination. | • Adjust flow rate to column specifications; use shorter, narrower capillaries. • Ensure detector settings (data rate, cell volume) are optimized for peak width. • Check for co-elution by examining UV spectra; flush system to remove contamination. | | Split Peaks [2] [3] | • Contamination on column inlet. • Worn injector rotor seal. • Temperature mismatch between sample and column. | • Flush the column with a strong solvent or backflush if possible. • Replace the injector rotor seal. • Use an eluent pre-heater to match temperatures. | | Ghost Peaks / Extra Peaks [2] [3] | • Contamination from the mobile phase, sample, or system carryover. • Late-eluting peak from a previous injection. • Sample degradation. | • Use high-purity solvents and clean the system. • Extend the run time or include a strong flush at the end of the gradient. • Implement sample cleanup (e.g., Solid-Phase Extraction). |

Experimental Protocol: Analyzing Polyamine Conjugates (e.g., Feruloylputrescine)

The following workflow and protocol are adapted from a study that successfully identified dithis compound (DFP) and p-coumaroyl-feruloylputrescine (CFP) in maize kernels [4].

cluster_extraction Extraction & Preparation cluster_hplc HPLC-UV Analysis start Start Analysis ext Sample Extraction start->ext hplc HPLC Analysis ext->hplc a1 Weigh kernel/bran sample ext->a1 ms LC-MS Confirmation hplc->ms b1 Column: Reverse Phase C18 hplc->b1 end Data Interpretation ms->end a2 Extract with hot methylene chloride/ethanol a1->a2 a3 Filter and dry extract a2->a3 a4 Reconstitute in methanol for HPLC a3->a4 a4->hplc b2 Detector: UV at 320 nm b1->b2 b3 Gradient Elution: Water to Organic Solvent b2->b3 b3->ms

Detailed Methodology
  • Sample Extraction and Preparation

    • Sample: Use corn bran or a pericarp-enriched fraction [4].
    • Extraction Solvent: Methylene chloride or ethanol. The study found that extraction yield was greatly enhanced at elevated temperatures [4].
    • Procedure: Extract the sample with hot solvent using an accelerated solvent extractor or a similar system. Note that hexane was ineffective for extracting these particular polyamine conjugates. After extraction, filter the solution and evaporate the solvent under a nitrogen stream to obtain a dry extract [4].
    • Reconstitution: Dissolve the dry extract in HPLC-grade methanol and filter it through a 0.22 µm PTFE membrane before injection [4].
  • HPLC-UV Analysis

    • Column: A reverse-phase column, such as a C18 column, is standard for this analysis.
    • Detection: Use a UV/Vis or Photodiode Array (PDA) detector. Dithis compound and related conjugates have an ultraviolet absorbance maximum at 320 nm, which is a key identifier [4].
    • Elution: A gradient elution method is recommended. The study used a mobile phase of water and an organic solvent (e.g., methanol or acetonitrile), moving from a low to a high concentration of the organic solvent over the run time [4].
  • Peak Identification and Confirmation

    • LC-MS Analysis: For definitive identification, couple the HPLC system to a mass spectrometer (LC-MS). The original study used HPLC-mass spectrometry to confirm the identity of the unknowns as DFP and CFP by revealing their specific mass-to-charge ratio (m/z) [4].
    • Purification for Bioactivity Testing: To test biological activity (e.g., as natural pesticides), the study developed a rapid purification method using Solid-Phase Extraction (SPE) after the initial lipid extraction [4].

Key Takeaways for Analysis

  • Compound Characteristics: this compound derivatives like DFP and CFP are characterized by a UV absorbance maximum at 320 nm and are best extracted from plant matrices using hot, polar organic solvents like methylene chloride or ethanol [4].
  • Systematic Troubleshooting: Peak shape issues require a structured approach, checking the instrument, column, and mobile phase sequentially. A visual workflow can help diagnose these problems efficiently.
  • Definitive Identification: While HPLC-UV is a powerful tool, conclusive identification of compounds, especially in complex biological samples, requires confirmation with a technique like mass spectrometry [4].

References

Preventing Feruloylputrescine degradation during extraction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary factors that cause feruloylputrescine degradation during extraction? this compound, as an amine-containing compound, is susceptible to degradation from several factors commonly encountered in lab environments. The main causes are enzymatic activity (from plant tissue), oxidation (exposure to air), hydrolysis (from aqueous solvents or high temperature), and non-optimal pH.

  • Q2: I am getting low yields of this compound. How can I troubleshoot my extraction process? Begin by systematically evaluating your method against the best practices in the troubleshooting guide below. Key initial steps are ensuring proper sample quenching and homogenization in a cold, antioxidant-rich solvent, and verifying the pH of your extraction buffer. Using an internal standard can also help you pinpoint whether the issue is with extraction efficiency or compound stability.

  • Q3: Are there any specific solvents recommended for extracting stable amine-containing compounds? While traditional solvents like pure methanol are common, recent research points to the effectiveness of Deep Eutectic Solvents (DES). Certain DES formulations, such as those combining glycerol and lactic acid, have shown excellent efficiency in stabilizing and extracting a broad range of polyphenols and other metabolites, which may be beneficial for related compounds [1]. Their high viscosity often requires pairing with techniques like Ultrasound-Assisted Extraction (UAE) for maximum efficiency [1].

Troubleshooting Guide: Preventing this compound Degradation

The following table outlines common issues, their potential causes, and recommended solutions.

Problem Area Potential Cause Recommended Solution Supporting Research / Rationale
Sample Preparation Enzymatic degradation during processing. Rapidly freeze sample in liquid N₂ upon collection. Grind frozen powder. Immediately add to pre-cooled extraction solvent. Standard protocol to quench enzymatic activity [2].
Solvent System Hydrolysis or inefficient extraction. Use cold, acidified solvents (e.g., 70-80% methanol/ethanol in water). Consider DES (e.g., Glycerol:Lactic Acid, 2:1 molar ratio). Acidic methanol used for metabolite stabilization [2]. DES shown to efficiently extract various phytochemicals [1].
Oxidation Oxidation from air (O₂) exposure. Add antioxidants (e.g., 0.1-1% ascorbic acid) to extraction solvent. Perform procedures under inert gas (N₂) when possible. Common practice in analytical chemistry to preserve redox-sensitive compounds.
Temperature & Time Thermal degradation and prolonged exposure. Keep samples on ice or at 4°C during processing. Shorten extraction time by using Ultrasound-Assisted Extraction (UAE). UAE successfully reduced extraction time to 10 minutes for polyphenols while maintaining yield [1].
pH Control Degradation at non-optimal pH. For amine compounds, a slightly acidic pH is often stabilizing. Test and buffer your extraction solution. The stability of many alkaloids and amines is pH-dependent; control is critical.

Optimized Experimental Protocol for Metabolite Stability

This protocol synthesizes best practices from the literature to maximize the stability of labile compounds like this compound.

Method: Ultrasound-Assisted Extraction (UAE) with Cold Solvent [2] [1]

Materials:

  • Cryogenic mill or mortar and pestle with liquid N₂
  • Ultrasound bath or probe sonicator
  • Refrigerated centrifuge
  • Solvent: Pre-cooled Methanol/Water (e.g., 80:20 v/v, with 0.1% Formic Acid) OR a selected DES.
  • Internal standard (if available for quantification)

Procedure:

  • Sample Quenching & Homogenization: Flash-freeze fresh plant material in liquid nitrogen. Grind it into a fine, frozen powder using a pre-cooled cryogenic mill.
  • Weighing: Quickly weigh a precise amount (e.g., 50 mg) of the frozen powder into a pre-cooled centrifuge tube [2].
  • Solvent Addition: Immediately add a pre-cooled extraction solvent. A solid-to-liquid ratio of 1:10 to 1:20 is often a good starting point. Vortex for 30 seconds to mix.
  • Ultrasound-Assisted Extraction (UAE): Sonicate the sample using an ultrasonic bath or probe. Based on optimization studies, effective parameters can be 40% amplitude for 10 minutes, ensuring the sample tube is kept in an ice water bath throughout to prevent heating [1].
  • Incubation & Centrifugation: Place the sample on a mixer at 4°C overnight for thorough extraction. The next day, centrifuge at 12,000-13,000 × g for 15 minutes at 4°C to pellet debris [2].
  • Filtration & Storage: Filter the supernatant through a 0.22 μm membrane filter. Analyze immediately or store at -80°C to prevent any further degradation.

Workflow and Degradation Pathways

The following diagrams summarize the optimized workflow and the core strategy for preventing degradation.

Start Start: Sample Collection A Immediate Quenching (Flash freeze in Liquid N₂) Start->A B Cryogenic Grinding (to fine powder) A->B C Cold Solvent Extraction (Add antioxidant, acidic pH) B->C D Ultrasound-Assisted Extraction (10 min, ice bath) C->D E Low-Temp Incubation (4°C, overnight) D->E F Centrifugation & Filtration (4°C, 0.22 μm filter) E->F End Analysis or -80°C Storage F->End

Diagram 1: Optimized Extraction Workflow for Labile Compounds. This flowchart outlines the key steps designed to minimize degradation at each stage, from sample collection to final analysis.

Degradation Degradation Pathways ENZ Enzymatic Action Degradation->ENZ OXD Oxidation Degradation->OXD HYD Hydrolysis Degradation->HYD THE Thermal Damage Degradation->THE P1 Rapid Freezing & Cryogenic Grinding P1->ENZ Prevents P2 Use of Antioxidants & Inert Atmosphere P2->OXD Prevents P3 Acidic pH & Anhydrous Conditions P3->HYD Prevents P4 Ice Bath & Short Extraction Time P4->THE Prevents

Diagram 2: Core Strategy for Stabilization. This diagram illustrates the primary degradation threats to this compound and the corresponding preventive measures.

References

Why is Hexane Ineffective for Feruloylputrescine Extraction?

Author: Smolecule Technical Support Team. Date: February 2026

The core issue lies in the chemical polarity. Hexane is a non-polar solvent, while feruloylputrescine is a more polar molecule.

A key study directly investigated this and found that when hexane was used for the accelerated solvent extraction of corn bran, it did not extract any detectable dithis compound (DFP) or p-coumaroyl-feruloylputrescine (CFP). In contrast, polar solvents like methylene chloride and ethanol were successful [1].

The following table summarizes the performance of different solvents based on the research:

Solvent Relative Polarity Extraction Efficiency for this compound Key Findings
n-Hexane Non-polar None Failed to extract any detectable DFP or CFP from corn bran [1].
Methylene Chloride Medium polarity High Effective; elevated temperatures further enhanced extraction yields [1].
Ethanol Polar High Effective; produced high yields of feruloyl putrescines [2].
Chloroform/Methanol Mixed polarity High Yielded detectable DFP and CFP [1].

Recommended Extraction Methodologies

Here are detailed protocols for extracting this compound based on published research.

Accelerated Solvent Extraction with Methylene Chloride

This method uses controlled high temperature and pressure to enhance extraction efficiency [1].

  • Sample Preparation: Use a pericarp-enriched fraction like corn bran or corn fiber.
  • Defatting (Optional): Defat the sample with hexane (1:10 w/v) for 15 minutes, repeating the process twice [3].
  • Extraction:
    • Solvent: Methylene chloride (Dichloromethane).
    • Equipment: Accelerated Solvent Extractor (ASE).
    • Temperature: Use elevated temperatures (e.g., above room temperature), as this greatly enhances the extraction of DFP and CFP [1].
  • Post-Processing: The resulting "corn bran oil" extracted with hot methylene chloride was found to contain 14 wt% DFP and 3 wt% CFP [1].
Maceration or Soxhlet Extraction with Ethanol

This is a more accessible method using common laboratory equipment.

  • Sample Preparation: Dry and grind plant material to a suitable particle size. For seeds/nuts, a 20-40 mesh is often optimal to increase surface area without impeding solvent flow [4].
  • Extraction:
    • Solvent: Ethanol (70-100% concentration) [2] [5].
    • Method Choices:
      • Cold Maceration: Soak the powder in ethanol at room temperature for 24-72 hours with periodic agitation [5].
      • Soxhlet Extraction: Pack the material in a thimble and perform continuous extraction with ethanol for 6-8 hours [4] [5].
  • Post-Processing: Filter the extract, and evaporate the solvent using a rotary evaporator at 40°C to obtain the crude extract [5].

Troubleshooting Common Extraction Problems

You may encounter the following issues even with the correct solvents. The workflow below outlines a logical approach to diagnosing and resolving these common extraction problems.

Start Start: Low Yield or Poor Purity Step1 1. Verify Extraction Solvent Start->Step1 Step2 2. Check Sample Preparation Step1->Step2 Solvent correct Sub1 Replace non-polar solvent (e.g., Hexane) with polar solvent (e.g., Ethanol, Methylene Chloride) Step1->Sub1 If using hexane Step3 3. Address Emulsion Formation Step2->Step3 Preparation optimal Sub2 Dry sample to <10% moisture Grind to optimal particle size (20-40 mesh for seeds) Step2->Sub2 If moisture high or particles too coarse/fine Step4 4. Improve Extract Cleanup Step3->Step4 Emulsion broken or absent Sub3 Add brine (salting out) Centrifugation Freeze-thaw cycles Temperature cycling Step3->Sub3 If emulsion is present Step5 5. Confirm Analytical Instrument Step4->Step5 Cleanup improved Sub4 Adjust wash/elution solvents Use mixed-mode SPE sorbents Add a liquid-liquid extraction step Step4->Sub4 If purity is low

The diagram above outlines a general troubleshooting path. Here are more detailed explanations for common problems:

  • Problem: Emulsion Formation. An intermediate, mayonnaise-like layer between the aqueous and organic phases can trap your analyte [6].

    • Solutions:
      • Salting Out: Add brine (saturated salt water) to increase the ionic strength of the aqueous layer and break the emulsion [6].
      • Centrifugation: Spin the mixture to separate the layers [6].
      • Temperature Cycling: Alternate between heating (60°C) and cooling (5°C) the mixture [4].
      • Filtration: Pass the emulsion through a plug of glass wool or a phase separation filter paper [6].
  • Problem: Low Recovery or Poor Reproducibility in Solid-Phase Extraction (SPE). If you are using SPE for cleanup after initial extraction, these are common issues [7].

    • Solutions:
      • Check the Sorbent: Ensure the analyte is being retained and properly eluted. You may need to increase the elution strength of your solvent or change the sorbent chemistry [7].
      • Optimize Washing: The wash solvent should remove impurities without eluting your target compound. Using a non-polar, water-immiscible solvent like ethyl acetate or hexane in the wash step can sometimes improve purity [7].
      • Change the Mechanism: If using a reversed-phase C18 sorbent, switching to a mixed-mode sorbent that combines different separation mechanisms (e.g., C8/SAX) can better handle compounds with both polar and non-polar groups [7].

Key Takeaways

  • Hexane is unsuitable for extracting this compound due to a polarity mismatch.
  • Polar solvents like ethanol and methylene chloride are effective choices, with methods like accelerated solvent extraction, maceration, or Soxhlet extraction yielding good results.
  • If you encounter issues like low yield or emulsions, focus on sample preparation, solvent selection, and cleanup steps as outlined in the troubleshooting guide.

References

Troubleshooting Guide: Maximizing Feruloylputrescine Yield

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common challenges researchers face when trying to optimize feruloylputrescine extraction.

Challenge Possible Cause Suggested Solution
Low Extraction Yield Inefficient solvent system; suboptimal extraction parameters [1]. Switch to Deep Eutectic Solvents (DES); optimize time, temperature, and solid-to-liquid ratio via Response Surface Methodology [1].
Inconsistent Results Across Plant Batches Varying levels of biotic/abiotic stress in source material [2] [3] [4]. Source plants from controlled environments; apply controlled stress elicitation (e.g., jasmonic acid signaling) pre-harvest [2] [3].
Difficulty in Compound Identification & Quantification Complex extract matrix; lack of pure standard for this compound. Use UPLC-ESI-Q-TOF-MS/MS for confident identification [5] and UPLC-DAD with available phenolic acid standards for quantification [5].

In-Depth Experimental Protocols

The following sections provide detailed methodologies referenced in the troubleshooting guide.

Optimized Ultrasound-Assisted Extraction (UAE) with DES

This protocol is adapted from a study on polyphenol extraction from purple corn pericarp, which achieved high yields of various phytochemicals [1].

  • Solvent Preparation: Prepare a Deep Eutectic Solvent (DES) with glycerol and lactic acid in a 2:1 molar ratio (HBD:HBA). Heat the mixture at 80°C with stirring for 1 hour until a clear liquid forms [1].
  • Solvent Dilution: Dilute the pure DES with water. A concentration of ~42.7% water in DES has been shown effective [1].
  • Extraction Parameters:
    • Amplitude: 40%
    • Temperature: 60 °C
    • Time: 10 minutes
    • Solid-to-Liquid Ratio: Must be optimized for your specific plant matrix [1].
  • Equipment: An ultrasonic-microwave cooperative extractor can be used, such as a CW-2000 system [5].
UPLC-ESI-Q-TOF-MS/MS for Identification

This method is crucial for correctly identifying this compound in complex extracts [5].

  • Chromatography:
    • Column: ZORBAX RRHD Eclipse Plus C18 (e.g., 3.0 mm × 150 mm, 1.8 μm).
    • Mobile Phase: A) 2% formic acid in water; B) Acetonitrile.
    • Gradient: Use a linear gradient from 5% B to 25% B over 30 minutes, then to 40% B by 45 minutes [5].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI).
    • Mode: Acquire data in both positive and negative ion modes for comprehensive profiling [5].
UPLC-DAD for Quantification

After identification, use this method for reliable quantification [5].

  • Calibration: Prepare a series of standard working solutions (e.g., 1.0, 5.0, 10.0, 20.0, and 50.0 mg/L) of related phenolic acids (like ferulic acid) to create a calibration curve [5].
  • Analysis: Use the same chromatographic conditions as for the MS identification. Quantify this compound by comparing its peak area to the calibration curve.

This compound Biosynthesis & Workflow

The diagram below illustrates the core biosynthetic pathway of this compound, which is valuable for understanding how to potentially enhance its production in plants through genetic or elicitor strategies.

feruloylputrescine_pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL Ferulic_Acid Ferulic_Acid Cinnamic_Acid->Ferulic_Acid C4H, C3H, COMT Feruloyl_CoA Feruloyl_CoA Ferulic_Acid->Feruloyl_CoA 4CL This compound This compound Feruloyl_CoA->this compound Hydroxycinnamoyl Transferase (HCT) Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ADC

This experimental workflow chart outlines the key steps from plant preparation to final analysis, providing a roadmap for your project.

experimental_workflow Start Plant Material Preparation (Freeze, grind to powder) A Ultrasound-Assisted Extraction (UAE) with DES solvent Start->A B Centrifugation & Filtration A->B C Extract Analysis B->C D UPLC-ESI-Q-TOF-MS/MS for Identification C->D E UPLC-DAD for Quantification C->E

Key Takeaways for Researchers

  • Promising Sources: While this compound is found in various plants, citrus peels (especially orange) and rice are particularly well-documented and promising sources for extraction [6] [7].
  • Stress as a Tool: Remember that this compound is a defense compound. Collaborating with plant biologists to use stressed plant material (e.g., from herbivore attack or pathogen infection) can significantly increase your starting concentration [2] [3].
  • Method is Key: The combination of DES and UAE is a powerful, efficient, and environmentally friendlier technique that can greatly enhance extraction efficiency from complex plant matrices [1].

References

Analytical method validation for Feruloylputrescine quantification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Method Validation Parameters

Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose. The table below outlines key parameters as defined by ICH Q2(R1) guidelines that must be characterized for a Feruloylputrescine quantification method [1] [2].

Validation Parameter Definition & Purpose Typical Acceptance Criteria Recommended Experimental Approach
Accuracy Closeness between a measured value and a true/accepted reference value [1]. Recovery: 98–102% Spike and recover known amounts of analytical standard into sample matrix (e.g., plant extract, plasma). Use ≥9 determinations over 3 concentration levels [1] [2].

| Precision | Degree of scatter among individual measurements of the same homogeneous sample. Includes repeatability and intermediate precision [1]. | Repeatability: RSD ≤ 1–2% Intermediate Precision: RSD ≤ 2–3% | Repeatability: Analyze 6 replicates at 100% test concentration. Intermediate Precision: Different analysts/days/instruments [1] [2]. | | Specificity | Ability to unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix) [1]. | No interference at analyte retention time; Peak purity ≥ 99% | Use Photodiode Array (PDA) or Mass Spectrometry (MS) detectors for peak purity confirmation [2]. | | Linearity & Range | Linearity: Ability to obtain results proportional to analyte concentration. Range: Interval between upper and lower concentration levels demonstrating acceptable linearity, accuracy, and precision [1] [2]. | Correlation coefficient (r²) ≥ 0.998 | Minimum 5 concentration levels across specified range. Evaluate via linear regression [1]. | | LOD & LOQ | LOD: Lowest detectable, but not necessarily quantifiable, amount. LOQ: Lowest amount quantifiable with acceptable accuracy and precision [1] [2]. | LOD: S/N ~ 3:1 LOQ: S/N ~ 10:1 | Based on signal-to-noise (S/N) or standard deviation of response and slope of calibration curve (LOD=3.3SD/S, LOQ=10SD/S) [2]. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, temperature, flow rate) [1]. | System suitability criteria are met despite variations | Deliberately vary key method parameters during development and document their influence [1]. |

Troubleshooting Common LC-MS/MS Issues for this compound

This section addresses specific problems users might encounter during method development and routine analysis.

Problem 1: Poor Chromatographic Peak Shape

  • Issue: Tailing, fronting, or broad peaks for this compound.
  • Potential Causes & Solutions:
    • Matrix Effect: Ion suppression or enhancement from co-eluting compounds.
      • Solution: Improve sample cleanup (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard for this compound if available [3].
    • Non-Optimal Mobile Phase: Poor buffering or pH control.
      • Solution: Ensure mobile phase is freshly prepared and pH is accurately adjusted. For a polar compound like this compound, a low pH (e.g., with 0.1% formic acid) can improve peak shape [4].
    • Column Issues: Column degradation or strong binding sites.
      • Solution: Flush and regenerate the column. If unresolved, replace with a new column, preferably a UPLC-type with ~1.7 µm particles for higher efficiency [5].

Problem 2: Low Sensitivity or High Background Noise

  • Issue: Inability to reach the required Limit of Quantitation (LOQ) or a high baseline in the mass chromatogram.
  • Potential Causes & Solutions:
    • Source/Gas Contamination: Dirty ion source or contaminated nebulizer gas.
      • Solution: Clean the ion source and use high-purity gases. Check and maintain the LC system to prevent contamination.
    • Ionization Parameters: Suboptimal MS parameters for this compound.
      • Solution: Re-optimize MS parameters (Capillary Voltage, Cone Voltage, Collision Energy) by direct infusion of a standard. This compound, being an amide, may have specific fragmentation patterns worth investigating [6].
    • High Chemical Background: Contamination from the HPLC system or reagents.
      • Solution: Run a blank gradient to identify the source of contamination. Use high-purity, MS-grade solvents.

Problem 3: Lack of Specificity/Selectivity

  • Issue: Inability to distinguish this compound from an isobaric or co-eluting interference.
  • Potential Causes & Solutions:
    • Insufficient Chromatographic Resolution: The LC method does not separate the analyte from matrix components.
      • Solution: Optimize the chromatographic gradient (e.g., adjust organic solvent ramp) or change the column chemistry (e.g., HILIC for very polar compounds) [2].
    • Insufficient MS Selectivity: Using a single transition or a non-specific transition.
      • Solution: Use Multiple Reaction Monitoring (MRM) with at least two specific precursor-to-product ion transitions for this compound. Confirm the ratio between transitions for positive identification [6].

Detailed Experimental Protocol for Validation

This protocol outlines a step-by-step procedure for validating an LC-MS/MS method for this compound quantification, adaptable for various sample matrices.

1. Define Purpose and Scope

  • Objective: To develop and validate a specific, accurate, and precise LC-MS/MS method for the quantification of this compound in [Specify Matrix, e.g., orange peel extract, human plasma] [1].
  • Analytical Technique: UPLC-MS/MS is recommended for its superior speed, resolution, and sensitivity compared to traditional HPLC [5].

2. Instrumentation and Materials

  • System: UPLC system coupled to a tandem mass spectrometer (e.g., QqQ) [4] [5].
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) [5].
  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile [4].
  • Standards: Authentic this compound standard [3]. Internal standard (if available).

3. Sample Preparation

  • Liquid Extraction: Weigh 100 mg of lyophilized and powdered sample. Extract with 1.2 mL of 70% methanol using vortexing and sonication. Centrifuge and filter the supernatant through a 0.22 µm membrane before analysis [4].
  • Solid-Phase Extraction (SPE): May be required for complex matrices like plasma to reduce ion suppression.

4. Chromatographic and MS Conditions

  • Gradient:
    • 0 min: 5% B
    • 0-9 min: Linear gradient to 95% B
    • 9-10 min: Hold at 95% B
    • 10-10.1 min: Revert to 5% B
    • 10.1-13 min: Re-equilibrate at 5% B
  • Flow Rate: 0.35 mL/min [4].
  • Column Temperature: 40 °C.
  • MS Detection: ESI Positive mode. Optimized MRM transitions for this compound (e.g., m/z [precursor] -> [product ion]).

5. System Suitability Test

  • Before each validation run, inject a standard solution to verify that the system meets pre-defined criteria (e.g., Retention Time RSD < 1%, Peak Area RSD < 2%, Tailing Factor < 1.5) [1].

6. Execute Validation Experiments

  • Follow the experimental approaches detailed in the first table to collect data for all parameters: Linearity (5+ points), Accuracy (spike/recovery), Precision (repeatability & intermediate precision), LOD/LOQ, Specificity, and Robustness.

7. Data Analysis and Reporting

  • Compile all data, perform statistical analysis, and prepare a formal validation report for Quality Assurance (QA) review and approval [1].

Experimental Workflow Visualization

The following diagram summarizes the logical workflow for the analytical method validation process.

Start Define Method Purpose and Scope Plan Prepare Validation Protocol (Scope, Acceptance Criteria) Start->Plan Develop Develop/Refine Analytical Method (LC-MS/MS) Plan->Develop Qualify Perform System Suitability Test Develop->Qualify Execute Execute Validation Experiments Qualify->Execute Analyze Analyze Data Against Acceptance Criteria Execute->Analyze Report Prepare and Submit Validation Report Analyze->Report Approve QA Review and Approval Report->Approve End Method Ready for Use Approve->End

References

Quantitative Comparison of Feruloylputrescine Levels

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings on the abundance of diferuloylputrescine (DFP) and p-coumaroyl-feruloylputrescine (CFP) in corn bran and corn fiber.

Compound Corn Bran (Dry Milling By-product) Corn Fiber (Wet Milling By-product) Extraction Conditions Source / Reference
DFP & CFP 3 to 8 times higher levels [1] [2] Lower levels (baseline for comparison) Accelerated solvent extraction with hot methylene chloride or ethanol [1] Moreau et al. (2001)
DFP 14 wt% in "corn bran oil" [1] Information not specified Methylene chloride, hot extraction [1] Moreau et al. (2001)
CFP 3 wt% in "corn bran oil" [1] Information not specified Methylene chloride, hot extraction [1] Moreau et al. (2001)
Antioxidant Activity High activity confirmed [3] High activity confirmed [3] Methanolic extraction [3] LWT - Food Science and Technology (2012)

Experimental Protocols for Analysis

For researchers aiming to reproduce these findings or conduct similar analyses, the following core methodologies from the cited studies are detailed below.

Extraction and Identification of Feruloylputrescines

This protocol is adapted from the key study by Moreau et al. (2001) [1].

  • Sample Preparation: Use pericarp-enriched fractions from dry milling (corn bran) or wet milling (corn fiber).
  • Lipid Extraction: Extract samples using polar solvents such as methylene chloride, ethanol, or a chloroform/methanol mixture. Note that hexane is ineffective for extracting these compounds.
  • Enhanced Extraction: Employ Accelerated Solvent Extraction (ASE) at elevated temperatures to significantly improve the yield of DFP and CFP.
  • Analysis: Analyze the extracts via High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector; DFP and CFP exhibit a characteristic ultraviolet absorbance maximum at 320 nm.
  • Identification and Quantification: Use HPLC-Mass Spectrometry (HPLC-MS) with electron impact (EI) ionization for definitive identification and quantification.
Assessing Biological Activity

The following methods are used to evaluate the potential health benefits of these compounds.

  • Antioxidant Activity Assays [3]:
    • In Emulsions: Incorporate corn fiber extracts into rapeseed-fish oil-in-water emulsions and monitor the formation of primary (lipid hydroperoxides) and secondary (propanal, hexanal) oxidation products.
    • Chemical Assays: Evaluate free radical scavenging capacity using standard assays like Trolox Equivalent Antioxidant Capacity (TEAC) and DPPH.
  • Chemopreventive Potential [4]:
    • Measure the induction of the phase II detoxifying enzyme Quinone Reductase.
    • Calculate the Chemopreventive Index (CI), which is the ratio of the concentration required to double Quinone Reductase activity (CD) to the concentration that exhibits cytotoxicity. A higher CI indicates a favorable chemopreventive agent.

Biological Significance and Potential Mechanisms

Feruloylputrescines are not just abundant in corn bran; they are also potent bioactive compounds. Research indicates they exhibit high antioxidant activity, helping to inhibit lipid oxidation in model food systems [3]. Furthermore, they demonstrate significant chemopreventive potential by potently inducing phase II enzymes like Quinone Reductase, a key cellular defense mechanism against carcinogens [4].

The proposed mechanism suggests that the structure of feruloyl putrescines, featuring double nitrogen-linked Michael acceptors, makes them effective phase II enzyme inducers [4]. The following diagram illustrates the hypothesized workflow from extraction to biological activity.

G Corn_Bran Corn Bran Material Polar_Solvent_Extraction Polar Solvent Extraction (e.g., hot methylene chloride, ethanol) Corn_Bran->Polar_Solvent_Extraction Feruloylputrescine_Extract Crude this compound Extract Polar_Solvent_Extraction->Feruloylputrescine_Extract Biological_Activities Biological Activities Feruloylputrescine_Extract->Biological_Activities Antioxidant Antioxidant Activity • Scavenges free radicals (DPPH, TEAC) • Inhibits lipid oxidation Biological_Activities->Antioxidant Chemopreventive Chemopreventive Activity • Induces Phase II enzymes (e.g., Quinone Reductase) • Michael acceptor functionality Biological_Activities->Chemopreventive

Key Takeaways for Researchers

  • Optimal Source: For maximizing the yield of feruloylputrescines like DFP and CFP, corn bran (a by-product of dry milling) is a superior source compared to corn fiber (from wet milling).
  • Critical Extraction Parameter: The choice of solvent is crucial. Polar solvents (methylene chloride, ethanol) are effective, especially with high-temperature extraction, whereas non-polar solvents like hexane will not recover these compounds.
  • Beyond Abundance: The high levels of these compounds in corn bran are significant because they are associated with demonstrable antioxidant and chemopreventive bioactivities, making corn bran a valuable by-product for nutraceutical and pharmaceutical exploration.

References

Validating Feruloylputrescine cardiovascular benefits in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Observed Cardiovascular Benefit of Feruloylputrescine

Study Model Intervention Key Finding Proposed Mechanism Source
Male mice Orange peel extract (non-polar fraction) and identified this compound Inhibition of TMAO production Suppression of the microbial enzyme cntA/B, reducing the production of TMA, the gut-bacteria-generated precursor to TMAO. [1] [2]

Detailed Experimental Protocol

The data in the table above is derived from the following experimental approach, which you can reference for methodological details:

  • In Vivo Model: The study was conducted on 10 male mice. [1]
  • Intervention: The mice were treated with a non-polar fraction extract of orange peel. During the analysis of the extract, the compound This compound was identified in the polar fraction as a bioactive inhibitor. [1] [2]
  • Measurement of Efficacy: The primary outcome was the reduction of Trimethylamine N-oxide (TMAO) levels. TMAO is a gut microbiome-derived metabolite recognized as a risk factor for predicting future cardiovascular disease. [1] [2]
  • Mechanism of Action Investigation: Researchers identified that the beneficial effect was achieved through the inhibition of the enzyme cntA/B, which is produced by gut bacteria. This enzyme is crucial for converting dietary nutrients like carnitine (found in red meat) into Trimethylamine (TMA), which is then converted to TMAO in the liver. By suppressing cntA/B, this compound reduces TMA and subsequent TMAO production. [2]

The following diagram illustrates this proposed signaling pathway and mechanism of action.

G DietaryCarnitine Dietary Carnitine/Choline GutBacteria Gut Bacteria DietaryCarnitine->GutBacteria Ingestion TMA Trimethylamine (TMA) GutBacteria->TMA cntA/B Enzyme LiverEnzymes Hepatic Enzymes (FMO3) TMA->LiverEnzymes TMAO Trimethylamine N-oxide (TMAO) LiverEnzymes->TMAO CVDrisk Increased Cardiovascular Disease Risk TMAO->CVDrisk This compound This compound This compound->GutBacteria Inhibits

Interpretation and Research Gaps

The discovery of this compound's role is considered novel, and the research is in its early stages. [2] It is crucial to interpret these findings with the following points in mind:

  • Preliminary Evidence: The in vivo data is promising but comes from a single study on mice. The effect of this compound itself was observed through in vitro assays, and its specific efficacy within the complex mixture of the orange peel extract in an in vivo setting requires further validation. [1] [2]
  • Lack of Comparative Data: The search results do not contain studies that directly compare this compound to other established TMAO-lowering compounds or cardiovascular drugs. Therefore, a performance comparison guide as requested cannot be constructed at this time.
  • No Human Trial Data: The transition from animal models to human clinical trials is a critical step. There is currently no published data on the pharmacokinetics, safety, or efficacy of this compound in humans for cardiovascular benefit.

References

Comparative Antioxidant Activity of Feruloylputrescine and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Compound / Extract Source Assay Type Key Findings / Activity Experimental Context & Comparison
N-trans-Feruloylputrescine (from Eggplant fruit) [1] DPPH, ABTS, Lipid Peroxidation Inhibition Eggplant fruit extract (containing the compound) showed the highest activity: 54.61 μg AAE/g (DPPH) and 59.96 μg AAE/g (ABTS) [1]. Significantly reduced ROS levels and inhibited lipid peroxidation induced by 2-nonenal in skin keratinocytes. Activity was ~3.7x higher than eggplant leaf extract [1].
Diferuloylputrescine (DFP) & p-Coumaroyl-feruloylputrescine (CFP) (from Corn fiber) [2] Inhibition of lipid hydroperoxides, propanal, and hexanal in oil-in-water emulsions. Showed high antioxidant activity; contributed significantly to the effect of untreated corn fiber [2]. The activity of ferulated oligosaccharides was higher than that of an equivalent amount of free ferulic acid, suggesting the conjugated forms are potent [2].
Red Corn Variety (contains various phenolics, context for feruloyl derivatives) [3] ABTS, DPPH, FRAP Exhibited significantly higher levels of total phenolics and flavonoids and consequently, the strongest antioxidant capacity among the varieties tested [3]. Used as a benchmark for high antioxidant capacity in cereals, where such phenolamides are abundant.

Detailed Experimental Methodologies

The data in the table is supported by the following experimental protocols:

  • Antioxidant Capacity Assays (DPPH & ABTS) [1]: The free radical scavenging ability of eggplant extracts was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results were expressed in micrograms of Ascorbic Acid Equivalents per gram (μg AAE/g), allowing for a standardized comparison of radical quenching potential.
  • Lipid Peroxidation Inhibition Assay [1]: Lipid peroxidation was induced in arachidonic acid using an iron/ascorbic acid radical generation system. The extent of oxidation was measured by quantifying the remaining arachidonic acid using High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm. A higher residual amount of arachidonic acid indicates stronger antioxidant protection against lipid degradation.
  • Emulsion-Based Antioxidant Activity [2]: The antioxidant efficacy of corn fiber and its purified compounds was tested in a rapeseed-fish oil-in-water emulsion. Activity was determined by measuring the inhibition of primary oxidation products (lipid hydroperoxides) and secondary volatile oxidation products (propanal and hexanal), which is a relevant model for food and biological systems.

Proposed Antioxidant Mechanism of this compound

The following diagram illustrates the general antioxidant mechanism by which this compound and related phenolamides are believed to act, based on the context of the search results.

G Initiation Oxidative Stress (Free Radicals, ROS) Target Polyunsaturated Lipids Initiation->Target Mechanism1 Free Radical Scavenging (DPPH, ABTS Assays) Initiation->Mechanism1  Scavenges Propagation Lipid Peroxidation (Forms Lipid Hydroperoxides, Volatile Aldehydes like 2-Nonenal) Target->Propagation Consequences Cellular Damage (Aging, Apoptosis) Propagation->Consequences Mechanism2 Inhibition of Lipid Peroxidation Chain Reaction Propagation->Mechanism2  Inhibits Intervention This compound Intervention Intervention->Mechanism1 Intervention->Mechanism2 Outcome Protected Lipids Reduced ROS & Aldehydes Cellular Protection Mechanism1->Outcome Neutralizes Mechanism2->Outcome Blocks

The provided research strongly indicates that this compound and its derivatives are potent antioxidants. For a comprehensive comparison guide, you may need to consult specialized databases or conduct further literature searches to gather quantitative data on its performance against a wider array of standard antioxidants like tocopherols, quercetin, or common ascorbic acid benchmarks.

References

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XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

264.14739250 Da

Monoisotopic Mass

264.14739250 Da

Heavy Atom Count

19

UNII

J3HM10B75D

Other CAS

91000-11-2

Wikipedia

Subaphyllin

Dates

Last modified: 08-15-2023

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